2-Butene-1,4-diol
Description
Properties
IUPAC Name |
(E)-but-2-ene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTVZLZNOYNASJ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801033684 | |
| Record name | 2-Butene-1,4-diol (trans) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly colorless, odorless liquid; [HSDB] Faintly yellow-green clear viscous liquid; [MSDSonline] | |
| Record name | 1,4-Dihydroxy-2-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
141-149 °C AT 20 MM HG | |
| Record name | 1,4-DIHYDROXY-2-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
128 °C, 128 °C (263 °F) OC | |
| Record name | 1,4-Dihydroxy-2-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2820 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,4-DIHYDROXY-2-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
VERY SOL IN WATER, ETHYL ALCOHOL, ACETONE; SPARINGLY SOL IN BENZENE | |
| Record name | 1,4-DIHYDROXY-2-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.067-1.074 | |
| Record name | 1,4-DIHYDROXY-2-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.0 (AIR= 1) | |
| Record name | 1,4-DIHYDROXY-2-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.04 [mmHg] | |
| Record name | 1,4-Dihydroxy-2-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2820 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
ALMOST COLORLESS LIQUID | |
CAS No. |
821-11-4, 110-64-5 | |
| Record name | trans-2-Butene-1,4-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=821-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydroxy-2-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene-1,4-diol, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene-1,4-diol | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butene-1,4-diol (trans) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801033684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | But-2-ene-1,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Butene-1,4-diol, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BUTENE-1,4-DIOL, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P6354W2W1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,4-DIHYDROXY-2-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
7 °C (45 °F) | |
| Record name | 1,4-DIHYDROXY-2-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
spectroscopic data of 2-Butene-1,4-diol NMR IR Mass
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Butene-1,4-diol
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for 2-butene-1,4-diol (C₄H₈O₂), a key chemical intermediate in the synthesis of various industrial and pharmaceutical products, including plasticizers, resins, and fungicides.[1] A thorough understanding of its spectroscopic signature is paramount for structural elucidation, quality control, and reaction monitoring. We will explore the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just the data, but the underlying principles and field-proven methodologies for its acquisition and interpretation.
Molecular Structure and Stereoisomerism
2-Butene-1,4-diol exists as two geometric isomers: cis ((Z)-but-2-ene-1,4-diol) and trans ((E)-but-2-ene-1,4-diol). This isomerism significantly influences the molecule's physical properties and spectroscopic output, particularly in NMR and IR spectroscopy. The inherent symmetry in both isomers—a C₂ axis—simplifies their NMR spectra, as chemically equivalent nuclei will produce a single signal.
Caption: Geometric isomers of 2-Butene-1,4-diol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of 2-butene-1,4-diol in solution. It provides information on the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
Proton NMR provides a map of the hydrogen atoms within the molecule.
The quality of an NMR spectrum is fundamentally dependent on proper sample preparation.[2]
-
Analyte Preparation: Dissolve 5-25 mg of 2-butene-1,4-diol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; DMSO-d₆) in a small vial.[3] The choice of solvent is critical; DMSO-d₆ is often preferred for diols as it can help in observing the exchangeable -OH protons.
-
Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex or warm the vial. Any particulate matter must be filtered to prevent interference with the magnetic field homogeneity, which can lead to poor spectral resolution.[3]
-
Transfer: Using a clean glass Pasteur pipette, transfer the homogenous solution into a standard 5 mm NMR tube. The minimum filling height should be around 4 cm to ensure the sample is within the detection coil.[4]
-
Standardization: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.[5]
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
Due to the molecule's symmetry, the ¹H NMR spectrum is relatively simple. We anticipate three distinct signals: one for the hydroxyl protons (-OH), one for the methylene protons (-CH₂), and one for the olefinic protons (-CH=).
| Assignment | Chemical Shift (δ) in DMSO-d₆ | Multiplicity | Coupling Constant (J) | Causality and Insights |
| -OH | ~4.65 ppm | Triplet (t) | ~5.5 Hz | The hydroxyl proton signal is often broad due to chemical exchange. Its coupling to the adjacent methylene protons (triplet) indicates a relatively slow exchange rate in DMSO. |
| -CH₂- | ~3.98 ppm | Doublet of triplets (dt) or Multiplet (m) | J(CH₂,OH) ≈ 5.5 Hz, J(CH₂,CH) ≈ 4.5 Hz | These protons are adjacent to both the electronegative oxygen and the sp² carbon, shifting them downfield. They are coupled to both the -OH proton and the olefinic proton. |
| -CH= | ~5.65 ppm | Triplet (t) | ~4.5 Hz | The olefinic protons are in the most deshielded environment due to the π-electron cloud of the double bond, resulting in the largest chemical shift. They are coupled to the two adjacent methylene protons. |
Note: Data is representative for the cis-isomer and sourced from spectral databases.[6][7]
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of the molecule.
The protocol is similar to that for ¹H NMR, but requires a higher sample concentration (typically 50-100 mg) due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[3] Standard acquisition involves proton decoupling to simplify the spectrum, yielding a single peak for each unique carbon atom.
The symmetry of 2-butene-1,4-diol means that only two signals are observed in the proton-decoupled ¹³C NMR spectrum.[5]
| Assignment | Chemical Shift (δ) in CDCl₃ | Causality and Insights |
| C1, C4 (-CH₂OH) | ~58.4 ppm | These sp³-hybridized carbons are attached to an electronegative oxygen atom, which deshields them and shifts them downfield relative to a standard alkane carbon. |
| C2, C3 (-CH=CH-) | ~129.5 ppm | These sp²-hybridized carbons of the double bond are significantly deshielded by the π-electron system, resulting in a large downfield shift. |
Note: Data is representative and sourced from spectral databases.[5][8]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of the chemical bonds.
For a viscous liquid like 2-butene-1,4-diol, the simplest and most common method is creating a thin film between two salt plates.[9][10]
-
Plate Preparation: Ensure two potassium bromide (KBr) or sodium chloride (NaCl) salt plates are clean and dry.
-
Sample Application: Place a single small drop of the neat liquid onto the face of one plate.[9]
-
Film Formation: Place the second plate on top and gently rotate it a quarter turn to spread the liquid into a thin, uniform film, free of air bubbles.[9][10]
-
Analysis: Mount the sandwiched plates in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Caption: Workflow for preparing a neat liquid sample for FT-IR.
The IR spectrum of 2-butene-1,4-diol shows characteristic absorptions confirming its key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Interpretation |
| ~3300 | O-H stretch | Strong, Broad | The broadness is characteristic of hydrogen-bonded hydroxyl groups, a definitive feature of alcohols. |
| ~3020 | C-H stretch (sp²) | Medium | Corresponds to the hydrogen atoms attached to the double-bonded carbons. |
| ~2880 | C-H stretch (sp³) | Medium | Corresponds to the hydrogen atoms of the methylene (-CH₂-) groups. |
| ~1660 | C=C stretch | Medium-Weak | Indicates the presence of the carbon-carbon double bond. The intensity can be weak due to the symmetry of the molecule. |
| ~1030 | C-O stretch | Strong | A strong absorption typical for primary alcohols. |
Note: Peak positions are approximate and sourced from spectral databases.[11][12][13]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization. Electron Ionization (EI) is a common technique for volatile, low-molecular-weight compounds like this diol.[14]
-
Sample Introduction: A small amount of the sample is introduced into the instrument, typically via direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high vacuum environment.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).[14]
-
Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to fragmentation into smaller, characteristic ions.
-
Analysis: The positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
The molecular formula C₄H₈O₂ gives a molecular weight of 88.11 g/mol .[11][15]
| m/z Value | Proposed Fragment | Interpretation and Mechanism |
| 88 | [C₄H₈O₂]⁺• | Molecular Ion (M⁺•): This peak confirms the molecular weight of the compound. Its intensity may be low due to the instability of primary alcohols under EI conditions.[16] |
| 70 | [M - H₂O]⁺• | Dehydration: Loss of a water molecule is a very common fragmentation pathway for alcohols. |
| 57 | [M - CH₂OH]⁺• | Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom results in the loss of a •CH₂OH radical (mass 31). This is a characteristic fragmentation for primary alcohols. |
| 42 | [C₃H₆]⁺• | A common fragment resulting from further decomposition. |
| 39 | [C₃H₃]⁺ | A stable allyl or cyclopropenyl cation. |
Note: Fragmentation data sourced from NIST and PubChem databases.[17][18]
Caption: Key fragmentation pathways for 2-Butene-1,4-diol in EI-MS.
Integrated Spectroscopic Analysis
No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods:
-
IR Spectroscopy first identifies the presence of key functional groups: hydroxyl (-OH) and a carbon-carbon double bond (C=C).
-
Mass Spectrometry confirms the molecular weight is 88 amu and shows characteristic losses of water and •CH₂OH, strongly suggesting a butenediol structure.
-
NMR Spectroscopy provides the final, unambiguous proof of structure. ¹³C NMR confirms the presence of two distinct carbon environments (olefinic and alcohol-bearing). ¹H NMR precisely maps the proton connectivity, showing the relationship between the -OH, -CH₂-, and -CH= groups, confirming the 1,4-diol arrangement around a 2-butene core.
Together, these techniques provide a self-validating system that confirms the identity and structure of 2-butene-1,4-diol with high confidence.
Safety and Handling
2-Butene-1,4-diol is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[1][19][20][21] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.[19] All handling should be performed in a well-ventilated area or a chemical fume hood.[22] Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[20][22]
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- 2-Butyne-1,4-diol(110-65-6) 13C NMR spectrum. (n.d.). ChemicalBook.
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- Mass Spectrometry of Alcohols. (2022). YouTube.
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An In-depth Technical Guide to the Physicochemical Properties of 2-Butene-1,4-diol Isomers
Introduction
In the landscape of pharmaceutical and materials science research, the isomeric purity and corresponding physicochemical properties of chemical intermediates are of paramount importance. 2-Butene-1,4-diol, a four-carbon diol with a central double bond, exists as two geometric isomers: cis-(Z) and trans-(E). The spatial arrangement of the hydroxyl groups relative to the rigid carbon-carbon double bond imparts distinct physical and chemical characteristics to each isomer.[1] These differences, though subtle in structure, can have profound impacts on reaction kinetics, polymer architecture, and biological interactions.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of cis- and trans-2-butene-1,4-diol, offering a comparative analysis and detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and more effective utilization of these versatile building blocks.
Molecular Structures and Isomerism
The fundamental difference between the cis and trans isomers of 2-butene-1,4-diol lies in the orientation of the substituent groups around the C=C double bond. In the cis isomer, the two -CH₂OH groups are on the same side of the double bond, leading to a more compact, 'U'-shaped molecule. Conversely, the trans isomer has the -CH₂OH groups on opposite sides, resulting in a more linear and extended conformation. This seemingly minor variation in geometry has significant consequences for the intermolecular forces each isomer can experience, which in turn dictates their macroscopic physical properties.
Caption: Molecular structures of cis- and trans-2-butene-1,4-diol.
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of the cis and trans isomers of 2-butene-1,4-diol. This data has been compiled from a variety of authoritative sources to provide a reliable point of reference.
| Property | cis-2-Butene-1,4-diol | trans-2-Butene-1,4-diol |
| CAS Number | 6117-80-2[3] | 821-11-4[4] |
| Molecular Formula | C₄H₈O₂[3] | C₄H₈O₂[4] |
| Molecular Weight | 88.11 g/mol [3] | 88.11 g/mol [4] |
| Appearance | Clear, odorless liquid[4][5] | White to pale yellow crystalline solid/lumps or liquid[6][7] |
| Melting Point | 4-11 °C[8][9] | 25 °C[7][10] |
| Boiling Point | 235 °C (at 760 mmHg)[5] | 234 °C (453 °F at 760 mmHg)[4] |
| Density | 1.072 - 1.082 g/cm³ at 15-20 °C[5][8] | 1.07 g/mL at 25 °C[4] |
| Water Solubility | Very soluble[5][6] | Soluble[4] |
| Solubility in Organic Solvents | Soluble in ethanol and acetone; sparingly soluble in benzene[6][11] | Soluble in ether and methanol |
| logP (Octanol/Water) | -0.81[12] | -0.8 (Computed)[4] |
| pKa | Data not readily available | Data not readily available |
| Refractive Index (n20/D) | ~1.478[8][12] | ~1.477[13] |
| Flash Point | 128 °C[9] | 128 °C (263 °F)[4][13] |
Analysis of Key Physicochemical Properties
Melting and Boiling Points: The Influence of Molecular Symmetry
A striking difference between the two isomers is their melting point. The trans isomer (25 °C) has a significantly higher melting point than the cis isomer (4-11 °C).[7][8][9][10] This can be attributed to the higher degree of molecular symmetry in the trans conformation. This symmetry allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces that require more energy to overcome.
In contrast, their boiling points at atmospheric pressure are nearly identical (cis: 235 °C, trans: 234 °C).[4][5] This suggests that in the liquid state, where the molecules are more disordered and not in a fixed lattice, the intermolecular hydrogen bonding capabilities of the two isomers are, on average, very similar.
Solubility: "Like Dissolves Like"
Partition Coefficient (logP): A Measure of Lipophilicity
The octanol-water partition coefficient (logP) is a critical parameter in drug development, providing an indication of a molecule's lipophilicity. A negative logP value indicates that the compound is hydrophilic. Both isomers have negative logP values (cis: -0.81, trans: -0.8 computed), confirming their preference for the aqueous phase over a nonpolar lipid phase.[4][12] This is consistent with their high water solubility and the presence of two polar hydroxyl groups.
Acidity (pKa): The Role of the Hydroxyl Groups
The acid dissociation constant (pKa) of the hydroxyl groups is another crucial property, particularly in the context of designing reactions or understanding physiological interactions. While experimentally determined pKa values for these specific diols are not readily found in the public domain, the pKa of primary alcohols is typically in the range of 16-18. The presence of the electron-withdrawing double bond would be expected to slightly lower the pKa (increase the acidity) compared to a saturated diol like 1,4-butanediol. The relative pKa values of the cis and trans isomers would likely be very similar, though subtle differences could arise from intramolecular hydrogen bonding possibilities in the cis isomer.
Experimental Protocols for Physicochemical Property Determination
For researchers requiring precise, in-house data, the following established methodologies are recommended.
Protocol 1: Determination of Melting Point
The melting point can be accurately determined using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: Finely powder a small amount of the solid (trans isomer) or cool the liquid (cis isomer) until solid.
-
Capillary Loading: Pack a small amount of the powdered solid into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.
-
Approximate Determination: Heat the sample at a rapid rate (10-20 °C/min) to find an approximate melting range.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.
Caption: Workflow for melting point determination.
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
This is the standard OECD guideline method for determining the water solubility of compounds.
Methodology:
-
Preparation: Add an excess amount of the 2-butene-1,4-diol isomer to a known volume of distilled water in a flask at a constant temperature.
-
Equilibration: Agitate the flask for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand, permitting the undissolved solute to settle.
-
Sampling: Carefully extract a sample of the supernatant aqueous phase, ensuring no undissolved solid is transferred. Centrifugation may be necessary.
-
Analysis: Determine the concentration of the diol in the aqueous sample using a suitable analytical technique (e.g., gas chromatography, HPLC, or refractometry).
-
Calculation: Express the solubility in g/L or mol/L.
Protocol 3: Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of weak acids like alcohols.
Methodology:
-
Solution Preparation: Prepare a solution of the diol of known concentration in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong base (e.g., NaOH) in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This corresponds to the inflection point of the titration curve.
Conclusion
The cis and trans isomers of 2-butene-1,4-diol, while structurally similar, exhibit distinct physicochemical properties driven by their geometric differences. The higher melting point of the trans isomer is a direct consequence of its greater molecular symmetry and more efficient crystal packing. Both isomers are hydrophilic, polar molecules with high water solubility, as evidenced by their negative logP values. While precise, experimentally determined pKa values and quantitative solubility data are not widely published, this guide provides robust, standard methodologies for their determination in a laboratory setting. A thorough understanding of these fundamental properties is critical for the rational design of synthetic routes, the development of novel polymers, and the advancement of pharmaceutical research.
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A Technical Guide to Elucidating the Acid-Catalyzed Cyclodehydration of 2-Butene-1,4-diol via Quantum Chemical Calculations
Abstract: The transformation of 2-butene-1,4-diol into 2,5-dihydrofuran is a fundamental chemical reaction with implications in the synthesis of valuable intermediates and specialty polymers. Understanding the underlying reaction mechanism is critical for catalyst design, process optimization, and maximizing yield. This technical guide presents a comprehensive protocol for employing Density Functional Theory (DFT) calculations to investigate the acid-catalyzed cyclodehydration of cis-2-butene-1,4-diol. We detail a complete computational workflow, from constructing the model system to locating and verifying transition states and constructing a full reaction energy profile. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply quantum chemical methods to elucidate complex organic reaction mechanisms.
Introduction: The Significance of Diol Cyclodehydration
2-Butene-1,4-diol is a key organic intermediate used in the synthesis of various products, including fungicides, plasticizers, and pharmaceuticals like vitamins A and B6.[1][2] Its acid-catalyzed cyclodehydration yields 2,5-dihydrofuran, a precursor for tetrahydrofuran (THF) and other important heterocyclic compounds.[3][4] While the overall transformation is well-known, the precise energetic landscape, the structure of the transition state, and the rate-determining step are best interrogated using computational methods.
Early theoretical studies on this reaction employed semi-empirical methods like AM1, which established that the cyclodehydration likely proceeds via acid-base catalysis involving protonation of a hydroxyl group, followed by ring closure and water elimination.[5][6] These studies highlighted the importance of the diol's conformation in facilitating the reaction.[3][6] However, to achieve higher accuracy and a more quantitative understanding, modern quantum chemical methods, particularly Density Functional Theory (DFT), are required. DFT provides a robust framework for calculating the geometries and energies of reactants, intermediates, transition states, and products with a high degree of confidence.[7][8]
This guide provides a step-by-step protocol for applying DFT to map the mechanistic pathway of this important industrial reaction.
Theoretical Foundation: Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for studying organic reaction mechanisms due to its favorable balance of computational cost and accuracy.[7] The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. The calculations described herein rely on the Kohn-Sham formulation of DFT.
The accuracy of a DFT calculation is primarily governed by two choices:
-
The Exchange-Correlation (XC) Functional: This is an approximate term that accounts for the complex quantum mechanical interactions between electrons. For organic reactions involving bond making and breaking, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or meta-hybrid GGA functionals like the M06-2X are often employed. M06-2X is particularly well-suited for main-group thermochemistry and kinetics.
-
The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are common choices. The + indicates the addition of diffuse functions, which are crucial for describing lone pairs and anions, while (d,p) denotes the inclusion of polarization functions, which allow for more flexibility in describing bond shapes and are essential for accurate transition state modeling.
By carefully selecting the functional and basis set, we can generate a reliable potential energy surface for the reaction.
The Computational Protocol: A Self-Validating Workflow
This section outlines a rigorous, step-by-step methodology for calculating the reaction pathway. The protocol is designed to be a self-validating system, where each step confirms the integrity of the previous one.
Software and Model Construction
Commonly used quantum chemistry software packages suitable for this task include Gaussian, ORCA, and Q-Chem. The model system consists of the cis-2-butene-1,4-diol reactant and an acid catalyst, which can be modeled explicitly as a hydronium ion (H₃O⁺). To simulate the bulk solvent environment (e.g., water or an organic solvent), an implicit solvation model such as the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) or the SMD (Solvation Model based on Density) should be applied in all calculations.
Summary of Computational Parameters
The following table summarizes a recommended level of theory for this investigation. This combination is widely used and provides a reliable starting point for studies of this nature.
| Parameter | Recommended Selection | Rationale |
| Software | Gaussian, ORCA | Widely validated and feature-rich for mechanistic studies. |
| Functional | M06-2X | High accuracy for main-group thermochemistry and kinetics. |
| Basis Set | 6-311+G(d,p) | Provides a flexible description of bonding and lone pairs. |
| Solvation Model | SMD (in Water) | Accurately models the influence of a polar solvent environment. |
| Thermodynamics | 298.15 K, 1 atm | Standard conditions for calculating Gibbs Free Energy. |
The Step-by-Step Computational Workflow
The complete workflow for elucidating the reaction mechanism is visualized in the diagram below and detailed in the subsequent steps.
Caption: A self-validating workflow for computational mechanism elucidation.
Step 1: Geometry Optimization of Stationary Points The first step is to find the lowest energy structure for all stable species in the reaction: the reactants (cis-2-butene-1,4-diol + H₃O⁺), the products (2,5-dihydrofuran + H₂O + H₃O⁺), and any proposed intermediates (e.g., the protonated diol). This is achieved through a geometry optimization calculation, which systematically adjusts the molecular structure to find a minimum on the potential energy surface.
Step 2: Frequency Calculations on Minima Following each successful optimization, a frequency calculation must be performed on the resulting geometry at the same level of theory. This serves two critical purposes:
-
Verification: A true minimum energy structure will have zero imaginary frequencies.
-
Thermodynamics: The calculation provides the zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are essential for calculating the Gibbs free energy (G) of each species.
Step 3: Locating the Transition State (TS) The transition state represents the highest energy point along the reaction coordinate—an energy barrier. Locating this first-order saddle point is the most challenging part of the calculation. The process begins by constructing an initial guess of the TS structure, typically by modifying the geometry of an intermediate towards the product. For the cyclodehydration, this involves bringing the second hydroxyl oxygen closer to the carbon bearing the protonated and soon-to-be-departing water molecule.
Step 4: Transition State Optimization Using the initial guess, a TS optimization algorithm (such as the Berny algorithm in Gaussian) is run. This algorithm attempts to find a structure that is a minimum in all directions except for one, which corresponds to the reaction coordinate.
Step 5: Transition State Verification A frequency calculation on the optimized TS structure is mandatory. A valid transition state is confirmed by the presence of exactly one imaginary frequency . The vibrational mode of this imaginary frequency should be visually inspected to ensure it corresponds to the expected atomic motion of the reaction (i.e., C-O bond formation and C-OH₂ bond breaking).
Step 6: Intrinsic Reaction Coordinate (IRC) Calculation As a final validation, an IRC calculation is performed starting from the verified TS. This calculation maps the reaction path downhill from the TS. A successful IRC calculation must connect the transition state to the corresponding reactant and product (or intermediate) minima on the potential energy surface, confirming that the located TS is indeed the correct one for the reaction of interest.
Analysis and Expected Results
By applying the protocol above, one can construct a complete reaction energy profile, providing deep mechanistic insight.
Proposed Acid-Catalyzed Mechanism
The expected mechanism involves three key steps:
-
Protonation: A hydroxyl group of the diol is protonated by the acid catalyst (H₃O⁺) in a rapid equilibrium, forming a good leaving group (-OH₂⁺).
-
Rate-Determining Cyclization (Sₙ2): The second hydroxyl group acts as an intramolecular nucleophile, attacking the carbon atom bearing the protonated hydroxyl group. This concerted step proceeds through a single transition state, leading to the formation of the five-membered ring and the expulsion of a water molecule.
-
Deprotonation: The resulting protonated dihydrofuran is deprotonated by a water molecule to regenerate the acid catalyst and yield the final product.
Caption: Proposed reaction pathway for acid-catalyzed diol cyclodehydration.
Quantitative Data and Interpretation
The Gibbs free energies (G) calculated for each optimized species are used to determine the thermodynamics and kinetics of the reaction. The relative free energies (ΔG) are plotted to create a reaction profile.
The following table presents hypothetical but realistic data for the key cyclization step, which is expected to be the rate-determining step.
| Species | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Key Geometric Parameter / Imaginary Frequency |
| Protonated Diol (Intermediate) | 0.0 | 0.0 | C-O(H)···O(H₂)⁺ distance: ~3.1 Å |
| Transition State (TS) | +20.5 | +22.1 | Forming C-O bond: ~2.1 Å; Breaking C-OH₂ bond: ~2.0 Å; Imaginary Freq: -350 cm⁻¹ |
| Product Complex | -15.2 | -13.8 | C-O-C angle: ~110° |
From this data, the free energy of activation (ΔG‡) for the rate-determining step is calculated as +22.1 kcal/mol . This value can be used in the Eyring equation to estimate the reaction rate constant. The overall reaction is predicted to be exergonic (ΔG = -13.8 kcal/mol).
Conclusion
The computational protocol detailed in this guide provides a robust and scientifically rigorous framework for investigating the mechanism of 2-butene-1,4-diol cyclodehydration. By leveraging the power of Density Functional Theory, researchers can move beyond qualitative descriptions to a quantitative understanding of the reaction pathway, transition state structure, and energetic barriers. These insights are invaluable for the rational design of more efficient catalysts and the optimization of reaction conditions, ultimately accelerating the development of chemical processes for industry and research.
References
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Fleisher, M., Turovskis, I., & Goba, V. (2002). Theoretical investigations of 1,4-butanediol and 2-butene-1,4-diol cyclodehydration using postprocessing visualization of quantum chemical calculation data. International Journal of Quantum Chemistry, 88(5), 653-658. Available at: [Link]
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Turovskis, I. A., Fleisher, M. V., & Goba, V. E. (2001). Quantum chemical investigation by the AM1 method of the catalytic cyclodehydration of 1,4-butanediol. Chemistry of Heterocyclic Compounds, 37(10), 1226-1231. Available at: [Link]
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ResearchGate. (n.d.). AM1 structures of selected intermediate states of the 2-butene-1,4-diol cyclodehydration process. Retrieved from ResearchGate. Available at: [Link]
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MDPI. (2018). Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium. Retrieved from MDPI. Available at: [Link]
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Galindo, A. (2016). DFT Studies on the Mechanism of the Vanadium-Catalyzed Deoxydehydration of Diols. Inorganic Chemistry, 55(5), 2284-9. Available at: [Link]
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Fristrup, P., et al. (2011). DFT Study of the Molybdenum-Catalyzed Deoxydehydration of Vicinal Diols. Inorganic Chemistry, 50(20), 10364-10371. Available at: [Link]
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An In-depth Technical Guide to the Structural Analysis of cis- and trans-2-Butene-1,4-diol
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Introduction: The Stereochemical Nuances of a Versatile Building Block
In the landscape of industrial and pharmaceutical chemistry, 2-butene-1,4-diol stands out as a pivotal intermediate, valued for its bifunctional nature combining a reactive carbon-carbon double bond with two primary hydroxyl groups.[1] This structure allows it to serve as a monomer in the synthesis of important polymers like polyesters and polyurethanes, and as a precursor for valuable compounds such as the antiviral drug Oxetanocin A and various agricultural chemicals.[2][3] However, the utility of 2-butene-1,4-diol is intrinsically linked to its geometric isomerism. The cis and trans configurations, arising from the restricted rotation around the C2=C3 double bond, impart distinct three-dimensional structures and, consequently, unique physical properties and chemical reactivities.
For researchers, scientists, and drug development professionals, the ability to unequivocally distinguish between cis-2-butene-1,4-diol and trans-2-butene-1,4-diol is not merely an academic exercise; it is a critical requirement for process control, quality assurance, and the rational design of synthetic pathways. The cis isomer is the predominant form used in many applications, often with the trans isomer present as an impurity that must be monitored and controlled.[3][4] This guide provides an in-depth exploration of the core analytical techniques used to characterize these isomers, moving beyond a simple recitation of methods to explain the causal relationships between molecular structure and spectroscopic output. We will delve into the "why" behind the data, offering a framework for robust, self-validating structural analysis.
Part 1: Isomer Synthesis and Separation: A Foundational Prerequisite
A definitive structural analysis begins with a pure sample. The most established route to 2-butene-1,4-diol is the reduction of 2-butyne-1,4-diol.[5] The stereochemical outcome of this hydrogenation is highly dependent on the chosen catalyst and reaction conditions.
Protocol 1: Stereoselective Synthesis of cis-2-Butene-1,4-diol
The synthesis of the cis isomer is reliably achieved through the catalytic hydrogenation of 2-butyne-1,4-diol. The key to selectivity is the use of a catalyst that facilitates syn-addition of hydrogen across the triple bond.
Methodology:
-
Catalyst Selection: A well-established procedure utilizes catalysts such as Raney nickel or colloidal palladium.[6] These catalysts provide a surface on which the alkyne adsorbs, followed by the delivery of hydrogen atoms to the same face of the molecule.
-
Reaction Setup: The hydrogenation is typically performed in a pressure reactor. A solution of 2-butyne-1,4-diol in a suitable solvent (e.g., methanol or ethanol) is charged into the reactor along with the catalyst.
-
Hydrogenation: The reactor is pressurized with hydrogen gas, typically to 2-4 atmospheres.[6] The reaction is monitored, often by gas chromatography (GC), to ensure it is stopped at the ethylenic stage, preventing over-reduction to butane-1,4-diol.[7]
-
Workup and Purification: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure. The resulting crude cis-2-butene-1,4-diol may contain small amounts of the starting alkyne or the fully saturated butane-1,4-diol, which can be challenging to separate by distillation due to close boiling points.[6] Further purification can be achieved by crystallization from specific solvents like acetone or tetrahydrofuran, which can effectively reduce the concentration of the trans isomer impurity.[8]
Workflow for Isomer Synthesis
Caption: Synthetic pathways to cis and trans isomers.
Part 2: Spectroscopic Characterization: Decoding the Molecular Signature
Spectroscopy is the cornerstone of structural elucidation. Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) Spectroscopy provide complementary information, revealing the connectivity, chemical environment, and symmetry of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between the cis and trans isomers in solution. The different spatial arrangements of the substituents lead to distinct chemical shifts and coupling constants.
Expertise in Action: The Logic of NMR Analysis The key to interpreting the NMR spectra lies in molecular symmetry. The trans isomer possesses a C₂ axis of symmetry, making the two vinyl protons (H-2, H-3) and the two methylene groups (-CH₂OH) chemically equivalent. The cis isomer also has a plane of symmetry, leading to similar equivalences. However, the through-space distance between the functional groups is different, which subtly alters the electronic environment and thus the chemical shifts.
¹³C NMR Spectroscopy Due to symmetry, both isomers are expected to show only two signals in their proton-decoupled ¹³C NMR spectra: one for the two equivalent olefinic carbons (C-2, C-3) and one for the two equivalent methylene carbons (C-1, C-4).[9] The key differentiator is the chemical shift values. Steric compression (gamma-gauche effect) in the cis isomer causes the methylene carbons to be more shielded (shifted upfield to a lower ppm value) compared to the less sterically hindered trans isomer.
¹H NMR Spectroscopy The proton NMR spectra provide even more detailed information.
-
Vinyl Protons (-CH=CH-): In the cis isomer, these protons are closer together, leading to a different electronic environment and typically a slightly different chemical shift compared to the trans isomer.
-
Methylene Protons (-CH₂-): These protons will appear as doublets due to coupling with the adjacent vinyl proton.
-
Hydroxyl Protons (-OH): The position of this signal is variable and depends on concentration, solvent, and temperature due to hydrogen bonding.
| Compound | Carbon Type | ¹³C Chemical Shift (δ, ppm) | Proton Type | ¹H Chemical Shift (δ, ppm) |
| cis-2-Butene-1,4-diol | Methylene (-CH₂) | ~58.4 | Methylene (-CH₂) | ~4.26 (d) |
| Olefinic (=CH) | ~129.5 | Olefinic (=CH) | ~5.82 (t) | |
| trans-2-Butene-1,4-diol | Methylene (-CH₂) | ~63.1 | Methylene (-CH₂) | ~4.13 (d) |
| Olefinic (=CH) | ~130.2 | Olefinic (=CH) | ~5.75 (t) |
Note: Exact chemical shifts can vary based on the solvent used. Data compiled from various sources including ChemicalBook and SDBS.[9][10][11][12]
Protocol 2: Acquiring High-Resolution NMR Spectra
Methodology:
-
Sample Preparation: Dissolve 10-50 mg of the purified diol isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as it can influence chemical shifts, particularly for the -OH protons.
-
Spectrometer Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
-
¹³C NMR Acquisition: A standard proton-decoupled pulse sequence is used. This involves irradiating the sample with a broad range of proton frequencies to collapse all ¹H-¹³C couplings, resulting in a single sharp peak for each unique carbon environment.[9]
-
¹H NMR Acquisition: A standard single-pulse experiment is performed. Key acquisition parameters include setting the appropriate spectral width, acquisition time, and relaxation delay to ensure quantitative accuracy if needed.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to an internal standard like tetramethylsilane (TMS) at 0.00 ppm or to the residual solvent peak.[9]
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. They are highly sensitive to molecular symmetry and the nature of chemical bonds, making them excellent tools for distinguishing geometric isomers.
Trustworthiness through Complementarity: The IR/Raman Pair The power of using both IR and Raman spectroscopy comes from the "rule of mutual exclusion." For a molecule with a center of inversion (centrosymmetric), vibrational modes that are Raman active are IR inactive, and vice versa. The trans isomer possesses a center of inversion, while the cis isomer does not. This fundamental difference in symmetry is the most reliable diagnostic tool in vibrational spectroscopy.
-
C=C Stretch: In the highly symmetric trans isomer, the C=C stretching vibration is symmetric and does not cause a change in the dipole moment. Therefore, this vibration is expected to be very weak or absent in the IR spectrum but will produce a strong signal in the Raman spectrum . Conversely, in the less symmetric cis isomer, the C=C stretch is IR active .[13]
-
O-H Stretch: The O-H stretching region (~3200-3600 cm⁻¹) provides insight into hydrogen bonding. The cis isomer's geometry allows for the possibility of intramolecular hydrogen bonding (forming a seven-membered ring), which would give rise to a relatively sharp, concentration-independent band. In contrast, the trans isomer can only form intermolecular hydrogen bonds , resulting in a broad band whose position is sensitive to concentration.[14]
-
=C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the vinylic C-H bonds are also diagnostic. Trans alkenes typically show a strong absorption band around 960-980 cm⁻¹, while cis alkenes show a band around 665-730 cm⁻¹.[13]
| Vibrational Mode | cis-2-Butene-1,4-diol | trans-2-Butene-1,4-diol | Rationale for Difference |
| C=C Stretch (IR) | Strong (~1650-1670 cm⁻¹) | Very Weak / Absent | Lack of inversion center makes it IR active. |
| C=C Stretch (Raman) | Weak-Medium (~1660 cm⁻¹) | Strong | Presence of inversion center makes it Raman active.[15] |
| =C-H Bend (IR) | ~665-730 cm⁻¹ | ~960-980 cm⁻¹ | Diagnostic region for cis/trans alkene substitution.[13] |
| O-H Stretch (IR) | Broader (intermolecular H-bonding), potential for sharp intramolecular band | Broad (intermolecular H-bonding only) | Geometric constraint on hydrogen bonding type.[14] |
Note: Wavenumbers are approximate and can be influenced by the sample state (liquid, solid, solution).[16][17][18]
Part 3: Definitive Structure Confirmation: X-ray Crystallography
While spectroscopic methods provide powerful evidence for structure, X-ray crystallography provides unambiguous proof of the three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for confirming stereochemistry. The trans isomer, being a solid at room temperature (m.p. 25-27 °C), is more amenable to single-crystal X-ray diffraction than the cis isomer, which is a liquid (m.p. 4-10 °C).
An X-ray crystallographic study would yield precise data on:
-
Bond Lengths and Angles: Confirming the planarity of the C=C bond and the tetrahedral geometry around the methylene carbons.
-
Torsional Angles: Quantitatively defining the cis or trans arrangement.
-
Intermolecular Interactions: Visualizing the hydrogen-bonding network in the crystal lattice, providing concrete evidence for the intermolecular interactions inferred from IR spectroscopy.
Part 4: Conclusion: A Self-Validating Analytical Workflow
Analytical Workflow Diagram
Caption: Integrated workflow for isomer characterization.
By synthesizing the data from NMR (confirming connectivity and electronic environment), vibrational spectroscopy (confirming symmetry and functional groups), and, where possible, X-ray crystallography (confirming solid-state structure), researchers can achieve an authoritative and trustworthy characterization of these vital chemical isomers. This comprehensive understanding is essential for advancing their application in drug development and materials science.
References
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A NEW SYNTHESIS OF trans-2-SUBSTITUTED-2-BUTENE-1,4-DIOLS FROM 2-BUTYNE-1,4-DIOL VIA NUCLEOPHILIC ADDITION OF GRIGNARD REAGENTS . Chemistry Letters, Oxford Academic. [Link]
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Preparation, purification and cis-trans isomerization of 2-butene-1, 4-diol . Union College Schaffer Library Digital Projects. [Link]
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Trans-2-Butene-1,4-Diol as an Olefinic Building Block to Prepare Biobased Unsaturated Copolyesters with High Molecular Weight: Synthesis, Characterization, and Physical Properties . ACS Publications. [Link]
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Trans-2-Butene-1,4-Diol as an Olefinic Building Block to Prepare Biobased Unsaturated Copolyesters with High Molecular Weight: Synthesis, Characterization, and Physical Properties . ACS Sustainable Chemistry & Engineering. [Link]
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Fig. 1 Raman (a) and surface enhanced Raman spectra (b–g) of... . ResearchGate. [Link]
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Trans -2-Butene-1,4-Diol as an Olefinic Building Block to Prepare Biobased Unsaturated Copolyesters with High Molecular Weight: Synthesis, Characterization, and Physical Properties . ResearchGate. [Link]
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Introductory note on the 13C NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers) . Doc Brown's Chemistry. [Link]
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2-Butene-1,4-diol . SpectraBase. [Link]
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(PDF) Theoretical investigations of 1,4-butanediol and 2-butene-1,4-diol cyclodehydration using postprocessing visualization of quantum chemical calculation data . ResearchGate. [Link]
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1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants . PubMed. [Link]
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2-Butene-1,4-diol . NIST WebBook, National Institute of Standards and Technology. [Link]
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Raman spectrum of bulk 2-butene-1,4-diol (a) and SERS of 0.5 M... . ResearchGate. [Link]
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Intramolecular Hydrogen Bond Interaction in Selected Diols . ResearchGate. [Link]
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1H NMR expected splitting pattern for cis-but-2-ene-1,4-diol . Reddit. [Link]
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File:Trans-2-Butene-1,4-diol.svg . Wikimedia Commons. [Link]
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A Technical Guide to the Thermal Stability and Decomposition of 2-Butene-1,4-diol
Abstract: This technical guide provides a comprehensive analysis of the thermal stability and decomposition of 2-Butene-1,4-diol (CAS No. 110-64-5), a critical intermediate in the pharmaceutical, agrochemical, and polymer industries. An understanding of its thermal behavior is paramount for ensuring process safety, optimizing reaction conditions, and maintaining product purity. This document details the thermodynamic profile, decomposition pathways, and key influencing factors. It further establishes standardized methodologies for thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing actionable protocols for researchers and drug development professionals.
Introduction to 2-Butene-1,4-diol: Properties and Industrial Significance
2-Butene-1,4-diol (C₄H₈O₂) is a bifunctional molecule featuring a central carbon-carbon double bond and primary hydroxyl groups at both termini.[1][2][3] This structure imparts significant reactivity, making it a versatile building block in organic synthesis. It exists as a nearly colorless, odorless, viscous liquid at room temperature.[4][5]
Industrially, 2-Butene-1,4-diol is a key precursor in the synthesis of a wide array of valuable products:
-
Pharmaceuticals: It serves as a fundamental building block in the synthesis of various active pharmaceutical ingredients (APIs), including Vitamin B6.[6]
-
Agrochemicals: It is an essential intermediate in the manufacturing of pesticides and fungicides, such as Endosulfan.[6][7]
-
Polymers: It functions as a diol monomer for polyesters and polyurethanes, and as a crosslinking agent to enhance the mechanical properties of synthetic resins.[5] Its conversion to 1,4-butanediol also connects it to the production of biodegradable plastics.
The primary manufacturing route involves the selective hydrogenation of 2-butyne-1,4-diol, which itself is typically synthesized from acetylene and formaldehyde.[4][6] Given that many of its applications involve elevated temperatures, a thorough understanding of its thermal stability is not merely academic but a critical component of process safety and economic viability.
Thermodynamic Profile: Understanding Thermal Stability
The thermal stability of a compound is defined by the temperature at which it begins to decompose and the rate at which this decomposition occurs. For 2-Butene-1,4-diol, this is influenced by factors such as the surrounding atmosphere and the presence of catalytic impurities.
Onset of Decomposition and Key Thermal Parameters
While specific decomposition temperatures can vary with experimental conditions (e.g., heating rate, atmosphere), 2-Butene-1,4-diol is generally stable under normal storage conditions.[8] However, as a combustible liquid with a high boiling point and a flash point of 128 °C, it requires preheating before ignition can occur.[4][5][7] The NFPA 704 hazard rating for instability is 0, indicating that the material is normally stable, even under fire conditions.[4]
Thermal analysis techniques are essential for quantifying its stability.
| Property | Value | Source |
| Molecular Weight | 88.11 g/mol | [4][5] |
| Boiling Point | 141-149 °C @ 20 mmHg | [4][5] |
| Melting Point | 7 °C | [4][5] |
| Flash Point | 128 °C | [4][5][7] |
| Density | 1.067 - 1.074 g/cm³ | [4][5] |
Table 1: Key Physical and Thermal Properties of 2-Butene-1,4-diol.
Decomposition Pathways and Mechanistic Insights
The thermal decomposition of 2-Butene-1,4-diol is not a simple fragmentation. The presence of two hydroxyl groups and a double bond allows for several competing reaction pathways, primarily driven by dehydration.
Major Decomposition Product: 2,5-Dihydrofuran
The principal thermal decomposition pathway for 2-Butene-1,4-diol is an intramolecular cyclodehydration reaction to form 2,5-dihydrofuran and water. This reaction is often acid-catalyzed but can also occur thermally at elevated temperatures.[9]
Reaction: HOCH₂–CH=CH–CH₂OH → C₄H₆O + H₂O
Theoretical studies suggest this cyclodehydration proceeds via a concerted mechanism where the interaction between the two hydroxyl groups facilitates ring closure and water elimination.[9] The stability of the five-membered ring product is a significant thermodynamic driving force for this transformation.
Other Potential Pathways
Under different conditions, particularly in the presence of specific catalysts or in an oxidative atmosphere, other decomposition routes can become significant:
-
Dehydrogenation: In the presence of dehydrogenation catalysts (e.g., copper-based), 1,4-diols can undergo cyclization to form lactones. While more studied for 1,4-butanediol yielding γ-butyrolactone (GBL), analogous pathways could exist for 2-butene-1,4-diol.[10]
-
Oxidation: At high temperatures in the presence of oxygen, oxidation can lead to the formation of aldehydes, carboxylic acids (such as maleic acid), and eventually, complete combustion to CO₂ and H₂O.[11]
-
Polymerization/Oligomerization: Intermolecular dehydration can lead to the formation of polyether oligomers or polymers, which can contribute to fouling in industrial processes.
Caption: Primary thermal decomposition pathways for 2-Butene-1,4-diol.
Standardized Methodologies for Thermal Analysis
To ensure reliable and reproducible data, standardized analytical techniques are employed. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of thermal stability assessment.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time. It is the definitive method for determining the onset of decomposition and quantifying mass loss events.
Objective: To determine the onset temperature of decomposition (Tₒ) and the temperature of maximum mass loss rate (Tₘₐₓ) for 2-Butene-1,4-diol.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate for mass loss, indium for temperature).
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Butene-1,4-diol into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere. This is critical to prevent oxidative side reactions.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min). A controlled, linear heating rate is essential for kinetic analysis.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C) to generate the TGA curve.
-
Plot the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of maximum mass loss rate.
-
Determine the onset temperature (Tₒ) as the intersection of the tangent drawn at the point of greatest slope on the TGA curve with the extrapolated baseline.
-
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events like melting, boiling, and decomposition, and to quantify the enthalpy changes associated with them.[12][13]
Objective: To identify the boiling point and any exothermic or endothermic decomposition events.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., Indium).
-
Sample Preparation: Hermetically seal 2-5 mg of 2-Butene-1,4-diol in an aluminum DSC pan. A hermetic seal is crucial to contain the sample and its vapor pressure up to the boiling point. Use an empty, sealed pan as the reference.
-
Experimental Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a low temperature (e.g., 0 °C).
-
Ramp the temperature from 0 °C to 400 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen purge.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify endothermic peaks corresponding to melting and boiling.
-
Identify any sharp exothermic peaks at higher temperatures, which are indicative of a rapid, energetic decomposition. The area under such a peak can be integrated to determine the heat of decomposition.
-
Caption: Standard experimental workflow for thermal stability analysis.
Factors Influencing Thermal Stability
The inherent stability of 2-Butene-1,4-diol can be compromised by external factors common in industrial settings.
-
Atmosphere: As discussed, an oxidative atmosphere (presence of air) can introduce new decomposition pathways, potentially lowering the decomposition temperature and generating hazardous byproducts. Performing reactions under an inert nitrogen or argon blanket is a standard and effective control measure.
-
Catalysts and Impurities: The primary decomposition pathway, cyclodehydration, is catalyzed by acids.[9] The presence of acidic impurities or catalysts (e.g., strong inorganic acids, acidic supports) can significantly lower the temperature at which decomposition to 2,5-dihydrofuran begins.[8][14][15] Conversely, basic conditions may lead to other side reactions. Careful control of pH and material compatibility is essential.
Practical Implications and Safety Considerations
A comprehensive understanding of thermal stability is directly applicable to safe and efficient industrial practice.
-
Process Safety: Uncontrolled thermal decomposition can lead to a rapid increase in temperature and pressure (a thermal runaway), particularly if the decomposition is exothermic. Data from DSC can be used to model runaway scenarios and design appropriate safety measures, such as emergency relief systems.
-
Storage and Handling: 2-Butene-1,4-diol should be stored in a cool, dry, and well-ventilated place away from sources of ignition and strong acids.[8][16] While stable under recommended storage conditions, prolonged exposure to high temperatures should be avoided.[16]
-
Reaction Optimization: Knowledge of the decomposition temperature allows for the selection of optimal reaction temperatures that maximize product yield while minimizing degradation of the starting material or desired product. This is particularly important in polymer synthesis where reaction temperatures can be high.[17]
Conclusion
2-Butene-1,4-diol is a thermally stable molecule under standard conditions, a property essential for its widespread use as a chemical intermediate. Its primary decomposition pathway is a clean cyclodehydration to 2,5-dihydrofuran, though this can be accelerated by acidic conditions. A rigorous analytical approach using TGA and DSC is critical for defining safe operating limits in any process utilizing this versatile compound. For researchers and drug development professionals, this data provides the foundation for robust process design, ensuring both the safety of the operation and the integrity of the final product.
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An In-depth Technical Guide on the Molecular Geometry of cis-2-Butene-1,4-diol
Abstract
This technical guide provides a comprehensive analysis of the molecular geometry of cis-2-butene-1,4-diol, a pivotal bifunctional molecule in organic synthesis and materials science.[1] The unique structural arrangement of a cis-configured carbon-carbon double bond flanked by two primary hydroxyl groups imparts a distinct combination of rigidity and reactivity.[1][2] This guide delves into the conformational landscape, steric and electronic effects influencing its three-dimensional structure, and the critical role of intramolecular hydrogen bonding. By synthesizing data from experimental techniques applied to analogous structures and high-level computational chemistry, this document offers a detailed perspective for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction: The Structural Significance of cis-2-Butene-1,4-diol
cis-2-Butene-1,4-diol, with the IUPAC name (2Z)-but-2-ene-1,4-diol, is a nearly colorless, odorless liquid at room temperature, highly soluble in polar solvents like water, ethanol, and acetone.[3] Its bifunctionality, stemming from the nucleophilic hydroxyl groups and the electron-rich π-system of the double bond, makes it a versatile precursor in the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and specialty polymers such as unsaturated polyester resins and polyurethanes.[1][2]
The seemingly simple structure of cis-2-butene-1,4-diol belies a complex interplay of steric and electronic factors that dictate its molecular geometry. The cis configuration of the substituents on the C2-C3 double bond introduces significant steric strain, which is partially alleviated by adjustments in bond angles and lengths within the carbon backbone. Furthermore, the rotational freedom around the C1-C2 and C3-C4 single bonds, coupled with the potential for intramolecular hydrogen bonding, gives rise to a nuanced conformational landscape. A thorough understanding of this molecule's preferred three-dimensional structure is paramount for predicting its reactivity, designing novel synthetic routes, and engineering advanced materials with tailored properties.
The Carbon Backbone: Insights from Analogous Systems
A seminal gas-phase electron diffraction study of cis- and trans-2-butene revealed significant structural perturbations arising from the cis configuration.[4] The steric repulsion between the two methyl groups in cis-2-butene leads to a notable increase in the C=C-C bond angle to 125.4° (±0.4°), compared to 123.8° (±0.4°) in the less strained trans isomer.[4] This angular distortion is a mechanism to relieve the steric clash between the bulky substituents on the same side of the double bond. The C-C single bond length in cis-2-butene was determined to be 1.506 (±0.002) Å, and the C=C double bond length was 1.346 (±0.003) Å.[4] These values provide a robust baseline for the expected bond lengths and angles in the carbon skeleton of cis-2-butene-1,4-diol.
The substitution of two methyl groups with hydroxymethyl groups in cis-2-butene-1,4-diol is expected to introduce further electronic and steric effects. The electronegative oxygen atoms will influence the electron distribution in the molecule, and the larger hydroxymethyl groups will contribute to the overall steric crowding.
Conformational Analysis and the Role of Intramolecular Hydrogen Bonding
The presence of two hydroxyl groups and two rotatable C-C single bonds introduces conformational flexibility to cis-2-butene-1,4-diol. The relative orientation of the two hydroxymethyl groups is a key determinant of the molecule's overall shape and reactivity. Theoretical studies on saturated diols, such as 1,4-butanediol, have demonstrated the importance of intramolecular hydrogen bonding in stabilizing specific conformers.[5]
In cis-2-butene-1,4-diol, several types of intramolecular hydrogen bonds are conceivable:
-
O-H···O Hydrogen Bonding: A conventional hydrogen bond can form between the hydrogen atom of one hydroxyl group and the oxygen atom of the other. This would lead to a cyclic conformation. Studies on 1,4-butanediol have shown that such intramolecular hydrogen bonds can cause a significant red-shift in the O-H stretching frequency in the infrared spectrum.[5]
-
O-H···π Hydrogen Bonding: An alternative and potentially significant interaction is the formation of a hydrogen bond between a hydroxyl proton and the electron-rich π-system of the C=C double bond. This type of interaction is well-documented in other unsaturated alcohols and plays a crucial role in determining their conformational preferences.
The rigid nature of the cis-double bond restricts the conformational freedom of the carbon backbone, which in turn influences the feasibility and strength of these intramolecular interactions. Computational modeling is an indispensable tool for exploring the potential energy surface of cis-2-butene-1,4-diol and identifying the most stable conformers.
Experimental and Computational Methodologies for Structural Elucidation
A multi-faceted approach combining experimental spectroscopy and computational chemistry is essential for a comprehensive understanding of the molecular geometry of cis-2-butene-1,4-diol.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental tools for confirming the connectivity and symmetry of the molecule. The chemical shifts and coupling constants can also provide indirect information about the conformational preferences in solution.
-
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is particularly sensitive to the presence of intramolecular hydrogen bonding. A red-shift (lowering of frequency) of the O-H stretching band in the IR spectrum is a hallmark of hydrogen bond formation.[5]
Computational Chemistry
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometric and electronic properties of molecules. A typical workflow for the computational analysis of cis-2-butene-1,4-diol would involve:
Experimental Protocol: DFT Geometry Optimization
-
Initial Structure Generation: Construct an initial 3D model of cis-2-butene-1,4-diol.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify various low-energy conformers.
-
Geometry Optimization: For each identified conformer, perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)) to accurately account for dispersion forces and hydrogen bonding.
-
Frequency Calculation: Perform a vibrational frequency calculation for each optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared spectrum.
-
Energy Analysis: Compare the relative energies of the optimized conformers to determine the most stable structures and their population distribution at a given temperature.
-
Analysis of Geometric Parameters: Extract detailed information on bond lengths, bond angles, and dihedral angles from the optimized structures.
-
Topological Analysis (AIM): Employ the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electron density and identify bond critical points, which can provide definitive evidence for the presence and nature of intramolecular hydrogen bonds.
Caption: A typical workflow for the computational determination of the molecular geometry of cis-2-butene-1,4-diol using Density Functional Theory (DFT).
Predicted Molecular Geometry and Data Summary
While a definitive experimental structure of cis-2-butene-1,4-diol is not available, a combination of data from analogous systems and the principles of computational chemistry allows for a reliable prediction of its key geometric parameters. The following table summarizes the expected values, drawing primarily on the electron diffraction data for cis-2-butene and general knowledge of C-O and O-H bond lengths.
| Parameter | Predicted Value | Rationale |
| Bond Lengths (Å) | ||
| C=C | ~1.346 | Based on gas-phase electron diffraction of cis-2-butene.[4] |
| C-C | ~1.506 | Based on gas-phase electron diffraction of cis-2-butene.[4] |
| C-O | ~1.43 | Typical C-O single bond length in alcohols. |
| O-H | ~0.96 | Typical O-H bond length in alcohols. |
| C-H (vinyl) | ~1.09 | Typical vinyl C-H bond length. |
| C-H (methylene) | ~1.10 | Typical methylene C-H bond length. |
| Bond Angles (°) | ||
| C=C-C | ~125.4 | Based on gas-phase electron diffraction of cis-2-butene, reflecting steric strain.[4] |
| C-C-O | ~110 | Expected to be close to the tetrahedral angle, but may be slightly larger due to steric interactions. |
| C-O-H | ~109 | Close to the typical bond angle in alcohols. |
Conclusion and Future Perspectives
The molecular geometry of cis-2-butene-1,4-diol is a fascinating case study in the interplay of steric hindrance, electronic effects, and intramolecular forces. While a complete experimental determination of its structure remains an open area for investigation, a robust model can be constructed by integrating data from analogous molecules with high-level computational chemistry. The inherent strain in the cis-butene backbone, leading to an expanded C=C-C bond angle, is a defining feature. The conformational landscape is likely dominated by structures that allow for the formation of stabilizing intramolecular hydrogen bonds, either of the conventional O-H···O type or the intriguing O-H···π interaction with the double bond.
For researchers and professionals in drug development and materials science, a deep appreciation for the three-dimensional structure of this versatile building block is crucial. Future experimental work, such as single-crystal X-ray diffraction or gas-phase microwave spectroscopy, would provide invaluable data to validate and refine the computational models presented here. Such studies would not only enhance our fundamental understanding of this important molecule but also empower the rational design of new synthetic strategies and advanced materials.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 8065, 2-Butene-1,4-diol. [Link]
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Almenningen, A., Anfinsen, I. M., & Haaland, A. (1970). Electron Diffraction Studies of cis- and trans-2-Butene. Acta Chemica Scandinavica, 24, 43-49. [Link]
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Pan, C., Jin, Y., & Row, K. H. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(1), 74–78. [Link]
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ResearchGate. (2021). Trans -2-Butene-1,4-Diol as an Olefinic Building Block to Prepare Biobased Unsaturated Copolyesters with High Molecular Weight: Synthesis, Characterization, and Physical Properties. [Link]
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ResearchGate. (2008). Theoretical investigations of 1,4-butanediol and 2-butene-1,4-diol cyclodehydration using postprocessing visualization of quantum chemical calculation data. [Link]
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Das, A., Mollendal, H., & Kwade, A. (2015). Conformational stability and intramolecular hydrogen bonding in 1,2-ethanediol and 1,4-butanediol. The Journal of Physical Chemistry A, 119(18), 4235–4245. [Link]
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An In-Depth Technical Guide to Hydrogen Bonding in 2-Butene-1,4-diol Systems
Abstract
This technical guide provides a comprehensive examination of the pivotal role hydrogen bonding plays in defining the structural and physical properties of 2-butene-1,4-diol. Moving beyond a general overview, this document synthesizes spectroscopic data, computational modeling insights, and established physicochemical principles to offer researchers and drug development professionals a detailed understanding of both intramolecular and intermolecular hydrogen bonding within this system. We will explore how the geometric constraints of the cis and trans isomers dictate conformational preferences, delve into the experimental methodologies used to probe these non-covalent interactions, and discuss the profound impact of these bonds on macroscopic properties such as boiling point and crystal lattice formation.
Introduction: The Architectural Significance of Hydrogen Bonds
2-Butene-1,4-diol (C₄H₈O₂) is a bifunctional molecule featuring two hydroxyl groups and a central carbon-carbon double bond.[1] Its utility as a versatile chemical intermediate in the synthesis of pharmaceuticals, plasticizers, and resins stems directly from the reactivity and orientation of these hydroxyl groups.[1] The defining feature governing the behavior of this diol is hydrogen bonding—the electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative oxygen atom and another nearby oxygen atom.
This guide will dissect the two primary forms of hydrogen bonding in this system:
-
Intramolecular Hydrogen Bonding: Occurring within a single molecule, this interaction is particularly significant in the cis-isomer, where the spatial proximity of the two hydroxyl groups allows for the formation of a stable, cyclic pre-organization.
-
Intermolecular Hydrogen Bonding: Occurring between separate molecules, these interactions govern the properties of the bulk material, dictating its condensed-phase behavior and physical characteristics.
Understanding the interplay between these forces is critical for controlling reaction pathways, designing novel materials, and predicting the behavior of molecules incorporating this structural motif.
Intramolecular Hydrogen Bonding: A Conformation-Directing Force
The rigid geometry of the double bond in 2-butene-1,4-diol forces the hydroxyl groups into distinct spatial arrangements. In the cis isomer, both -CH₂OH groups are on the same side of the double bond, facilitating a crucial intramolecular O-H···O hydrogen bond. This interaction is the dominant factor in determining the molecule's preferred conformation in the gas phase or in non-polar solvents.
Conformational Preference: The "Semicyclic" State
Computational studies, including those using semi-empirical (AM1) and Density Functional Theory (DFT) methods, have identified two major conformational families: unfolded (or open) conformers and a more stable "semicyclic" conformer.[2] The semicyclic structure, stabilized by the intramolecular hydrogen bond, forms a pseudo-seven-membered ring.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=1]; node [shape=plaintext];
} caption: Conformational equilibrium in cis-2-butene-1,4-diol.
The energetic preference for this semicyclic state is significant. This stability arises because the formation of the intramolecular hydrogen bond overcomes the entropic cost of constraining the molecule into a cyclic arrangement. This pre-organization has direct consequences for its reactivity, for example, in cyclodehydration reactions to form 2,5-dihydrofuran.[2]
Spectroscopic Validation
The most direct experimental evidence for intramolecular hydrogen bonding comes from vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy.
Core Principle: When a hydroxyl group participates in a hydrogen bond, the O-H covalent bond is weakened and elongated. This results in a shift of its stretching vibration to a lower frequency (a "red-shift") and a significant increase in the absorption band's intensity and breadth.
In a dilute solution of cis-2-butene-1,4-diol in a non-polar solvent (e.g., CCl₄), one can observe two distinct O-H stretching bands:
-
A sharp, weaker band at higher frequency (~3600-3650 cm⁻¹), corresponding to the "free" or non-bonded hydroxyl group.
-
A broad, more intense band at a significantly lower frequency, corresponding to the hydroxyl group acting as the hydrogen bond donor in the semicyclic conformer.
While specific data for 2-butene-1,4-diol is sparse in readily available literature, extensive studies on its saturated analog, 1,4-butanediol, provide a robust model. In the gas phase, a hydrogen-bonded conformer of 1,4-butanediol exhibits a pronounced red-shift of 124 cm⁻¹ and an 8.5-fold intensity enhancement for the bonded O-H stretch compared to the free O-H stretch.[3][4] This serves as a strong quantitative benchmark for the interaction in the analogous cis-2-butene-1,4-diol system.
| Hydroxyl Group State | Typical IR Frequency (cm⁻¹) | Band Characteristics | Rationale |
| Free (Non-H-bonded) | ~3630 cm⁻¹ | Sharp, Low Intensity | Unperturbed O-H covalent bond vibration. |
| Intramolecular H-bonded | ~3500 cm⁻¹ (Estimated) | Broad, High Intensity | Weakening of the O-H bond due to donation of the proton to the adjacent oxygen.[3][4] |
Table 1: Representative Infrared Spectroscopy Data for H-Bonding Analysis in 1,4-Diols.
Experimental & Computational Workflow
A rigorous investigation into the hydrogen bonding of 2-butene-1,4-diol integrates both experimental spectroscopy and computational chemistry. This dual approach provides a self-validating system where theoretical predictions are confirmed by experimental data.
Protocol: FTIR Analysis of Intramolecular H-Bonding
Objective: To experimentally verify and quantify the intramolecular hydrogen bond in cis-2-butene-1,4-diol.
Methodology Rationale: The use of a non-polar, aprotic solvent like carbon tetrachloride (CCl₄) or cyclohexane is critical. These solvents do not form hydrogen bonds themselves, thus preventing competition with the diol's intramolecular interaction. Serial dilution is employed to minimize intermolecular H-bonding between diol molecules, ensuring that the observed spectra primarily reflect the intramolecular phenomenon.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Prepare a 0.1 M stock solution of high-purity cis-2-butene-1,4-diol in anhydrous CCl₄.
-
Serial Dilution: Prepare a series of dilutions from the stock solution, typically ranging from 0.01 M down to 0.0005 M.
-
FTIR Spectroscopy:
-
Acquire a background spectrum of the pure CCl₄ solvent using a matched-pathlength cell.
-
Acquire the spectrum for each dilution in the series, ensuring the spectrometer is purged to minimize atmospheric water interference.
-
Focus data acquisition on the 3200-3800 cm⁻¹ region.
-
-
Data Analysis:
-
Subtract the solvent background from each sample spectrum.
-
Analyze the O-H stretching region. The relative intensity of the "free" (~3630 cm⁻¹) versus the "bonded" (~3500 cm⁻¹) peak should remain constant across all dilutions, confirming the interaction is intramolecular.
-
Calculate the frequency shift (Δν) between the free and bonded O-H bands.
-
Protocol: Computational Modeling Workflow
Objective: To determine the relative energies of 2-butene-1,4-diol conformers and calculate the theoretical vibrational frequencies.
Methodology Rationale: DFT calculations offer a balance of computational efficiency and accuracy for studying non-covalent interactions.[5] A basis set including diffuse functions (e.g., 6-311++G(d,p)) is essential for accurately describing the electron distribution in hydrogen bonds.[3]
Intermolecular Hydrogen Bonding: Architect of Bulk Properties
While intramolecular forces dictate the shape of a single molecule, intermolecular forces define the substance's character in bulk. For both cis- and trans-2-butene-1,4-diol, extensive intermolecular hydrogen bonds are formed in the liquid and solid states.
Influence on Physical Properties
The presence of two hydroxyl groups per molecule allows for the formation of a robust, three-dimensional hydrogen-bonding network.[6] This network is the primary reason for the molecule's relatively high boiling point and viscosity compared to non-hydrogen-bonding molecules of similar molecular weight.[7][8] Breaking these strong intermolecular attractions requires significant thermal energy, thus elevating the boiling point.[9][10]
The trans isomer, unable to form an intramolecular hydrogen bond, is more linear and can pack more efficiently in a crystal lattice, often leading to a higher melting point than the cis isomer. Its hydroxyl groups are exclusively available for intermolecular interactions, leading to the formation of extended chains or sheets in the solid state.
dot graph G { graph [nodesep=0.3, ranksep=0.5]; node [shape=none, margin=0, fontname="Arial", fontcolor="#202124"]; edge [color="#34A853"];
} caption: Intermolecular H-bonding between two diol molecules.
Role in Crystal Engineering
In the solid state, diols self-assemble into predictable supramolecular structures. The hydroxyl groups act as reliable nodes, forming patterns like chains, sheets, or complex helical networks.[6] The ability to control this assembly is a cornerstone of crystal engineering, where manipulating these non-covalent bonds allows for the design of materials with specific properties. The 2-butene-1,4-diol moiety can be incorporated into larger molecules, such as polymers or co-crystals, where its hydrogen-bonding capabilities can be harnessed to direct the final solid-state architecture.[11]
Conclusion and Future Outlook
The hydrogen bond in 2-butene-1,4-diol systems is not merely a structural footnote; it is the primary determinant of molecular conformation and macroscopic properties. The stability conferred by the intramolecular hydrogen bond in the cis-isomer governs its reactivity, while the extensive intermolecular networks in both isomers dictate their physical state and bulk characteristics. For researchers in drug development and materials science, a thorough grasp of these interactions is essential for predicting molecular behavior, designing synthetic pathways, and engineering materials with desired functionalities. Future investigations leveraging advanced techniques like Raman jet spectroscopy and high-level ab initio calculations will continue to refine our understanding of the subtle yet powerful influence of hydrogen bonding in these and more complex systems.
References
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Yue, W., Bishop, R., Craig, D. C., & Scudder, M. L. (2002). Co-crystalline hydrogen bonded solids formed by helical tubuland diols. Royal Society of Chemistry Publishing. [Link]
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Bishop, R., Craig, D. C., & Scudder, M. L. (2002). Crystal Engineering of Hydroxy Group Hydrogen Bonding: Design and Synthesis of New Diol Lattice Inclusion Hosts. The Journal of Organic Chemistry, ACS Publications. [Link]
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Fleisher, M., Tskhomariia, O., & Frunze, A. (2002). Theoretical investigations of 1,4-butanediol and 2-butene-1,4-diol cyclodehydration using postprocessing visualization of quantum chemical calculation data. ResearchGate. [Link]
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Fleisher, M. B. (2002). Theoretical investigations of 1,4-butanediol and 2-butene-1,4-diol cyclodehydration using postprocessing visualization of quantum chemical calculation data. International Journal of Quantum Chemistry, 88(5), 670-675. [Link]
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Quora. (2019). How does the presence of hydrogen bonds affect the boiling point of a substance? [Link]
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RevisionDojo. (2023). How Hydrogen Bonding Affects Boiling Point. [Link]
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Master Organic Chemistry. (2023). 3 Trends That Affect Boiling Points. [Link]
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Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties. Introductory Organic Chemistry. [Link]
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Klein, R. A. (2010). Hydrogen bonding in diols and binary diol-water systems investigated using DFT methods. II. Calculated infrared OH-stretch frequencies, force constants, and NMR chemical shifts correlate with hydrogen bond geometry and electron density topology. A reevaluation of geometrical criteria for hydrogen bonding. ResearchGate. [Link]
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Bandyopadhyay, B., & Biswas, P. K. (2015). Conformational stability and intramolecular hydrogen bonding in 1,2-ethanediol and 1,4-butanediol. PubMed. [Link]
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Bandyopadhyay, B. (2015). Conformational Stability and Intramolecular Hydrogen Bonding in 1,2-Ethanediol and 1,4-Butanediol. ResearchGate. [Link]
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PubChem. (n.d.). 2-Butene-1,4-diol. National Center for Biotechnology Information. [Link]
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A Comprehensive Guide to the Theoretical Conformational Analysis of 2-Butene-1,4-diol for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the theoretical conformational analysis of cis- and trans-2-butene-1,4-diol. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind computational choices and provides a framework for understanding the conformational landscape of this versatile molecule, which serves as a key intermediate in the synthesis of pharmaceuticals and polymers.[1] The presence of a rigid carbon-carbon double bond and two rotatable hydroxymethyl groups makes 2-butene-1,4-diol an intriguing subject for conformational analysis, where a delicate interplay of steric hindrance, torsional strain, and intramolecular hydrogen bonding dictates its three-dimensional structure and, consequently, its reactivity and physical properties.
The Rationale for Conformational Analysis: Structure Dictates Function
The spatial arrangement of atoms in a molecule is far from static. For flexible molecules like 2-butene-1,4-diol, rotation around single bonds gives rise to various three-dimensional structures known as conformations or conformers. Each conformer possesses a distinct energy level, and the molecule will predominantly exist in its lowest energy conformations. Understanding the geometry, relative stability, and the energy barriers to interconversion between these conformers is paramount for predicting a molecule's behavior. For drug development professionals, the conformation of a molecule can significantly influence its binding affinity to a biological target. In materials science, the conformational preferences of a monomer like 2-butene-1,4-diol can affect the properties of the resulting polymer.
Theoretical Methodologies: A Scientist's Toolkit for Probing Molecular Structure
The study of molecular conformations is greatly facilitated by computational chemistry, which allows for the detailed exploration of a molecule's potential energy surface (PES). The PES is a mathematical landscape where the potential energy of a molecule is a function of its geometric coordinates.[2] Minima on this surface correspond to stable conformers, while saddle points represent the transition states for interconversion between conformers.
The Power of Density Functional Theory (DFT)
For a molecule of the size of 2-butene-1,4-diol, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy. DFT methods calculate the electronic energy of a system based on its electron density, rather than the more computationally expensive wavefunction-based ab initio methods. The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results. For systems where non-covalent interactions, such as intramolecular hydrogen bonding, are significant, functionals that include dispersion corrections (e.g., B3LYP-D3) are often employed. A Pople-style basis set like 6-311++G(d,p) is a good starting point, as the diffuse functions (++) are important for describing the lone pairs on the oxygen atoms and the polarization functions (d,p) allow for more flexibility in describing the bonding environment.
A Step-by-Step Computational Protocol for Conformational Analysis
The following protocol outlines a robust workflow for the theoretical conformational analysis of 2-butene-1,4-diol using computational chemistry software.
-
Initial Structure Generation : Generate initial 3D structures for both cis- and trans-2-butene-1,4-diol.
-
Conformational Search : Perform a systematic or stochastic conformational search to identify potential energy minima. This can be achieved by rotating the key dihedral angles:
-
τ1 (O-C1-C2=C3) and τ4 (C2=C3-C4-O) : Rotation around the C-C single bonds.
-
τ(H-O-C1-C2) and τ(H-O-C4-C3) : Rotation of the hydroxyl hydrogens.
-
-
Geometry Optimization : Each identified potential conformer is then subjected to a full geometry optimization. This process finds the lowest energy geometry for that particular conformer.
-
Frequency Calculations : Following optimization, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer). The presence of one imaginary frequency indicates a transition state.
-
Energy Analysis : The relative energies of all stable conformers are calculated to determine their populations at a given temperature using the Boltzmann distribution.
-
Potential Energy Surface (PES) Scan : To determine the rotational barriers between conformers, a relaxed PES scan is performed.[3] This involves systematically changing a specific dihedral angle in small increments and optimizing the rest of the molecule's geometry at each step.
The Conformational Landscape of 2-Butene-1,4-diol
The conformational preferences of 2-butene-1,4-diol are primarily governed by the orientation of the two hydroxymethyl groups relative to the plane of the double bond and to each other. The key to understanding its structure lies in the potential for intramolecular hydrogen bonding.
The Crucial Role of Intramolecular Hydrogen Bonding
An intramolecular hydrogen bond is a non-covalent interaction between a hydrogen atom bonded to an electronegative atom (in this case, oxygen) and another electronegative atom within the same molecule. In diols, the stability of such bonds increases as the hydroxyl groups become more separated along the carbon chain, with 1,4-diols showing a strong propensity for forming these bonds.[4] This interaction can significantly stabilize a conformer, often leading to a compact, pseudo-cyclic structure. In the case of 2-butene-1,4-diol, this would involve the hydrogen of one hydroxyl group interacting with the oxygen of the other.
Conformational Isomers of cis-2-Butene-1,4-diol
In the cis isomer, both hydroxymethyl groups are on the same side of the double bond. This proximity makes the formation of an intramolecular hydrogen bond highly favorable. We can anticipate at least two major families of conformers:
-
Hydrogen-Bonded (Cyclic-like) Conformer : This is expected to be the most stable conformer in the gas phase. The molecule adopts a folded structure to allow for the formation of a hydrogen bond between the two hydroxyl groups.
-
Extended (Open) Conformer : In this less stable form, the hydroxyl groups are oriented away from each other, preventing the formation of an intramolecular hydrogen bond. This conformation might be more prevalent in polar, protic solvents where intermolecular hydrogen bonding with the solvent can compete with and disrupt the intramolecular bond.
Conformational Isomers of trans-2-Butene-1,4-diol
For the trans isomer, the hydroxymethyl groups are on opposite sides of the double bond. This arrangement makes the formation of an intramolecular hydrogen bond more challenging as the hydroxyl groups are further apart. However, through significant rotation around the C-C single bonds, a conformation that allows for hydrogen bonding may still be possible, though likely less stable than in the cis isomer. The conformational landscape of the trans isomer is therefore expected to be dominated by more extended, linear-like structures.
Quantitative Data: A Summary of Expected Conformational Properties
| Isomer | Conformer Type | Intramolecular H-Bond | Key Dihedral Angles (τ1, τ4) | Expected Relative Energy |
| cis | Hydrogen-Bonded | Yes | gauche/gauche | Lowest |
| cis | Extended | No | anti/anti | Higher |
| trans | Extended | No | anti/anti | Lowest |
| trans | Hydrogen-Bonded | Possible, but strained | gauche/gauche | Higher |
Conclusion and Future Directions
The theoretical conformational analysis of 2-butene-1,4-diol reveals a fascinating interplay of steric and electronic effects, with intramolecular hydrogen bonding playing a pivotal role, particularly in the cis isomer. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the conformational landscape of this and other flexible molecules. Such studies are crucial for understanding molecular recognition, reactivity, and the rational design of new materials and therapeutics. Future experimental studies, such as microwave or infrared spectroscopy in the gas phase, combined with the high-level computational analysis described herein, would provide definitive data on the precise geometries and relative energies of the conformers of 2-butene-1,4-diol, further enhancing our understanding of this important chemical building block.
References
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- 3. 10.4 Potential Energy Scans⣠Chapter 10 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
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discovery and historical synthesis of 2-Butene-1,4-diol
An In-Depth Technical Guide to the Discovery and Historical Synthesis of 2-Butene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Butene-1,4-diol (C₄H₈O₂), a pivotal C4 chemical intermediate, holds a significant position in the synthesis of a wide array of commercial products, including pharmaceuticals, agrochemicals, and polymers. Its journey from a laboratory curiosity to an industrial mainstay is a compelling narrative of chemical innovation, driven by the need for selective and efficient synthesis routes. This guide provides a comprehensive exploration of the historical synthesis of 2-butene-1,4-diol, focusing on the foundational Reppe chemistry that enabled its creation and the subsequent evolution of catalytic hydrogenation processes designed to optimize its production. We will delve into the causality behind experimental choices, present detailed protocols for key synthesis methods, and offer a comparative analysis of their efficacy, providing researchers and development professionals with a thorough understanding of this versatile molecule's origins.
The Genesis: Reppe Chemistry and the Synthesis of a Crucial Precursor
The story of 2-butene-1,4-diol is inextricably linked to the synthesis of its immediate precursor, 2-butyne-1,4-diol. The development of a viable industrial route to this alkyne diol was a landmark achievement of the German chemist Walter Reppe in the 1930s. Working under high pressure, Reppe developed a new realm of acetylene chemistry, demonstrating that this highly reactive gas could be safely made to react with aldehydes.
The core reaction, known as the Reppe process, involves the ethynylation of formaldehyde with acetylene.[1][2] This high-pressure synthesis forms the bedrock of C4 chemical production from acetylene.[3][4]
Reaction: 2CH₂O (Formaldehyde) + C₂H₂ (Acetylene) → HOCH₂C≡CCH₂OH (2-Butyne-1,4-diol)
The industrial viability of this process hinged on the development of a suitable catalyst. The breakthrough came with the use of a copper acetylide catalyst, often supported on silica and promoted with bismuth oxide.[2][5] The bismuth oxide serves a critical role in inhibiting the formation of dangerous, polymeric copper acetylide byproducts known as "cuprenes".[5] This choice of catalyst and promoter was a deliberate decision to ensure both high reaction rates and, crucially, the safety of handling acetylene under pressure.
Experimental Protocol 1: The Reppe Synthesis of 2-Butyne-1,4-diol
This protocol is a generalized representation of the industrial Reppe process.
Objective: To synthesize 2-butyne-1,4-diol from acetylene and formaldehyde.
Materials:
-
Formaldehyde (30-50% aqueous solution)
-
Acetylene gas
-
Catalyst: Copper(II) oxide and Bismuth(III) oxide on a silica support[5]
-
High-pressure stirred autoclave reactor
Methodology:
-
Catalyst Preparation & Activation: The supported copper oxide-bismuth oxide catalyst is loaded into the reactor. The active copper(I) acetylide species is typically formed in situ under reaction conditions.[5]
-
Charging the Reactor: The aqueous formaldehyde solution is charged into the autoclave.
-
Inerting: The reactor is purged with an inert gas, such as nitrogen, to remove all oxygen.
-
Pressurization & Heating: The reactor is pressurized with acetylene to a partial pressure of 2-6 bar and heated to the reaction temperature of 80-100°C.[5] The pH is maintained between 5 and 8.[5]
-
Reaction: Acetylene and formaldehyde react exothermically. The temperature is carefully controlled via internal cooling coils or a reactor jacket. The reaction is typically run in a continuous or semi-continuous mode where reactants are fed, and product is withdrawn.
-
Work-up and Purification: After the reaction, the product stream is depressurized. The 2-butyne-1,4-diol is separated from unreacted formaldehyde, water, and catalyst, typically via vacuum distillation.[5]
From Alkyne to Alkene: The Challenge of Selective Hydrogenation
With an industrial supply of 2-butyne-1,4-diol secured, the next critical step was its conversion to the more versatile 2-butene-1,4-diol. This is achieved through the partial hydrogenation of the triple bond. The primary challenge in this synthesis is selectivity . The hydrogenation can proceed in two steps: first to the alkene (2-butene-1,4-diol) and then further to the alkane (1,4-butanediol or BDO).[6]
Reaction Pathway: HOCH₂C≡CCH₂OH (2-Butyne-1,4-diol) + H₂ → HOCH₂CH=CHCH₂OH (2-Butene-1,4-diol) HOCH₂CH=CHCH₂OH (2-Butene-1,4-diol) + H₂ → HOCH₂CH₂CH₂CH₂OH (1,4-Butanediol)
Since both 2-butene-1,4-diol and 1,4-butanediol are valuable industrial products, controlling the reaction to stop at the intermediate alkene stage was a significant focus of research.[7] The choice of catalyst and reaction conditions is paramount to prevent over-hydrogenation.
Evolution of Catalytic Systems
-
Early-Stage Catalysts (Nickel-based): Industrial nickel-based catalysts were initially employed. However, these catalysts are highly active and tend to favor complete hydrogenation to 1,4-butanediol, requiring harsh conditions (15–30 MPa at up to 160 °C) which makes selectivity difficult to control.[8]
-
Palladium-based Catalysts: Palladium (Pd) emerged as a more selective catalyst. To further temper its activity and prevent over-hydrogenation, "poisoned" catalysts were developed. A common approach involves supporting palladium on carbon (Pd/C) and intentionally deactivating it with a lead compound, such as lead acetate.[9] This poisoning strategy selectively inhibits the hydrogenation of the double bond while allowing the reduction of the triple bond, a classic example of tuning catalyst properties for a specific intermediate.
-
Platinum-based Catalysts: More recently, platinum (Pt) catalysts have shown excellent performance. For instance, a low-loading platinum on silicon carbide (Pt/SiC) catalyst demonstrated outstanding selectivity (up to 96%) for 2-butene-1,4-diol under mild conditions (100 °C and 1 MPa H₂), with 1,4-butanediol being the only significant byproduct.[8]
Experimental Protocol 2: Selective Hydrogenation using a Poisoned Palladium Catalyst
This protocol is based on methodologies described in patent literature for achieving high selectivity.[9]
Objective: To selectively hydrogenate 2-butyne-1,4-diol to 2-butene-1,4-diol.
Materials:
-
2-Butyne-1,4-diol (52-78% aqueous solution)
-
Catalyst: 5 wt.% Pd on Carbon (Pd/C), poisoned with 1-3 wt.% lead[9]
-
Hydrogen gas
-
Stirred autoclave reactor
Methodology:
-
Reactor Charging: The aqueous solution of 2-butyne-1,4-diol and the lead-poisoned Pd/C catalyst are placed in the autoclave. The amount of catalyst is typically 0.33–0.99 wt.% of the total reaction mass.[9]
-
Inerting: The air in the autoclave is replaced with nitrogen, followed by replacement of the nitrogen with hydrogen.
-
Reaction Conditions: The mixture is heated to 35–45°C with stirring (e.g., 450-550 rpm).[9] The reactor is then pressurized with hydrogen to 0.6–1.7 MPa.[9]
-
Monitoring: The reaction is monitored by hydrogen uptake. The reaction is typically complete within 60–390 minutes, depending on the precise conditions and catalyst loading.[9]
-
Termination and Work-up: Once the desired conversion is reached, stirring and hydrogen supply are stopped. The reactor is cooled rapidly, and excess pressure is vented.
-
Product Isolation: The unreacted hydrogen is replaced with nitrogen. The final product mixture is filtered to remove the catalyst. The resulting aqueous solution of 2-butene-1,4-diol can be used directly or purified further.
Comparative Analysis of Synthesis Routes
The evolution of catalysts for the hydrogenation of 2-butyne-1,4-diol has been driven by the need for higher selectivity and milder, more energy-efficient operating conditions.
| Catalyst System | Typical Conditions | Selectivity for 2-Butene-1,4-diol | Conversion of 2-Butyne-1,4-diol | Key Insights & Causality |
| Nickel-based | 15–30 MPa, up to 160°C | Low to Moderate | High | High activity leads to over-hydrogenation to 1,4-butanediol. Harsh conditions are required, making selectivity control difficult and energy-intensive.[8] |
| Poisoned Pd/C (Pd-Pb/C) | 0.6–1.7 MPa, 35–45°C | High (e.g., 95.1-96.0%)[9] | High (Yields of 93.9-94.3% reported)[9] | Lead acts as a selective poison, deactivating sites responsible for alkene hydrogenation more than those for alkyne hydrogenation. Milder conditions improve selectivity. |
| Pt/SiC (0.5 wt% Pt) | 1 MPa, 100°C | Very High (~96%)[8] | High (~96%)[8] | The platinum catalyst on a silicon carbide support shows intrinsic high selectivity under mild conditions, potentially reducing the need for toxic heavy metal poisons like lead.[8] |
| Schiff Base Modified Pd | 2 MPa, 50°C | Excellent (~100%)[6][8] | High (~95.2%)[6][8] | The Schiff base ligand modifies the electronic properties of the Pd nanoparticles, enhancing selectivity dramatically even under mild, additive-free conditions.[6][8] |
The Role of 2-Butene-1,4-diol in Driving Synthesis Innovation
The intense focus on developing selective synthesis routes for 2-butene-1,4-diol was directly proportional to its growing importance as a chemical intermediate. Its unique structure, featuring two hydroxyl groups and a double bond, makes it a highly versatile building block.
-
Agrochemicals: It is a key precursor in the manufacture of the insecticide endosulfan, where it reacts with hexachlorocyclopentadiene.[3][10]
-
Pharmaceuticals: The compound is a vital starting material for the synthesis of Vitamin B6 (pyridoxine).[6][8] It is also used in the synthesis of other pharmaceutical compounds, including the antiviral agent Oxetanocin A.[11]
-
Polymers: 2-Butene-1,4-diol serves as a diol monomer for creating polyesters and polyurethanes, and as a cross-linking agent for synthetic resins.[12] The double bond can be used for subsequent functionalization or cross-linking reactions.
Conclusion
The historical synthesis of 2-butene-1,4-diol is a classic case study in industrial catalysis and process optimization. Beginning with the pioneering high-pressure acetylene work of Walter Reppe, which provided the essential precursor, the journey progressed through a series of catalytic innovations. The central challenge—achieving selective hydrogenation of an alkyne to an alkene without significant over-reduction—was met through the rational design of catalysts, from early high-activity nickel systems to finely tuned poisoned palladium and highly selective platinum and modified palladium catalysts. This evolution was not merely an academic exercise; it was driven by the demand for a versatile and essential building block for critical applications in medicine, agriculture, and materials science. Understanding this history provides valuable context for today's researchers as they continue to develop even more efficient, sustainable, and selective chemical transformations.
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Methodological & Application
Introduction: The Strategic Value of 2-Butene-1,4-diol in Heterocyclic Chemistry
An In-Depth Guide to the Synthesis of Heterocycles Using 2-Butene-1,4-diol
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials, making their efficient synthesis a cornerstone of modern chemical research and development.[1][2] More than 85% of all biologically active molecules contain at least one heterocyclic ring, a testament to their ability to impart crucial physicochemical properties and engage with biological targets.[2] The development of synthetic methodologies that provide rapid access to diverse heterocyclic scaffolds is therefore of critical importance for drug discovery.[1][3]
2-Butene-1,4-diol (C₄H₈O₂, CAS 110-64-5) has emerged as a highly versatile and valuable C4 building block in this endeavor.[4] Primarily produced through the selective hydrogenation of 2-butyne-1,4-diol, which itself is derived from acetylene and formaldehyde, this diol offers a readily accessible and reactive scaffold.[5][6] Its bifunctional nature, featuring two hydroxyl groups and a central carbon-carbon double bond, allows for a variety of chemical transformations, making it an ideal precursor for constructing key five- and six-membered heterocyclic systems.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of furans, pyrroles, and pyridazines using 2-butene-1,4-diol. It moves beyond simple procedural descriptions to explain the underlying mechanisms, the rationale for experimental choices, and detailed, field-proven protocols.
Synthesis of Furans via Oxidative Cyclization
The furan ring is a privileged scaffold found in numerous natural products and pharmaceuticals. The synthesis of furan from 2-butene-1,4-diol is a classic transformation that relies on an acid-catalyzed oxidative cyclization.
Mechanistic Insight
The conversion of cis-2-butene-1,4-diol into furan proceeds through a two-stage mechanism. The initial step involves the oxidation of one of the primary alcohol functionalities to an aldehyde, forming 4-hydroxy-2-butenal. This intermediate exists in equilibrium with its cyclic hemiacetal form. The subsequent step is a rapid, acid-catalyzed 1,4-elimination of water from the cyclic hemiacetal, which yields the aromatic furan ring.[7] A key advantage of this reaction, when conducted at the right temperature, is that the volatile furan product distills off as it is formed, protecting it from degradation by the acidic and oxidizing reaction medium.[7]
Caption: Oxidative cyclization pathway for furan synthesis.
Experimental Protocol: Preparation of Furan
This protocol is adapted from the method described by Clauson-Kaas et al.[7]
Materials:
-
cis-2-Butene-1,4-diol (20.0 g)
-
Sodium dichromate dihydrate (30.0 g)
-
Concentrated sulfuric acid (20 g)
-
Deionized water
-
Hydrazine solution (50% aqueous)
-
Potassium hydroxide (powdered)
-
250 mL three-neck reaction flask equipped with a dropping funnel, magnetic stirrer, and distillation apparatus.
Procedure:
-
Setup: In a 250 mL reaction flask, combine cis-2-butene-1,4-diol (20.0 g) and water (40 mL).
-
Initial Heating: Rapidly heat the mixture to 90°C with efficient stirring. Once the temperature is reached, discontinue heating.
-
Oxidant Addition: Prepare the oxidizing solution by dissolving sodium dichromate dihydrate (30.0 g) in a mixture of concentrated sulfuric acid (20 g) and water (70 mL). Add this solution dropwise from the dropping funnel to the reaction flask.
-
Reaction Control: Maintain the reaction temperature at 90-92°C by controlling the rate of addition. A mixture of furan and water will begin to distill immediately at a distillation temperature of 75-85°C. The addition should be complete within approximately 10 minutes.[7]
-
Completion: After the addition is complete, heat the reaction mixture for an additional 2-5 minutes to a temperature of 100°C to ensure the reaction goes to completion.
-
Purification of Distillate: The crude distillate will contain furan, water, and acrolein as an impurity. Add 0.50 mL of a 50% aqueous hydrazine solution to the distillate and shake for 10 minutes at room temperature to remove the acrolein.[7]
-
Isolation: Cool the mixture to -20°C to freeze the aqueous layer. Decant the furan layer and add powdered potassium hydroxide (2.5 g) to dry it.
-
Final Distillation: Distill the dried furan to obtain the pure product.
Expected Yield: Approximately 8.94 g (62%).[7]
| Parameter | Value | Reference |
| Starting Material | cis-2-Butene-1,4-diol | [7] |
| Key Reagents | Na₂Cr₂O₇, H₂SO₄ | [7] |
| Reaction Temperature | 90-92°C | [7] |
| Distillation Temp. | 75-85°C | [7] |
| Typical Yield | 62% | [7] |
| Table 1. Summary of reaction parameters for furan synthesis. |
Synthesis of Pyrroles via Dehydrogenative Amination
The pyrrole nucleus is another fundamental heterocycle in medicinal chemistry, crucial for the synthesis of porphyrins and various pharmaceuticals. The reaction of 2-butene-1,4-diol with primary amines, a variant of the Paal-Knorr synthesis, provides an effective route to N-substituted pyrroles.[8][9]
Mechanistic Insight
This synthesis involves an initial dehydrogenation of 2-butene-1,4-diol to the corresponding dialdehyde, 2-butene-1,4-dial. This transformation can be catalyzed by transition metal complexes, such as manganese(III) salen catalysts.[8] The in situ generated dialdehyde then undergoes a double condensation reaction with a primary amine. The resulting intermediate cyclizes and subsequently eliminates two molecules of water to form the stable aromatic pyrrole ring.
Caption: Dehydrogenative amination pathway for pyrrole synthesis.
General Protocol: Catalytic Synthesis of N-Substituted Pyrroles
While a specific, detailed protocol for the manganese-catalyzed reaction is presented as a schematic, a general procedure based on the principles of the Paal-Knorr synthesis can be outlined.[8] This protocol is conceptual and should be optimized for specific substrates and catalysts.
Materials:
-
2-Butene-1,4-diol
-
Primary amine (e.g., aniline, benzylamine)
-
Dehydrogenation catalyst (e.g., Manganese(III) salen complex)[8]
-
High-boiling, inert solvent (e.g., toluene, xylene)
-
Dean-Stark apparatus (optional, for water removal)
Procedure:
-
Setup: To a reaction flask equipped with a condenser (and optionally a Dean-Stark trap), add 2-butene-1,4-diol, the primary amine (1.0-1.2 equivalents), the catalyst (catalytic amount, e.g., 1-5 mol%), and the solvent.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing water collection in the Dean-Stark trap or by analytical techniques like TLC or GC-MS. The reaction involves the liberation of hydrogen gas.[8]
-
Work-up: After the reaction is complete (as indicated by the consumption of starting material), cool the mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure. The crude residue can be purified by standard methods such as flash column chromatography on silica gel to afford the desired N-substituted pyrrole.
| Component | Function | Rationale / Key Insight |
| 2-Butene-1,4-diol | C4 Building Block | Provides the four-carbon backbone for the pyrrole ring. |
| Primary Amine | Nitrogen Source | Determines the N-substituent of the final pyrrole product. |
| Catalyst | Dehydrogenation Agent | Oxidizes the diol to the reactive dialdehyde in situ without a stoichiometric oxidant.[8] |
| Heat/Solvent | Reaction Conditions | Drives the condensation and dehydration steps to completion. |
| Table 2. Rationale for component selection in pyrrole synthesis. |
Synthesis of Pyridazines via Oxidative Condensation
Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are important pharmacophores in drug discovery. The synthesis from 2-butene-1,4-diol involves a two-step sequence: oxidation to the corresponding dialdehyde followed by condensation with hydrazine.[10]
Mechanistic Insight
Similar to pyrrole synthesis, the first step is the oxidation of 2-butene-1,4-diol to 2-butene-1,4-dial. This unsaturated 1,4-dicarbonyl compound is the key electrophilic component. In the second step, this dialdehyde reacts with hydrazine (H₂N-NH₂). The reaction proceeds via a double condensation to form a dihydropyridazine intermediate, which then readily aromatizes, often through air oxidation or with a mild oxidant, to yield the stable pyridazine ring.[10]
Caption: Two-step pathway for pyridazine synthesis.
General Protocol: Synthesis of Pyridazine
This is a representative two-step protocol. The first step is the oxidation of the diol, and the second is the condensation with hydrazine.
Step 1: Oxidation of 2-Butene-1,4-diol to 2-Butene-1,4-dial
-
Materials: 2-Butene-1,4-diol, an oxidizing agent (e.g., manganese dioxide (MnO₂), pyridinium chlorochromate (PCC)), and an appropriate solvent (e.g., dichloromethane, acetone).
-
Procedure:
-
Dissolve 2-butene-1,4-diol in the chosen solvent in a reaction flask.
-
Add the oxidizing agent portion-wise while stirring at room temperature or slightly below. The reaction is often exothermic.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter off the solid oxidant byproducts and wash with the solvent.
-
Carefully remove the solvent under reduced pressure. The resulting 2-butene-1,4-dial is often used directly in the next step without extensive purification due to its potential instability.
-
Step 2: Condensation with Hydrazine
-
Materials: Crude 2-butene-1,4-dial from Step 1, hydrazine hydrate, and a solvent like ethanol.
-
Procedure:
-
Dissolve the crude dialdehyde in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate (1.0 equivalent) dropwise to the solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Monitor the formation of the pyridazine product by TLC or GC-MS.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the pure pyridazine.
-
| Step | Purpose | Key Considerations |
| 1. Oxidation | Generate the 1,4-dicarbonyl electrophile | Choice of oxidant is crucial to avoid over-oxidation or side reactions. The dialdehyde product can be reactive and is often best used immediately. |
| 2. Condensation | Ring formation with hydrazine | The reaction with hydrazine is typically efficient. Substituted hydrazines can be used to generate N-substituted pyridazinium salts or C-substituted pyridazines if the dial is appropriately substituted.[11] |
| Table 3. Key considerations for the two-step pyridazine synthesis. |
Conclusion
2-Butene-1,4-diol is a powerful and cost-effective precursor for the synthesis of fundamentally important heterocyclic systems. Its unique structure allows for straightforward, high-yield conversions to furans, pyrroles, and pyridazines—scaffolds that are central to drug discovery and medicinal chemistry. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to leverage this versatile building block in their synthetic programs, enabling the efficient construction of molecular complexity and the exploration of new chemical space.
References
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Clauson-Kaas, N., Hartmann, S., Sparrman, B., Nielsen, G., Nord, H., & Jart, A. (1961). Preparation of Furan from cis-2-Butene-1,4-diol. Acta Chemica Scandinavica, 15, 1177-1177. [Link]
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Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr Furan Synthesis. The Journal of Organic Chemistry, 60(2), 301–307. [Link]
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Trost, B. M., & Krische, M. J. (2009). Highly Efficient Catalytic Formation of (Z)-1,4-But-2-ene Diols Using Water as a Nucleophile. Angewandte Chemie International Edition, 48(44), 8283-8286. [Link]
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Groves, J. T., & Maes, W. H. (2010). Pyrrole synthesis from but-2-ene-1,4-diol and amines. ResearchGate. [Link]
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O'Brien, A. G., & Toste, F. D. (2017). Chemo-, Regio- and Stereoselective Preparation of (Z)-2-Butene-1,4-Diol Monoesters via Pd-Catalyzed Decarboxylative Acyloxylation. Angewandte Chemie International Edition, 56(38), 11503-11507. [Link]
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Application Note: The Strategic Role of 2-Butene-1,4-diol in the Industrial Synthesis of Vitamin B6 (Pyridoxine)
An Application Note for Researchers and Drug Development Professionals
Abstract
Vitamin B6, known chemically as pyridoxine in its common commercial form, is an essential human nutrient and a vital co-factor in over 140 biochemical reactions, primarily related to amino acid metabolism.[1][2] Its industrial synthesis is a cornerstone of the pharmaceutical and food fortification industries. This application note provides a detailed technical guide on the pivotal role of 2-butene-1,4-diol as a key precursor in the predominant commercial synthesis of Vitamin B6. The guide will elucidate the chemical strategy, focusing on the Diels-Alder reaction, provide detailed experimental protocols, and explain the causality behind the synthetic choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Synthetic Challenge of Pyridoxine
Vitamin B6 is a water-soluble vitamin that encompasses a group of six interconvertible compounds, with pyridoxal 5'-phosphate (PLP) being the biologically active coenzyme form.[1][2] Due to its complex structure—a substituted pyridine ring—its synthesis is not trivial. While several synthetic routes have been developed, the most commercially successful and widely adopted method relies on a hetero-Diels-Alder reaction to construct the core pyridine skeleton.[3][4][5] This approach, often referred to as the "oxazole method," offers an elegant and efficient convergence of two key fragments.[1] At the heart of this strategy is the use of a suitable dienophile, which is most commonly derived from 2-butene-1,4-diol, making it an indispensable industrial intermediate.[3][6]
This document details the application of 2-butene-1,4-diol in this robust synthetic pathway, providing both the theoretical framework and practical, step-by-step protocols.
The Core Strategy: A Hetero-Diels-Alder Cycloaddition
The Diels-Alder reaction is a powerful tool in organic synthesis, involving a [4+2] cycloaddition between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a six-membered ring.[7][8] Its thermodynamic driving force is the conversion of two weaker π-bonds into two stronger σ-bonds.[7]
In the context of Vitamin B6 synthesis, the key reaction involves:
-
The Diene: A substituted oxazole, such as 4-methyl-5-ethoxyoxazole. The oxazole ring serves as a masked azadiene.
-
The Dienophile: A derivative of cis-2-butene-1,4-diol. The diol itself is not used directly but is first converted into a more stable and reactive cyclic derivative.
This reaction constructs the bicyclic intermediate that, upon subsequent aromatization, yields the desired 3-hydroxypyridine core of Vitamin B6.[3][9]
Overall Synthetic Pathway
The following diagram outlines the multi-step synthesis of Pyridoxine Hydrochloride starting from the precursor to 2-butene-1,4-diol.
Caption: Synthetic pathway from 2-butyne-1,4-diol to Pyridoxine HCl.
2-Butene-1,4-diol: From Precursor to Protected Dienophile
cis-2-Butene-1,4-diol is the direct precursor to the dienophile. Its industrial synthesis typically involves the selective hydrogenation of 2-butyne-1,4-diol, often using a poisoned palladium catalyst (like a Lindlar catalyst) or specialized platinum catalysts to prevent over-reduction to 1,4-butanediol.[10][11][12]
Causality: Why Protect the Diol?
Directly using 2-butene-1,4-diol in the Diels-Alder reaction is inefficient. The free hydroxyl groups can lead to undesired side reactions under the high temperatures required for the cycloaddition. Therefore, the diol is protected by reacting it with an aldehyde or ketone in the presence of an acid catalyst.[13] A common and effective strategy is the reaction of cis-2-butene-1,4-diol with aldehydes like chloroacetaldehyde or furfural to form a seven-membered cyclic acetal known as a 4,7-dihydro-1,3-dioxepin.[9][13]
This protected form offers several advantages:
-
Increased Stability: It is more thermally stable than the free diol.
-
Enhanced Reactivity: The cyclic structure holds the double bond in a conformation suitable for the cycloaddition.
-
Controlled Release: The protecting group is readily removed during the final acid-catalyzed hydrolysis and aromatization step, directly yielding the two required hydroxymethyl groups at the C4 and C5 positions of the pyridine ring.[13]
Experimental Protocols and Methodologies
The following protocols are representative of the industrial "oxazole method." All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol Workflow Overview
Caption: High-level experimental workflow for Vitamin B6 synthesis.
Part A: Synthesis of Dienophile (2-chloromethyl-4,7-dihydro-1,3-dioxepin)
This protocol is adapted from established patent literature for the synthesis of a key dienophile intermediate.[13]
Objective: To protect cis-2-butene-1,4-diol via acid-catalyzed condensation with chloroacetaldehyde.
Materials:
| Reagent | Molar Eq. | Purpose |
|---|---|---|
| cis-2-Butene-1,4-diol | 1.0 | Dienophile Precursor |
| Chloroacetaldehyde monohydrate | 1.0 | Acetal Forming Agent |
| Benzene | - | Solvent (Azeotropic water removal) |
| p-Toluenesulfonic acid | Catalytic | Acid Catalyst |
Procedure:
-
Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging: Charge the flask with equimolar quantities of cis-2-butene-1,4-diol and chloroacetaldehyde monohydrate in benzene.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.1-0.5 mol%).
-
Reaction: Heat the mixture to reflux. Water generated during the condensation reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by observing the cessation of water collection. This typically takes several hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dioxepin product.
-
Validation: The product can be purified by vacuum distillation. Characterization via NMR and GC-MS should be performed to confirm structure and purity.
Part B: Diels-Alder Cycloaddition
Objective: To form the core bicyclic adduct via cycloaddition of the dienophile with an oxazole.
Materials:
| Reagent | Molar Eq. | Purpose |
|---|---|---|
| 4-Methyl-5-ethoxyoxazole | 1.0 | Diene |
| 2-chloromethyl-4,7-dihydro-1,3-dioxepin | 1.0 - 3.0 | Dienophile (often used in excess) |
| Calcium oxide (optional) | - | Acid Scavenger |
Procedure:
-
Setup: In a sealed, heavy-walled reaction vessel or autoclave, combine 4-methyl-5-ethoxyoxazole and the dienophile from Part A. An excess of the dienophile is often used to drive the reaction to completion.[13]
-
Additive: Add powdered calcium oxide. Causality: This is a critical step to neutralize any trace acidity that could cause premature decomposition of the reactants or the adduct.[13]
-
Reaction: Heat the stirred mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 110-130°C for 24-48 hours.[3][13] The high temperature is necessary to overcome the activation energy of the cycloaddition.
-
Monitoring: The reaction can be monitored by taking aliquots and analyzing them via GC or TLC to observe the consumption of the oxazole.
-
Work-up: After cooling, filter off the calcium oxide. Remove the excess unreacted dienophile and oxazole by vacuum distillation. The remaining residue is the crude Diels-Alder adduct.
Part C: Aromatization and Hydrolysis to Pyridoxine Hydrochloride
Objective: To convert the adduct into the final, stable salt form of Vitamin B6.
Materials:
| Reagent | Purpose |
|---|---|
| Crude Diels-Alder Adduct | Starting Material |
| Hydrochloric Acid (0.1 N - 1 N) | Catalyst and Salt Former |
| Acetic Acid (optional) | Co-solvent |
Procedure:
-
Hydrolysis: Dissolve the crude adduct from Part B in aqueous hydrochloric acid (e.g., 0.1 N HCl). Some procedures may use acetic acid as a co-solvent initially.[13]
-
Heating: Heat the solution at 90-100°C.
-
Mechanism: The acidic conditions catalyze a cascade of reactions:
-
Hydrolysis of the acetal (dioxepin ring) to reveal the two hydroxymethyl groups.
-
Elimination of the ethoxy bridge from the oxazole-derived portion.
-
Aromatization to form the stable 3-hydroxypyridine ring system.
-
-
Isolation: After the reaction is complete (monitored by HPLC or TLC), concentrate the solution under reduced pressure. The resulting residue will contain pyridoxine hydrochloride.
-
Purification: The final product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield crystalline Vitamin B6 hydrochloride.[13]
Summary of Key Parameters
The following table summarizes typical conditions and expected outcomes for this synthetic route.
| Step | Key Reagents | Temperature | Typical Time | Typical Yield |
| Dienophile Synthesis | cis-2-Butene-1,4-diol, Aldehyde, Acid Catalyst | Reflux | 2-6 hours | >80% |
| Diels-Alder Reaction | Oxazole, Dioxepin | 110-130°C | 24-48 hours | 40-60%[3] |
| Hydrolysis/Aromatization | Diels-Alder Adduct, Aqueous HCl | 90-100°C | 1-3 hours | >90% (for this step) |
Conclusion
The synthesis of Vitamin B6 via the hetero-Diels-Alder reaction is a testament to elegant and efficient chemical design. Within this framework, 2-butene-1,4-diol serves as a robust and indispensable C4 building block. Its conversion into a protected dienophile like a 4,7-dihydro-1,3-dioxepin is a critical strategic choice that ensures stability, reactivity, and the correct final placement of the C4 and C5 hydroxymethyl groups. The protocols outlined in this note provide a foundational understanding of this industrial process, highlighting the chemical principles and practical considerations necessary for the successful synthesis of this essential vitamin.
References
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Diels Alder Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 4, 2026, from [Link]
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Diels Alder reaction mechanism. (n.d.). Unacademy. Retrieved January 4, 2026, from [Link]
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Pyridoxine (B6). (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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The Chemistry and Biochemistry of Vitamin B6: Synthesis of Novel Analogues of Vitamin B6. (n.d.). B Vitamins and Folate - Books. Retrieved January 4, 2026, from [Link]
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Diels-Alder Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
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Vitamin B6. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
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-
Highly Regio- and Diastereoselective Synthesis of 6,7-Dihydro-4H-furo[3,4-c]pyran Derivatives through Pd-Catalyzed Formal (3 + 3) Allylic Cycloaddition of 2-Butene-1,4-diols with 2-(1-Alkynyl)-2-alken-1-ones. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Methods of synthesis and technology of production of drugs synthesis of pyridoxine (review). (1988). Pharmaceutical Chemistry Journal. Retrieved January 4, 2026, from [Link]
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Two independent routes of de novo vitamin B6 biosynthesis: not that different after all. (2007). PubMed. Retrieved January 4, 2026, from [Link]
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Enzymatic synthesis of vitamin B6 precursor. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Preparation of Furan from cis-2-Butene-1,4-diol. (n.d.). SciSpace. Retrieved January 4, 2026, from [Link]
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Biosynthesis of vitamin B6 and structurally related derivatives. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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An Improved Synthesis of Pyridoxine via [2+2+2] Cyclization of Acetylenes and Nitriles. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Process for the conversion of 1, 4 butynediol to 1, 4 butanediol, or a mixture of 1, 4 butenediol and 1,4 butanediol. (n.d.). Justia Patents. Retrieved January 4, 2026, from [Link]
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Vitamin B6 and Its Role in Cell Metabolism and Physiology. (n.d.). PMC - PubMed Central. Retrieved January 4, 2026, from [Link]
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protocols for polymerization of 2-Butene-1,4-diol
An In-Depth Guide to the Polymerization of 2-Butene-1,4-diol: Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Butene-1,4-diol is a bifunctional monomer of significant interest in polymer chemistry, prized for the introduction of unsaturation into polymer backbones. Its structure, featuring two terminal hydroxyl groups and a central carbon-carbon double bond, allows it to serve as a versatile building block for a variety of polymers, most notably unsaturated polyesters and polyethers.[1] The presence of the double bond provides a reactive site for post-polymerization modification, cross-linking, and functionalization, making the resulting polymers highly valuable for applications ranging from biodegradable materials and drug delivery systems to synthetic resins and elastomers.[2][3] This guide provides a comprehensive overview of the primary polymerization methodologies for 2-butene-1,4-diol, with a focus on detailed, field-proven protocols designed for reproducibility and scalability. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving polymers with desired characteristics.
Foundational Concepts: The Chemistry of 2-Butene-1,4-diol
2-Butene-1,4-diol (C₄H₈O₂) exists as two geometric isomers: cis and trans.[1] The choice of isomer can influence the stereochemistry of the polymer backbone, which in turn affects the material's physical properties such as crystallinity, melting temperature (T_m), and glass transition temperature (T_g).[4] The monomer's primary utility stems from its two hydroxyl (-OH) groups, which readily participate in step-growth polymerization reactions like polycondensation, and the internal alkene group, which is typically preserved during polymerization to serve as a site for subsequent reactions.
A critical consideration in the polymerization of 2-butene-1,4-diol is the prevention of side reactions. Isomerization of the double bond or branching reactions can compromise the linearity and desired properties of the final polymer.[2][5] Therefore, optimized reaction conditions, including appropriate catalyst selection and temperature control, are paramount to synthesizing high molecular weight, linear unsaturated polymers.[2][6]
Strategic Polymerization Pathways
The selection of a polymerization strategy is dictated by the desired polymer architecture. For instance, to create unsaturated polyesters for biodegradable applications or as prepolymers for thermosets, melt polycondensation is the industry standard. For synthesizing telechelic polyethers useful as macromonomers, a ruthenium-catalyzed approach is highly effective.
Diagram 1: Decision-making workflow for selecting a polymerization protocol.
Protocol 1: Synthesis of Unsaturated Polyesters via Melt Polycondensation
Melt polycondensation is a robust and widely used solvent-free method for synthesizing high molecular weight polyesters from diols and dicarboxylic acids.[2] The process is typically performed in two stages: an initial esterification step to form low molecular weight oligomers, followed by a polycondensation step under high vacuum to remove the condensation byproduct (water) and drive the reaction toward high molecular weight polymer formation.[7][8]
Causality and Experimental Rationale:
-
Two-Stage Heating: The first stage is conducted at a lower temperature (150-190°C) under an inert atmosphere (e.g., Nitrogen) to facilitate esterification while minimizing monomer loss through volatilization.[7] The second stage requires higher temperatures (180-220°C) and high vacuum to overcome the equilibrium limitations by efficiently removing water, thereby achieving high molecular weight polymers according to Le Chatelier's principle.[8]
-
Catalyst Selection: While the reaction can proceed without a catalyst, esterification catalysts like p-toluenesulfonic acid (p-TsOH), titanium(IV) butoxide (Ti(OBu)₄), or antimony(III) oxide are often used to accelerate the reaction rate.[9][10] Ti(OBu)₄ is particularly effective in the polycondensation stage.[11]
-
Molar Ratio: A slight excess of the diol component can be used to compensate for any loss due to its higher volatility compared to the dicarboxylic acid, ensuring proper stoichiometry at the final stage of polymerization.[7]
Detailed Step-by-Step Methodology:
-
Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet that can be switched to a vacuum line, and a distillation condenser to collect the water byproduct.
-
Charging Reactants: Charge the reactor with equimolar amounts of 2-butene-1,4-diol and a chosen dicarboxylic acid (e.g., succinic acid, adipic acid).[2][6] Add the catalyst (e.g., 0.1 mol% Ti(OBu)₄).
-
Stage 1: Esterification:
-
Begin purging the system with dry nitrogen gas while stirring.
-
Gradually heat the reaction mixture in an oil bath to 180°C.
-
Maintain this temperature for 2-4 hours. Water will begin to distill from the reaction mixture. The mixture will become clearer as the monomers react to form oligomers.
-
-
Stage 2: Polycondensation:
-
Increase the temperature to 200-220°C.
-
Gradually apply a vacuum, reducing the pressure to below 1 mbar over approximately 1 hour. This slow reduction prevents vigorous boiling and loss of oligomers.
-
Continue the reaction under high vacuum for an additional 4-8 hours. The viscosity of the melt will increase noticeably, often indicated by a decrease in the stirring speed at constant motor power.
-
-
Reaction Completion and Recovery:
-
Stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere to prevent oxidation of the polymer.
-
The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) for purification.
-
Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Diagram 2: Polycondensation of 2-butene-1,4-diol with a dicarboxylic acid.
Data Presentation: Polycondensation Parameters
| Diacid Comonomer | Catalyst | Temp (°C) | Time (h) | M_w (kDa)[2] | T_g (°C)[2] | T_m (°C)[2] |
| Succinic Acid | Ti(OBu)₄ | 180 → 210 | 2 + 6 | ~65.3 | -31.4 | 88.6 |
| Adipic Acid | Ti(OBu)₄ | 180 → 210 | 2 + 6 | ~79.5 | -45.2 | 55.1 |
| Sebacic Acid | Ti(OBu)₄ | 180 → 210 | 2 + 6 | ~72.1 | -53.8 | 62.5 |
Protocol 2: Redox-Initiated Copolymerization with Acrylamide
This protocol describes the synthesis of a water-soluble copolymer, poly(acrylamide-co-cis-2-butene-1,4-diol), using a redox initiator system.[12][13] Ceric ammonium nitrate (CAN) is an effective initiator for grafting onto molecules with hydroxyl groups. In this system, the Ce(IV) ion oxidizes the hydroxyl group of 2-butene-1,4-diol, creating a radical that initiates the polymerization of the acrylamide monomer.[13]
Causality and Experimental Rationale:
-
Redox Initiation: The CAN/diol system allows for radical generation at moderate temperatures (e.g., 50°C), avoiding the high temperatures that could lead to unwanted side reactions.[12]
-
Monomer and Reducing Agent: In this specific system, cis-2-butene-1,4-diol acts as both a comonomer and a reducing agent for the Ce(IV) initiator.[12]
-
Reaction Medium: The polymerization is typically carried out in an aqueous medium, suitable for the water-soluble monomers and initiator.
Detailed Step-by-Step Methodology:
-
Reactor Setup: Use a jacketed glass reactor equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.
-
Reagent Preparation:
-
Prepare a stock solution of the initiator, Ceric Ammonium Nitrate (CAN), in dilute nitric acid.
-
Dissolve the desired molar ratios of acrylamide and cis-2-butene-1,4-diol in deionized water in the reactor.
-
-
Polymerization:
-
Deoxygenate the monomer solution by bubbling nitrogen through it for at least 30 minutes.
-
Bring the reactor to the desired temperature (e.g., 50°C) using a circulating water bath.
-
Inject the CAN initiator solution into the reactor to start the polymerization.
-
Continue the reaction under a nitrogen atmosphere for a set time, typically 4-6 hours.[12]
-
-
Purification:
-
Terminate the polymerization by cooling the reactor and exposing the solution to air.
-
Precipitate the resulting copolymer by pouring the aqueous solution into a large volume of a non-solvent like acetone or methanol.
-
Filter the precipitated polymer and wash it repeatedly with the non-solvent to remove unreacted monomers and initiator residues.
-
Dry the final copolymer product in a vacuum oven at a low temperature (~40°C).
-
Data Presentation: Optimized Reaction Conditions
Based on reported studies, optimal conditions for this copolymerization are:[12]
| Parameter | Optimal Value |
| Acrylamide | 2.4 x 10⁻³ mmol |
| cis-2-Butene-1,4-diol | 19.6 x 10⁻³ mmol |
| CAN Solution | 8 mL |
| Temperature | 50 °C |
| Time | 6 hours |
| Achieved Yield | ~65.1% |
Protocol 3: Ruthenium-Catalyzed Self-Condensation Polyetherification
This advanced protocol details the synthesis of unsaturated telechelic polyether diols via the self-condensation of cis-2-butene-1,4-diol.[14][15] The reaction is catalyzed by a specific ruthenium(IV) allyl complex, which uniquely enables the allylic alcohol to function as both a nucleophile and an electrophile, eliminating water as the sole byproduct.[14]
Causality and Experimental Rationale:
-
Catalyst Mechanism: The CpRu(MQA)(C₃H₅) catalyst is proposed to react with the diol to form a Ru(IV) allyl intermediate. Nucleophilic attack by another diol molecule's hydroxyl group on this intermediate extends the chain, regenerating a species capable of further reaction.[14][15]
-
Water Removal: This is an equilibrium-controlled condensation reaction. The continuous removal of water is critical to drive the polymerization to achieve higher molecular weights. This is effectively accomplished by setting up the reaction under a condenser packed with molecular sieves.[14]
-
Isomerization: The catalyst has been observed to isomerize the cis-2-butenyl units of the monomer into the more thermodynamically stable trans-2-butenyl ether linkages within the polymer chain.[14]
Detailed Step-by-Step Methodology:
-
Catalyst: The catalyst, CpRu(MQA)(C₃H₅) (Cp = cyclopentadienyl, MQA = 4-methoxyquinoline-2-carboxylate), is specialized and may require synthesis according to literature procedures.
-
Reactor Setup: In a Schlenk flask, combine cis-2-butene-1,4-diol and the ruthenium catalyst (e.g., ~0.05 mol%). Add a suitable solvent mixture, such as ethyl ether and CH₂Cl₂.[14]
-
Water Removal System: Attach a condenser to the flask and pack the interior of the condenser column with activated 4 Å molecular sieves. This setup allows the solvent to reflux over the sieves, trapping the water produced during the reaction.
-
Polymerization:
-
Heat the reaction mixture to reflux (approximately 40-45°C) under an inert atmosphere (Argon or Nitrogen).
-
Allow the reaction to proceed for 24-48 hours.[14] The progress can be monitored by taking aliquots and analyzing the molecular weight via Gel Permeation Chromatography (GPC).
-
-
Purification:
-
After cooling, dilute the viscous reaction mixture with a solvent like CH₂Cl₂.
-
Pass the solution through a short column of silica gel to remove the ruthenium catalyst.
-
Remove the solvent under reduced pressure to yield the telechelic polyether diol.
-
Diagram 3: Experimental workflow for Ru-catalyzed polyetherification.
Conclusion and Future Outlook
The polymerization of 2-butene-1,4-diol offers a powerful platform for creating advanced polymeric materials. The protocols detailed herein for melt polycondensation, redox-initiated copolymerization, and ruthenium-catalyzed polyetherification provide robust and versatile methods for researchers. By understanding the underlying chemical principles and carefully controlling reaction parameters, scientists can tailor the properties of the resulting polymers. The unsaturated nature of these polymers opens up vast possibilities for post-polymerization modifications, such as thiol-ene "click" reactions, making them highly attractive for developing functional materials for drug delivery, tissue engineering, and other high-value applications.[2]
References
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Yu, Y., et al. (2021). Synthesis, Physical Properties, and Functionalization of Biobased Unsaturated Polyesters Derived from Cis-2-butene-1,4-diol. ResearchGate.
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Yu, Y., et al. (2021). Trans-2-Butene-1,4-Diol as an Olefinic Building Block to Prepare Biobased Unsaturated Copolyesters with High Molecular Weight: Synthesis, Characterization, and Physical Properties. ResearchGate.
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Al-Azzawi, F. H., & Al-Lami, M. K. (2020). Synthesis, Characterization and Thermal Properties of Some Acrylamide and Cis-2-Butene-1, 4-Diol Copolymers Using CAN as Initiator. Advanced Journal of Chemistry, Section A.
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Yu, Y., et al. (2021). Trans-2-Butene-1,4-Diol as an Olefinic Building Block to Prepare Biobased Unsaturated Copolyesters with High Molecular Weight: Synthesis, Characterization, and Physical Properties. ACS Sustainable Chemistry & Engineering.
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Lligadas, G., & Ronda, J. C. (2013). Unsaturated Polyester Resins. In Monomers, Polymers and Composites from Renewable Resources.
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Ainfo Inc. (n.d.). The Science Behind 2-Butene-1,4-diol: Properties and Applications.
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ChemicalBook. (2023). The synthesis method of 2-Butene-1,4-diol.
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Menyo, M. S., & Brems, Y. (2011). Polycondensation of Butenediol: Synthesis of Telechelic 2-Butene-1,4-diol Oligomers. Journal of the American Chemical Society.
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Menyo, M. S., & Brems, Y. (2011). Polycondensation of butenediol: synthesis of telechelic 2-butene-1,4-diol oligomers. PubMed.
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Request PDF. (n.d.). Synthesis and Characterization of Diol-based Unsaturated Polyesters: Poly(Diol Fumarate) and Poly(Diol Fumarate-co-Succinate). ResearchGate.
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Smolecule. (2023). Buy cis-2-Butene-1,4-Diol | 6117-80-2.
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Al-Azzawi, F. H., & Al-Lami, M. K. (2020). Advanced Journal of Chemistry, Section A Synthesis, Characterization and Thermal Properties of Some Acrylamide and Cis-2-Butene-1, 4-Diol Copolymers Using CAN as Initiator. ResearchGate.
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Kricheldorf, H. R. (2008). Aliphatic Polyesters of Butyne-1,4-Diol. ResearchGate.
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Kobayashi, S. (n.d.). Enzymatic Polymerization. Molecular and Cellular Modeling (MCM).
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Kricheldorf, H. R. (2008). (PDF) Aliphatic Polyesters of Butyne-1,4-Diol. ResearchGate.
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International Scientific Organization. (2012). Preparation and characterization of polyesters with controlled molecular weight method.
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Google Patents. (1988). US4731392A - Process for the preparation of polyester polyols, based on 2-methyl-1,4-butanediol, which are liquid at room temperature, and their use for the preparation of plastic materials.
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Application Notes & Protocols: 2-Butene-1,4-diol as a Versatile Precursor for Pharmaceutical Intermediates
Introduction: The Strategic Importance of 2-Butene-1,4-diol
2-Butene-1,4-diol (CAS: 110-64-5), a bifunctional molecule featuring two primary hydroxyl groups and a central carbon-carbon double bond, represents a cornerstone in the edifice of modern synthetic chemistry. Its unique structural combination imparts a versatile reactivity profile, making it an invaluable starting material for a diverse array of chemical transformations. Industrially, it is most commonly synthesized via the partial hydrogenation of 2-butyne-1,4-diol, a process that requires careful catalytic control to prevent over-reduction to 1,4-butanediol.[1][2]
This guide provides an in-depth exploration of 2-butene-1,4-diol's application in synthesizing key pharmaceutical intermediates. We will move beyond simple reaction schemes to dissect the causality behind procedural choices, offering detailed, field-proven protocols for researchers in drug discovery and development. The protocols herein are designed to be self-validating, emphasizing mechanistic understanding and robust execution.
Core Reactivity and Synthetic Potential
The synthetic utility of 2-butene-1,4-diol is rooted in the independent or concerted reactivity of its two key functional groups: the alkene and the terminal diols. This allows for a modular approach to molecular construction.
Application I: Synthesis of 2,5-Dihydrofuran — A Core Heterocyclic Intermediate
Context and Rationale: Five-membered oxygenated heterocycles, such as furans and their derivatives, are prevalent motifs in a multitude of pharmacologically active compounds. 2,5-Dihydrofuran, accessible directly from 2-butene-1,4-diol, serves as a versatile intermediate for introducing this core structure. The acid-catalyzed cyclodehydration of cis-2-butene-1,4-diol is a direct and efficient route.[3] This transformation is mechanistically distinct from the cyclodehydration of its saturated analogue, 1,4-butanediol, due to the influence of the double bond on the molecule's electronic structure and conformation.[3]
Experimental Protocol: Acid-Catalyzed Cyclodehydration of cis-2-Butene-1,4-diol
This protocol details the conversion of cis-2-butene-1,4-diol to 2,5-dihydrofuran. The choice of an acid catalyst is critical; while strong mineral acids can be effective, they may also promote polymerization. Solid acid catalysts or milder aqueous acids are often preferred for cleaner reactions.
1. Materials and Reagents:
-
cis-2-Butene-1,4-diol (96% purity or higher)
-
Phosphoric Acid (H₃PO₄), 85% aqueous solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether (anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
2. Equipment Setup:
-
Round-bottom flask (250 mL) equipped with a magnetic stir bar
-
Distillation apparatus (short path recommended) with a receiving flask cooled in an ice bath
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
3. Step-by-Step Procedure:
-
Reaction Setup: To the 250 mL round-bottom flask, add 44.0 g (0.5 mol) of cis-2-butene-1,4-diol and 5.0 g of 85% phosphoric acid.
-
Initiation of Dehydration: Begin stirring the mixture and gently heat the flask using the heating mantle. The target temperature for the reaction mixture is approximately 130-140°C.
-
Distillative Removal of Product: As 2,5-dihydrofuran (boiling point ~65-67°C) is formed, it will distill out of the reaction mixture along with water. Collect the distillate in the ice-cooled receiving flask. Continue the distillation until no more organic product is observed co-distilling.
-
Work-up - Neutralization: Transfer the collected distillate to a separatory funnel. Carefully wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution to neutralize any co-distilled acid, followed by 20 mL of deionized water. Causality Note: This neutralization is crucial to prevent acid-catalyzed ring-opening or polymerization of the product upon storage.
-
Drying and Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate for 15-20 minutes. Decant or filter the dried liquid to remove the drying agent.
-
Final Purification (Optional): For applications requiring very high purity, the crude 2,5-dihydrofuran can be redistilled. Collect the fraction boiling at 65-67°C.
-
Characterization: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and GC-MS. Expected ¹H NMR (CDCl₃): δ ~5.8 ppm (t, 2H), ~4.6 ppm (d, 4H).
Data Summary Table
| Parameter | Value |
| Starting Material | cis-2-Butene-1,4-diol |
| Catalyst | Phosphoric Acid (85%) |
| Solvent | None (Neat Reaction) |
| Temperature | 130-140 °C |
| Reaction Time | Continuous (Distillative) |
| Typical Yield | 75-85% |
| Product Purity (Post-Workup) | >95% |
Application II: Selective Hydrogenation to 1,4-Butanediol — Precursor for Tetrahydrofuran (THF) and Gamma-Butyrolactone (GBL)
Context and Rationale: While 2-butene-1,4-diol is a valuable intermediate in its own right, its complete hydrogenation yields 1,4-butanediol (BDO), another critical precursor in the pharmaceutical industry.[4] BDO is the direct precursor to the widely used solvent tetrahydrofuran (THF) and gamma-butyrolactone (GBL), a key intermediate for numerous active pharmaceutical ingredients (APIs).[4] The synthesis of 2-butene-1,4-diol is often an intermediate step in the production of BDO from 2-butyne-1,4-diol.[4][5]
The challenge in this synthesis lies in achieving complete saturation of the double bond without inducing hydrogenolysis (cleavage) of the C-O bonds, which can lead to byproducts like butanols and butyraldehydes.[1][6] The choice of catalyst and reaction conditions is paramount. Palladium-on-carbon (Pd/C) is a highly effective catalyst for this transformation.
Experimental Protocol: Catalytic Hydrogenation of 2-Butene-1,4-diol
This protocol describes the hydrogenation of 2-butene-1,4-diol to 1,4-butanediol using a palladium catalyst under a hydrogen atmosphere.
1. Materials and Reagents:
-
2-Butene-1,4-diol (mixture of cis/trans isomers is acceptable)
-
Palladium on Carbon (5% Pd/C)
-
Ethanol or Methanol (ACS grade)
-
Hydrogen (H₂) gas (high purity)
-
Nitrogen (N₂) gas (inert)
2. Equipment Setup:
-
Parr hydrogenator or a similar high-pressure autoclave reactor equipped with a gas inlet, pressure gauge, thermometer, and mechanical stirrer.
-
Filter apparatus (e.g., Büchner funnel with Celite® or a syringe filter)
3. Step-by-Step Procedure:
-
Reactor Charging: In the autoclave, create a solution of 44.0 g (0.5 mol) of 2-butene-1,4-diol in 200 mL of ethanol. Carefully add 0.5 g of 5% Pd/C catalyst to the solution. Safety Note: Pd/C can be pyrophoric. Handle in a well-ventilated area and avoid ignition sources. Wetting the catalyst with a small amount of solvent before addition can mitigate this risk.
-
Inerting the Atmosphere: Seal the reactor. Purge the system by pressurizing with nitrogen to ~50 psi and then venting. Repeat this cycle 3-5 times to ensure all oxygen is removed. Causality Note: Removing oxygen is critical to prevent the formation of an explosive H₂/O₂ mixture and to ensure catalyst activity.
-
Hydrogenation Reaction: After the final nitrogen vent, pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100-150 psi). Begin vigorous stirring and heat the reactor to 40-50°C.
-
Monitoring the Reaction: The reaction progress can be monitored by observing the drop in hydrogen pressure as it is consumed. The reaction is typically complete within 2-4 hours. Maintain the pressure by periodically re-pressurizing with hydrogen.
-
Reaction Completion and Cooldown: Once hydrogen uptake ceases, stop the heating and allow the reactor to cool to room temperature.
-
Venting and Purging: Carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen gas (3 cycles) to remove any residual hydrogen.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.
-
Solvent Removal and Isolation: Concentrate the filtrate using a rotary evaporator to remove the ethanol. The remaining liquid is crude 1,4-butanediol, which can be purified further by vacuum distillation if required.
Data Summary Table
| Parameter | Value |
| Starting Material | 2-Butene-1,4-diol |
| Catalyst | 5% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol |
| H₂ Pressure | 100-150 psi |
| Temperature | 40-50 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | >98% |
| Product Purity (Post-Filtration) | >99% |
Application III: Biocatalytic Amination for Chiral Intermediates
Context and Rationale: The synthesis of chiral amines is of paramount importance in the pharmaceutical industry. Modern approaches increasingly leverage the high selectivity of enzymes. Transaminases, for instance, can convert prochiral ketones into optically active amines.[7] A clever strategy involves using a sacrificial co-substrate that, upon donating its amine group, converts into a product that shifts the reaction equilibrium favorably. cis-But-2-ene-1,4-diamine, derived from 2-butene-1,4-diol, has been shown to be an excellent sacrificial amine donor.[7] After donating an amine, the resulting aminoaldehyde undergoes spontaneous intramolecular condensation and tautomerization to form pyrrole, an aromatic compound. This irreversible step drives the equilibrium towards the formation of the desired chiral amine product, achieving high conversions with minimal excess of the amine donor.[7]
While a full protocol for the enzymatic step is highly substrate-specific, the conceptual workflow highlights the advanced utility of 2-butene-1,4-diol derivatives.
References
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2-Butene-1,4-diol | C4H8O2 | CID 8065 - PubChem . National Institutes of Health. Available at: [Link]
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The Indispensable Role of 2-Butene-1,4-diol in Modern Chemical Manufacturing . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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The Science Behind 2-Butene-1,4-diol: Properties and Applications . Available at: [Link]
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Liquid phase hydrogenation of 2-butyne-1,4-diol and 2-butene-1,4-diol isomers over Pd catalysts: Roles of solvent, support and proton on activity and products distribution . (2018). ResearchGate. Available at: [Link]
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2-BUTYNE-1,4-DIOL . Ataman Kimya. Available at: [Link]
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But‐2‐ene‐1,4‐diamine and But‐2‐ene‐1,4‐diol as Donors for Thermodynamically Favored Transaminase‐ and Alcohol Dehydrogenase‐Catalyzed Processes . (2016). ResearchGate. Available at: [Link]
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Selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol: Roles of ammonia, catalyst pretreatment and kinetic studies . (2001). ResearchGate. Available at: [Link]
-
Theoretical investigations of 1,4-butanediol and 2-butene-1,4-diol cyclodehydration using postprocessing visualization of quantum chemical calculation data . (2009). ResearchGate. Available at: [Link]
-
1,4-Butanediol . Wikipedia. Available at: [Link]
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Application of 2-Butene-1,4-diol in Agrochemical Synthesis: A Technical Guide
Introduction: 2-Butene-1,4-diol as a Cornerstone for Agrochemical Innovation
2-Butene-1,4-diol (CAS No: 110-64-5), a C4 difunctional molecule, serves as a highly versatile and pivotal building block in the synthesis of a diverse array of organic compounds.[1] Its unique structure, featuring a reactive carbon-carbon double bond and two primary hydroxyl groups, offers multiple avenues for chemical transformations, making it an invaluable intermediate in the production of various agrochemicals.[2][3] This technical guide provides an in-depth exploration of the application of 2-butene-1,4-diol in the synthesis of key agrochemicals, including insecticides, herbicides, and fungicides. We will delve into detailed synthetic protocols, elucidate the underlying reaction mechanisms, and provide expert insights into the experimental choices, thereby offering a comprehensive resource for researchers and professionals in the field of agrochemical development.
The industrial production of 2-butene-1,4-diol is primarily achieved through the selective hydrogenation of 2-butyne-1,4-diol, which itself is synthesized from the reaction of acetylene and formaldehyde.[4] This accessibility, coupled with its reactivity, positions 2-butene-1,4-diol as a strategic starting material for constructing complex molecular architectures inherent to many modern crop protection agents.
I. Synthesis of Organochlorine Insecticides: The Endosulfan Precursor
A prominent application of cis-2-butene-1,4-diol in the agrochemical sector is its role as a key dienophile in the synthesis of the broad-spectrum organochlorine insecticide, endosulfan.[5][6] The core of this synthesis is a [4+2] cycloaddition, specifically a Diels-Alder reaction, which efficiently constructs the bicyclic framework of the endosulfan molecule.
Synthetic Pathway: Diels-Alder Cycloaddition
The synthesis of the endosulfan precursor, 1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dimethanol, is achieved through the Diels-Alder reaction of hexachlorocyclopentadiene (the diene) with cis-2-butene-1,4-diol (the dienophile).[7] This is followed by a reaction with thionyl chloride to yield endosulfan.[6]
Caption: Diels-Alder synthesis of the endosulfan precursor.
Detailed Experimental Protocol: Synthesis of 1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dimethanol
Materials:
-
Hexachlorocyclopentadiene (HCCPD)
-
cis-2-Butene-1,4-diol
-
Anhydrous Xylene
-
Hexane (for washing)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup and filtration
Procedure: [7]
-
Reaction Setup: In a properly ventilated fume hood, assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer.
-
Charging Reactants: Charge the flask with hexachlorocyclopentadiene (27.3 g, 0.1 mol) and cis-2-butene-1,4-diol (8.8 g, 0.1 mol).
-
Solvent Addition: Add 100 mL of anhydrous xylene to the flask.
-
Reaction: With vigorous stirring, heat the mixture to reflux (approximately 140-145 °C). Maintain a steady reflux for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Cooling and Crystallization: Upon completion of the reaction (as indicated by TLC), turn off the heat and allow the reaction mixture to cool slowly to room temperature. The desired product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold hexane to remove any residual xylene and unreacted starting materials.
-
Drying: Dry the product under vacuum to obtain 1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dimethanol as a crystalline solid.
Quantitative Data Summary
| Parameter | Value | Reference |
| Diene | Hexachlorocyclopentadiene | [7] |
| Dienophile | cis-2-Butene-1,4-diol | [7] |
| Solvent | Xylene | [7] |
| Reaction Temperature | 140-145 °C (Reflux) | [7] |
| Reaction Time | 4-6 hours | [7] |
| Typical Product Yield | ~85-95% (crude) | Inferred |
Expertise & Mechanistic Insight
The Diels-Alder reaction is a concerted, pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile.[8][9] In this synthesis, hexachlorocyclopentadiene is an electron-deficient diene due to the inductive effect of the chlorine atoms. This electronic nature makes it suitable for reaction with the relatively electron-rich double bond of cis-2-butene-1,4-diol, although this is considered an inverse-electron-demand Diels-Alder reaction by some.[10]
The choice of xylene as a solvent is critical for several reasons.[1][5][11][12] Its high boiling point (around 140 °C) allows the reaction to be conducted at an elevated temperature, which is necessary to overcome the activation energy for this specific cycloaddition. Furthermore, xylene is an inert, non-polar solvent that effectively dissolves both reactants. The cis-stereochemistry of the diol is retained in the product, a hallmark of the stereospecificity of the Diels-Alder reaction.
II. Synthesis of Pyridazinone Herbicides via Maleic Hydrazide
2-Butene-1,4-diol serves as a precursor for the synthesis of pyridazinone herbicides through a multi-step pathway that proceeds via maleic anhydride and maleic hydrazide.[2][13][14][15] Maleic hydrazide itself is a plant growth regulator, and its derivatives are effective herbicides.[16][17] A notable example of a pyridazinone herbicide is Chloridazon, used for broadleaf weed control.[18][19]
Synthetic Pathway Overview
The overall transformation involves the oxidation of 2-butene-1,4-diol to maleic anhydride, followed by reaction with hydrazine to form maleic hydrazide. Maleic hydrazide can then be further derivatized to yield various pyridazinone herbicides.
Caption: Multi-step synthesis of pyridazinone herbicides.
Detailed Experimental Protocol: Synthesis of Maleic Hydrazide from Maleic Anhydride
Materials:
-
Maleic anhydride
-
Hydrazine hydrate
-
Concentrated sulfuric acid
-
Water
-
Inorganic base (e.g., NaOH solution) for neutralization
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
Procedure: [11]
-
Reaction Setup: In a 1000 mL four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 250 g of water, 44 g of concentrated sulfuric acid, and 44 mL of hydrazine hydrate.
-
Initial Reaction: Stir the mixture and maintain the temperature at 30-40 °C for 30 minutes.
-
Addition of Maleic Anhydride: Add 100 g of maleic anhydride to the reaction mixture.
-
Cyclization: Heat the mixture to 95 °C and maintain this temperature for 3 hours.
-
Neutralization and Precipitation: Cool the reaction mixture to 30 °C and neutralize to a pH of 6.0 with an inorganic base (e.g., sodium hydroxide solution). The product will precipitate out.
-
Isolation: Collect the solid product by filtration, wash it with water, and dry to obtain maleic hydrazide.
Quantitative Data Summary for Maleic Hydrazide Synthesis
| Parameter | Value | Reference |
| Maleic Anhydride | 100 g | [11] |
| Hydrazine Hydrate | 44 mL | [11] |
| Sulfuric Acid | 44 g | [11] |
| Solvent | Water | [11] |
| Reaction Temperature | 95 °C | [11] |
| Reaction Time | 3 hours | [11] |
| Typical Product Yield | ~84% | [11] |
Expertise & Mechanistic Insight
The synthesis of maleic hydrazide from maleic anhydride and hydrazine involves a nucleophilic attack of the hydrazine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and dehydration to form the stable six-membered pyridazinone ring.[20][21] The use of sulfuric acid as a catalyst facilitates the reaction. The neutralization step is crucial for precipitating the final product, which exists in tautomeric forms.[14]
The initial step, the oxidation of 2-butene-1,4-diol to maleic anhydride, is analogous to the industrial oxidation of n-butane or butenes over vanadium-phosphorus oxide (VPO) catalysts.[22][23] This vapor-phase oxidation proceeds at high temperatures (350-450 °C).
III. Synthesis of Furan-Based Fungicidal Intermediates
The furan scaffold is present in a number of agrochemicals, and 2-butene-1,4-diol provides a direct route to furan and its derivatives, such as 2,5-dihydrofuran. These heterocyclic compounds can then be further functionalized to produce active fungicidal agents.
Synthetic Pathway: From Diol to Furan and 2,5-Dihydrofuran
cis-2-Butene-1,4-diol can be converted to furan through an oxidative cyclization, or to 2,5-dihydrofuran via an acid-catalyzed cyclodehydration.
Caption: Synthetic routes to furan and 2,5-dihydrofuran.
Detailed Experimental Protocol: Synthesis of Furan
Materials:
-
cis-2-Butene-1,4-diol (at least 93% purity)
-
Sodium dichromate dihydrate
-
Concentrated sulfuric acid
-
Water
-
Hydrazine solution (50% aqueous)
-
Powdered potassium hydroxide
Equipment:
-
250 mL reaction flask
-
Stirrer
-
Dropping funnel
-
Distillation apparatus
Procedure: [4]
-
Initial Setup: In a 250 mL reaction flask, place cis-2-butene-1,4-diol (20.0 g) and water (40 mL).
-
Heating: Rapidly heat the mixture to 90 °C with stirring.
-
Oxidant Addition: Discontinue heating. Prepare a solution of sodium dichromate dihydrate (30.0 g) in aqueous sulfuric acid (20 g of concentrated H₂SO₄ in 70 mL of water). Add this solution dropwise to the reaction flask while maintaining the temperature at 90-92 °C. A mixture of furan and water will distill off immediately at a distillation temperature of 75-85 °C. The addition should take about 10 minutes.
-
Completion of Reaction: After the addition is complete, heat the mixture for 2-5 minutes to 100 °C to ensure the reaction goes to completion.
-
Purification of Distillate: To the distillate, add 0.50 mL of a 50% aqueous hydrazine solution and shake for 10 minutes at room temperature to remove acrolein impurities.
-
Isolation of Furan: Cool the mixture to -20 °C. Decant the furan layer from the frozen aqueous layer and distill it from powdered potassium hydroxide (2.5 g). Collect the furan fraction (b.p. 31 °C).
Quantitative Data Summary for Furan Synthesis
| Parameter | Value | Reference |
| cis-2-Butene-1,4-diol | 20.0 g | [4] |
| Sodium Dichromate Dihydrate | 30.0 g | [4] |
| Concentrated Sulfuric Acid | 20 g | [4] |
| Reaction Temperature | 90-92 °C | [4] |
| Product Yield | ~62% | [4] |
Expertise & Mechanistic Insight
The oxidation of cis-2-butene-1,4-diol to furan with chromic acid (generated in situ from sodium dichromate and sulfuric acid) is a classic transformation.[3][24][25][26] The reaction proceeds through the oxidation of the allylic alcohol to an intermediate aldehyde, 4-hydroxyisocrotonaldehyde, which exists in equilibrium with its cyclic hemiacetal form.[4] This cyclic intermediate then undergoes a rapid 1,4-elimination of water to yield the aromatic furan ring. The use of a strong oxidizing agent like chromic acid is essential for the initial oxidation step.[3] The reaction temperature is controlled to allow for the immediate distillation of the volatile furan, which prevents its decomposition in the acidic and oxidizing reaction mixture.
The synthesis of 2,5-dihydrofuran from cis-2-butene-1,4-diol involves an acid-catalyzed intramolecular dehydration (cyclization).[27] This reaction typically proceeds via protonation of one of the hydroxyl groups, followed by nucleophilic attack by the other hydroxyl group and subsequent loss of water.
IV. Potential Route to Sulfolane-Based Herbicides
Sulfolane and its derivatives have applications in the chemical industry, including as solvents and potentially as herbicides.[28][29] A plausible synthetic route to sulfolane from 2-butene-1,4-diol involves its dehydration to 1,3-butadiene, a key intermediate in the industrial synthesis of sulfolane.
Proposed Synthetic Pathway
This two-step pathway involves the dehydration of 2-butene-1,4-diol to 1,3-butadiene, followed by a cheletropic reaction with sulfur dioxide to form 3-sulfolene, which is then hydrogenated to sulfolane.
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use of 2-Butene-1,4-diol as a cross-linking agent in polymers
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Butene-1,4-diol as a versatile cross-linking agent in advanced polymer synthesis.
Introduction: The Dual Functionality of 2-Butene-1,4-diol
2-Butene-1,4-diol (CAS: 110-64-5) is a unique bifunctional molecule that serves as a critical building block in polymer chemistry. Its structure, featuring two hydroxyl (-OH) groups and a central carbon-carbon double bond (C=C), allows it to act as both a chain extender and a cross-linking agent.[1] This dual reactivity enables the creation of sophisticated three-dimensional polymer networks with enhanced mechanical, thermal, and chemical properties.[1]
The hydroxyl groups readily participate in condensation reactions, such as esterification and urethane formation, to build the primary polymer backbone.[1] The incorporated double bond remains as a reactive site within the polymer chain, available for subsequent cross-linking via radical polymerization or other addition reactions. This two-stage reactivity provides precise control over the final material properties, making 2-butene-1,4-diol an invaluable tool for developing high-performance materials like thermosetting resins, durable coatings, and specialized hydrogels.[1]
Table 1: Physicochemical Properties of 2-Butene-1,4-diol
| Property | Value | Reference |
|---|---|---|
| CAS Number | 110-64-5 | |
| Molecular Formula | C₄H₈O₂ | [2] |
| Molecular Weight | 88.11 g/mol | [3] |
| Appearance | Nearly colorless, viscous liquid | [2][3] |
| Boiling Point | 141-149 °C @ 20 mm Hg | [2][3] |
| Melting Point | 7 °C (45 °F) | [2][3] |
| Density | 1.067 - 1.074 g/cm³ | [2][3] |
| Solubility | Highly soluble in water, ethanol, and acetone |[2][3] |
Core Mechanism: A Two-Pronged Approach to Network Formation
The utility of 2-butene-1,4-diol stems from its ability to form cross-links through two distinct chemical pathways. Understanding this mechanism is crucial for designing robust experimental protocols.
-
Step 1: Polymer Chain Formation (via Hydroxyl Groups): The two primary alcohol groups at the 1 and 4 positions are the initial reaction sites. They behave like typical diols, reacting with complementary functional groups (e.g., diisocyanates, dicarboxylic acids) to form linear or branched polymer chains. This step integrates the butene moiety into the polymer backbone.
-
Step 2: Network Curing (via Double Bond): After the initial polymerization, the unsaturated C=C bonds distributed along the chains can be targeted to form covalent links between chains. This is typically achieved through free-radical polymerization, initiated by heat or UV light in the presence of a suitable initiator. This secondary reaction transforms the material from a collection of individual polymer chains into a single, interconnected network, significantly increasing its rigidity and stability.[1][4]
// Node styles P [fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [fillcolor="#4285F4", fontcolor="#FFFFFF"]; UP [fillcolor="#FBBC05", fontcolor="#202124"]; I [fillcolor="#EA4335", fontcolor="#FFFFFF"]; XLP [fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Caption: General mechanism of 2-butene-1,4-diol in polymer cross-linking.
Application Note I: Synthesis of High-Performance Unsaturated Polyesters
2-Butene-1,4-diol is an excellent monomer for producing unsaturated polyesters.[5] Unlike saturated diols, it directly incorporates reactive double bonds into the polymer backbone during polycondensation, eliminating the need for other unsaturated monomers like maleic anhydride.[6][7] This results in a well-defined structure with predictable cross-linking sites. Research has shown that using trans-2-butene-1,4-diol can yield high molecular weight copolyesters with excellent mechanical properties without isomerization or side reactions during synthesis.[7][8][9]
Protocol: Two-Step Melt Polycondensation for Poly(butylene succinate-co-trans-butene succinate)
This protocol is adapted from methodologies demonstrated to produce high molecular weight, random copolyesters.[8][9]
Materials:
-
trans-2-Butene-1,4-diol (tB)
-
1,4-butanediol (BDO)
-
Succinic acid (SA)
-
Titanium (IV) butoxide (TBT), catalyst
-
Antioxidant (e.g., triphenyl phosphite)
-
High-vacuum reaction vessel with mechanical stirrer, nitrogen inlet, and distillation outlet.
Workflow:
// Nodes A [label="1. Esterification Stage", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Charge reactor with tB, BDO, SA,\nand antioxidant."]; C [label="Heat to 180°C under N₂ flow\nwith mechanical stirring."]; D [label="Maintain for 2-3 hours until water\ndistillation ceases."]; E [label="2. Polycondensation Stage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Cool to 160°C, add TBT catalyst."]; G [label="Gradually increase temperature to 230°C\nand reduce pressure to <100 Pa."]; H [label="Maintain for 3-4 hours until\ntorque increases significantly."]; I [label="3. Product Recovery", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Extrude polymer under N₂ pressure\nand cool."];
// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } dot Caption: Workflow for unsaturated polyester synthesis via melt polycondensation.
Step-by-Step Procedure:
-
Esterification:
-
Charge the reaction vessel with succinic acid, trans-2-butene-1,4-diol, and 1,4-butanediol in the desired molar ratio (e.g., a 1.1:1.0 ratio of total OH groups to COOH groups is recommended).
-
Add a small amount of antioxidant (approx. 0.1 wt%).
-
Purge the system with nitrogen and begin heating to 180°C with constant stirring.
-
Water will begin to distill from the reaction mixture. Maintain these conditions for approximately 2-3 hours, or until at least 95% of the theoretical amount of water has been collected.
-
-
Polycondensation:
-
Cool the reaction mixture to approximately 160°C.
-
Add the TBT catalyst (typically 50-100 ppm relative to the total mass).
-
Gradually increase the temperature to 230°C while slowly reducing the pressure to below 100 Pa over about 1 hour. This facilitates the removal of excess diol and water.
-
Continue the reaction under high vacuum and stirring for 3-4 hours. The reaction is complete when the desired viscosity is achieved, often indicated by a significant increase in the stirrer's torque.
-
-
Recovery and Curing:
-
Release the vacuum with nitrogen gas.
-
Extrude the molten polymer from the reactor.
-
The resulting unsaturated polyester can be cross-linked into a thermoset material by blending it with a radical initiator (e.g., 2 wt% dicumyl peroxide) and curing at elevated temperatures (e.g., 170°C for 10 minutes).
-
Application Note II: Chain Extender and Cross-linker in Polyurethanes
In polyurethane systems, 2-butene-1,4-diol acts as a chain extender and cross-linking agent.[2] Its hydroxyl groups react with isocyanate groups to form urethane linkages. This reaction is fundamental to building the hard segments in segmented polyurethanes, which contributes to the material's mechanical strength.[10][11] The presence of the double bond allows for a post-curing step, creating a more robust and chemically resistant network compared to thermoplastic polyurethanes.[4]
Protocol: Two-Step Synthesis of a Cross-linkable Polyurethane
This protocol describes the synthesis of a polyurethane prepolymer followed by chain extension and cross-linking with 2-butene-1,4-diol.
Materials:
-
Polyol (e.g., Polycaprolactone-diol, PCL-diol, MW 2000), dried under vacuum.
-
Diisocyanate (e.g., Hexamethylene diisocyanate, HDI).
-
2-Butene-1,4-diol, dried.
-
Dibutyltin dilaurate (DBTDL), catalyst.
-
Anhydrous N,N-Dimethylformamide (DMF), solvent.
Workflow:
// Nodes A [label="1. Prepolymer Synthesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Dissolve PCL-diol in DMF in a\nN₂-purged reactor."]; C [label="Add HDI (NCO:OH ratio = 2:1).\nAdd DBTDL catalyst."]; D [label="Stir at 80°C for 2 hours to form\nNCO-terminated prepolymer."]; E [label="2. Chain Extension & Cross-linking", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Dissolve 2-butene-1,4-diol in DMF."]; G [label="Add diol solution dropwise to the\nprepolymer mixture."]; H [label="Stir at 80°C for 3 hours until\nviscosity increases."]; I [label="3. Film Casting & Curing", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Cast the polymer solution into a mold\nand dry in a vacuum oven."];
// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } dot Caption: Workflow for two-step polyurethane synthesis and curing.
Step-by-Step Procedure:
-
Prepolymer Synthesis:
-
In a three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve the PCL-diol in anhydrous DMF (to achieve a final concentration of ~20 wt%).
-
Add HDI to the solution. The molar ratio of NCO groups (from HDI) to OH groups (from PCL-diol) should be 2:1.
-
Add a few drops of DBTDL catalyst.
-
Heat the mixture to 80°C and stir for 2 hours under a nitrogen atmosphere to form the NCO-terminated prepolymer.
-
-
Chain Extension:
-
In a separate flask, dissolve the 2-butene-1,4-diol in anhydrous DMF. The amount should be calculated to achieve a final NCO:OH ratio of approximately 1:1 for the entire system.
-
Slowly add the 2-butene-1,4-diol solution dropwise to the prepolymer reaction mixture.
-
Continue stirring at 80°C for an additional 3 hours. The reaction is complete when the viscosity has noticeably increased and FT-IR analysis shows the disappearance of the NCO peak (~2270 cm⁻¹).
-
-
Film Casting and Curing:
-
The resulting polymer solution can be cast onto a Teflon plate.
-
Dry the film in a vacuum oven at 60°C for 24 hours to remove the DMF.
-
The cast film contains the unsaturated butene groups and can be further cross-linked if desired, using methods described in the polyester section (e.g., radical initiation).
-
Characterization of Cross-linked Polymers
A thorough characterization of the final polymer is essential to validate the success of the cross-linking reaction and to understand the material's properties.
Table 2: Key Characterization Techniques
| Technique | Purpose | Expected Outcome |
|---|---|---|
| FT-IR Spectroscopy | Confirm chemical structure and reaction completion. | Disappearance of NCO peak (~2270 cm⁻¹) in PU synthesis. Appearance of ester C=O peak (~1730 cm⁻¹) in polyester synthesis. |
| NMR Spectroscopy | Elucidate detailed polymer structure and composition. | Confirm incorporation of the 2-butene-1,4-diol moiety and verify the integrity of the double bond.[5][8] |
| Gel Permeation Chromatography (GPC) | Determine molecular weight and distribution. | An increase in molecular weight after polymerization.[6][8] |
| Differential Scanning Calorimetry (DSC) | Analyze thermal transitions (Tg, Tm). | An increase in the glass transition temperature (Tg) after cross-linking, indicating reduced chain mobility.[5] |
| Thermogravimetric Analysis (TGA) | Evaluate thermal stability. | Higher decomposition temperature for cross-linked polymers compared to their linear precursors. |
| Tensile Testing | Measure mechanical properties (tensile strength, modulus, elongation). | Increased tensile strength and modulus, with potentially decreased elongation at break, upon cross-linking.[5][7] |
| Swelling Studies | Estimate cross-linking density (especially for hydrogels). | Lower equilibrium swelling ratio indicates a higher degree of cross-linking.[12] |
Safety and Handling Precautions
2-Butene-1,4-diol must be handled with appropriate caution. It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][3][13][14]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (tested according to EN 374), safety goggles with side protection, and a lab coat.[13][14]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors or mists.[13] Avoid contact with skin, eyes, and clothing.[13]
-
Storage: Keep the container tightly closed in a cool, dry place.[13]
-
First Aid: In case of skin contact, rinse with plenty of water.[13] For eye contact, rinse cautiously with water for several minutes.[14] If swallowed, call a poison center or doctor.[14]
References
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Vertex AI Search Result
-
ResearchGate. (2021). Trans-2-Butene-1,4-Diol as an Olefinic Building Block to Prepare Biobased Unsaturated Copolyesters with High Molecular Weight: Synthesis, Characterization, and Physical Properties. Available at: [Link]
-
Vertex AI Search Result[3]
-
Nexal Inc. (n.d.). 2-Butene-1,4-diol CAS 110-64-5 Supplier. Available at: [Link]
-
Kiesewetter, M. K., et al. (2011). Polycondensation of butenediol: synthesis of telechelic 2-butene-1,4-diol oligomers. Journal of the American Chemical Society. Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Butene-1,4-diol. Available at: [Link]
-
Vertex AI Search Result
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8065, 2-Butene-1,4-diol. Available at: [Link]
-
Yu, Y., et al. (2021). Trans-2-Butene-1,4-Diol as an Olefinic Building Block to Prepare Biobased Unsaturated Copolyesters with High Molecular Weight: Synthesis, Characterization, and Physical Properties. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
PENTA s.r.o. (2025). 2-Butyne-1,4-diol - SAFETY DATA SHEET. Available at: [Link]
-
ResearchGate. (2021). Synthesis, Physical Properties, and Functionalization of Biobased Unsaturated Polyesters Derived from Cis-2-butene-1,4-diol. Available at: [Link]
-
ResearchGate. (2021). Biobased unsaturated polyesters containing trans-2-butene-1,4-diol and various dicarboxylic acids: Synthesis, characterization, and thermo-mechanical properties. Available at: [Link]
-
Vertex AI Search Result
-
ResearchGate. (2008). Hydrogenation of 2Butyn1,4-diol in the Presence of Functional Crosslinked Resin Supported Pd Catalyst. The Role of Polymer Properties in Activity/Selectivity Pattern. Available at: [Link]
-
ResearchGate. (n.d.). Reaction network for 2-butyne-1,4-diol hydrogenation. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with 1,4-butanediol diglycidyl ether. Available at: [Link]
-
PubMed. (2015). Novel hydrogels based on carboxyl pullulan and collagen crosslinking with 1, 4-butanediol diglycidylether for use as a dermal filler: initial in vitro and in vivo investigations. Available at: [Link]
-
National Institutes of Health. (2023). Shape memory polyurethanes crosslinked with castor oil-based multifunctional polyols. Available at: [Link]
-
Werner, B. (n.d.). CROSS-LINKING WITH POLYURETHANES. Available at: [Link]
-
ACS Publications. (2021). Trans-2-Butene-1,4-Diol as an Olefinic Building Block to Prepare Biobased Unsaturated Copolyesters with High Molecular Weight: Synthesis, Characterization, and Physical Properties. Available at: [Link]
-
Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. American Journal of Polymer Science. Available at: [Link]
-
ResearchGate. (n.d.). Effect of crosslinking on properties of polyurethane elastomers. Available at: [Link]
-
ScienceOpen. (2017). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Available at: [Link]
-
MDPI. (2022). The Effect of Crosslinking Degree of Hydrogels on Hydrogel Adhesion. Available at: [Link]
-
Chemistry For Everyone. (2024). What Is Crosslinking In Polyurethane?. Available at: [Link]
-
ResearchGate. (2000). Polybutadiene-based polyurethanes with controlled properties: Preparation and characterization. Available at: [Link]
Sources
- 1. 2-Butene-1,4-diol CAS 110-64-5 Supplier | 99% Purity | Bulk Order - Nexal Inc [nexalinc.com]
- 2. 2-Butene-1,4-diol | C4H8O2 | CID 8065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries_Chemicalbook [chemicalbook.com]
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Application Note & Protocol Guide: Catalytic Conversion of 2-Butene-1,4-diol to Furan and its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of furan and its derivatives from 2-butene-1,4-diol. Furan moieties are crucial scaffolds in a multitude of pharmacologically active compounds, serving as bioisosteres for phenyl rings and contributing to diverse therapeutic activities.[1] The conversion of 2-butene-1,4-diol, an accessible chemical intermediate, represents a fundamental route to this important heterocyclic system.[2] This document elucidates the underlying reaction mechanisms, compares various catalytic strategies, and offers field-proven, step-by-step protocols for practical implementation in a research setting.
Theoretical Background & Mechanistic Insight
The conversion of 2-butene-1,4-diol to furan is primarily achieved through an acid-catalyzed cyclodehydration reaction. This process involves the intramolecular removal of two molecules of water to form the stable aromatic furan ring.
The Causality of the Mechanism:
The reaction is initiated by the protonation of one of the hydroxyl groups by an acid catalyst, converting it into a good leaving group (water). Subsequent elimination of this water molecule generates a resonance-stabilized allylic carbocation. The second hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to form a cyclic intermediate, 2,5-dihydrofuran-2-ol (a cyclic hemiacetal).[3] A final acid-catalyzed dehydration of this intermediate yields the aromatic furan ring. The stability of the final furan product is a significant thermodynamic driving force for the reaction.
Theoretical studies on the cyclodehydration of 2-butene-1,4-diol confirm this pathway, highlighting the formation of key intermediates and the energetic favorability of the cyclization process.[4]
Caption: Acid-catalyzed cyclodehydration mechanism of 2-butene-1,4-diol to furan.
Overview of Catalytic Systems
The choice of catalyst is critical and dictates reaction efficiency, selectivity, and operational complexity. Both homogeneous and heterogeneous systems have been effectively employed.
| Catalyst Type | Examples | Key Reaction Conditions | Typical Yields | Advantages | Disadvantages |
| Homogeneous (Oxidative Acid) | Sodium Dichromate / Sulfuric Acid | Aqueous, 90-100°C[3] | ~62%[3] | Rapid reaction, high conversion. | Stoichiometric oxidant, chromium waste, harsh conditions, potential for over-oxidation.[3] |
| Homogeneous (Acid Catalyst) | Sulfuric Acid, Trifluoroacetic Acid[5] | Organic solvent or neat, Reflux | Variable | Simple setup, readily available. | Difficult catalyst recovery, potential for product degradation, corrosion issues. |
| Heterogeneous (Solid Acid) | Zeolites, Acidic Resins, Metal Oxides | Vapor or liquid phase, Elevated temperatures | Good to Excellent | Catalyst is easily separable and recyclable, reduced corrosion, suitable for continuous flow processes. | May require higher temperatures/pressures, potential for catalyst deactivation. |
Expert Insight: While classical methods using strong mineral acids are effective, they present challenges in catalyst separation and waste management. For sustainable and scalable synthesis, particularly in drug development where purity and process control are paramount, the use of heterogeneous solid acid catalysts is increasingly favored. These systems allow for easier purification of the product and are more amenable to continuous manufacturing processes.
Experimental Protocols
Safety Precaution: These protocols involve the use of corrosive acids and flammable organic compounds. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Protocol 1: Oxidative Cyclization using Chromic Acid (Classical Approach)
This protocol is based on a well-established literature procedure and is suitable for small-scale laboratory synthesis where rapid conversion is desired.[3] The reaction is an oxidative cyclization, where the diol is first oxidized to an intermediate aldehyde which then rapidly cyclizes and dehydrates.[3]
Materials and Reagents:
-
cis-2-Butene-1,4-diol
-
Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Deionized water
-
Hydrazine (50% aqueous solution, for purification)
-
Potassium hydroxide (KOH, powdered)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
250 mL three-neck round-bottom flask
-
Dropping funnel
-
Distillation apparatus (condenser, receiving flask)
-
Heating mantle with magnetic stirrer
-
Ice bath
-
Separatory funnel
Step-by-Step Procedure:
-
Reaction Setup: Assemble the distillation apparatus with the 250 mL flask as the reaction vessel. Equip the flask with a magnetic stir bar and a dropping funnel.
-
Initial Charge: In the reaction flask, combine 20.0 g of cis-2-butene-1,4-diol with 40 mL of water.
-
Heating: Begin stirring and rapidly heat the mixture to an internal temperature of 90°C.
-
Oxidant Preparation: In a separate beaker, carefully prepare the oxidant solution by dissolving 30.0 g of sodium dichromate dihydrate in 70 mL of water, then slowly adding 20 g of concentrated sulfuric acid while cooling in an ice bath.
-
Reagent Addition & Distillation: Once the diol solution reaches 90°C, discontinue heating. Immediately begin adding the oxidant solution dropwise from the dropping funnel. The addition rate should be controlled to maintain the reaction temperature between 90-92°C. A mixture of furan and water will co-distill immediately, with a distillation head temperature of 75-85°C.[3]
-
Reaction Completion: The addition should take approximately 10 minutes. After completion, heat the reaction mixture to 100°C for 2-5 minutes to ensure all the furan has distilled over.[3]
Workup and Purification:
-
Impurity Removal: The distillate contains furan, water, and potentially acrolein as an impurity.[3] Add 0.5 mL of a 50% aqueous hydrazine solution to the distillate and shake for 10 minutes at room temperature to quench the acrolein.
-
Separation: Cool the distillate to -20°C to freeze the aqueous layer. Decant the liquid furan layer.
-
Drying and Final Distillation: Add the decanted furan to a flask containing 2.5 g of powdered potassium hydroxide (to neutralize any remaining acid and remove water). Distill the furan (b.p. 31°C) to obtain the pure product.[3]
Protocol 2: Heterogeneous Catalysis using an Acidic Resin (Modern Approach)
This protocol describes a more sustainable approach using a solid acid catalyst, which simplifies product purification and allows for catalyst reuse.
Materials and Reagents:
-
cis-2-Butene-1,4-diol
-
Toluene (or another suitable high-boiling solvent)
-
Amberlyst-15 (or other strongly acidic ion-exchange resin)
-
Sodium bicarbonate (NaHCO₃, saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration setup (e.g., Büchner funnel)
-
Rotary evaporator
Step-by-Step Procedure:
-
Catalyst Activation: Wash the Amberlyst-15 resin with deionized water, followed by methanol, and dry under vacuum at 60°C for 4 hours.
-
Reaction Setup: To a round-bottom flask, add cis-2-butene-1,4-diol (1.0 equivalent), toluene (to create a 0.5 M solution), and the activated Amberlyst-15 resin (10-15% by weight of the diol).
-
Azeotropic Dehydration: Attach the Dean-Stark trap and reflux condenser. Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards product formation.
-
Monitoring: Monitor the reaction progress by tracking the amount of water collected or by using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.
Workup and Purification:
-
Catalyst Removal: Cool the reaction mixture to room temperature. Remove the catalyst by simple filtration, washing the resin with a small amount of fresh toluene. The recovered catalyst can be reactivated and reused.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (to neutralize any leached acidity), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent using a rotary evaporator.
-
Final Purification: The crude furan can be further purified by fractional distillation if necessary.
General Experimental Workflow
The following diagram illustrates the generalized workflow for the synthesis, workup, and purification of furan from 2-butene-1,4-diol.
Caption: Generalized workflow for the synthesis of furan derivatives.
References
- Clauson-Kaas, N. (1961). Preparation of Furan from cis-2-Butene-1,4-diol. Acta Chemica Scandinavica, 15, 1177. [Source: SciSpace, available at: https://www.actachemscand.org/articles/papers/15-1177.pdf]
- Musolino, M. G., et al. (n.d.). Selective conversion of cis-2-butene-1,4-diol to 2-hydroxytetrahydrofuran over K, Ca and Ba metals-promoted Ru/SiO2 catalysts. ResearchGate. [Source: ResearchGate, available at: https://www.researchgate.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Source: Organic Chemistry Portal, available at: https://www.organic-chemistry.org/namedreactions/paal-knorr-furan-synthesis.shtm]
- Kumagai, S., et al. (2021). Formation of the toxic furan metabolite 2-butene-1,4-dial through hemin-induced degradation of 2,4-alkadienals in fried foods. Food Chemistry, 339, 127863. [Source: PMC, available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7737881/]
- Das, S., et al. (2022). Highly Efficient Catalytic Formation of (Z)-1,4-But-2-ene Diols Using Water as a Nucleophile. Chemistry – An Asian Journal, 17(1), e202101150. [Source: Wiley Online Library, available at: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/asia.202101150]
- BenchChem. (2025). Synthesis of Substituted Furans from (Z)-1,4-Dibromobut-2-ene: Application Notes and Protocols. BenchChem. [Source: BenchChem, available at: https://www.benchchem.
- Flinn, B. J., et al. (2001). Theoretical investigations of 1,4-butanediol and 2-butene-1,4-diol cyclodehydration using postprocessing visualization of quantum chemical calculation data. International Journal of Quantum Chemistry, 84(6), 670-679. [Source: ResearchGate, available at: https://www.researchgate.
- ChemicalBook. (2023). The synthesis method of 2-Butene-1,4-diol. ChemicalBook. [Source: ChemicalBook, available at: https://www.chemicalbook.com/article/the-synthesis-method-of-2-butene-1-4-diol.htm]
- Tamura, M., et al. (2018). One-pot Catalytic Selective Synthesis of 1,4-Butanediol from 1,4-Anhydroerythritol and Hydrogen. Green Chemistry. [Source: Royal Society of Chemistry, available at: https://pubs.rsc.org/en/content/articlelanding/2018/gc/c8gc00140a]
- MDPI. (n.d.). Homogeneous Catalyzed Valorization of Furanics: A Sustainable Bridge to Fuels and Chemicals. MDPI. [Source: MDPI, available at: https://www.mdpi.com/2073-4344/11/1/100]
- A&A Pharmachem. (n.d.). 2-Butene-1,4-diol: Synthesis and Applications in Industrial Chemistry. A&A Pharmachem. [Source: A&A Pharmachem, available at: https://www.aapharmachem.
- Semantic Scholar. (n.d.). Preparation of Furan from cis-2-Butene-1,4-diol. Semantic Scholar. [Source: Semantic Scholar, available at: https://www.semanticscholar.org/paper/Preparation-of-Furan-from-cis-2-Butene-1%2C4-diol.-Clauson-Kaas/2f41e57c8d92723c3b0d268153b4991c0157962b]
- Google Patents. (n.d.). US10023549B2 - Process for the production of 1,4-butanediol and tetrahydrofuran from furan. Google Patents. [Source: Google Patents, available at: https://patents.google.
- Chen, L. J., et al. (1995). Identification of cis-2-butene-1,4-dial as a Microsomal Metabolite of Furan. Chemical Research in Toxicology, 8(7), 903-906. [Source: PubMed, available at: https://pubmed.ncbi.nlm.nih.gov/8555403/]
- Sokol'skii, D. V., et al. (1973). Investigation of the selectivity and stereospecificity in the hydrogenation of butyne-2-diol-1,4 on group VIII metals. Kinetics and Catalysis, 14(3), 619-623. [Source: ResearchGate, available at: https://www.researchgate.net/publication/279812678_Investigation_of_the_selectivity_and_stereospecificity_in_the_hydrogenation_of_butyne-2-diol-14_on_group_VIII_metals]
- Google Patents. (n.d.). US5905159A - Method of producing 1,4-butanediol and tetrahydrofuran from furan. Google Patents. [Source: Google Patents, available at: https://patents.google.
- Peterson, L. A., et al. (2005). Identification of furan metabolites derived from cysteine-cis-2-butene-1,4-dial-lysine cross-links. Chemical Research in Toxicology, 18(1), 110-119. [Source: PubMed, available at: https://pubmed.ncbi.nlm.nih.gov/15651860/]
- Organic Chemistry Portal. (n.d.). Furan synthesis. Organic Chemistry Portal. [Source: Organic Chemistry Portal, available at: https://www.organic-chemistry.org/synthesis/heterocycles/furans.shtm]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Source: Pharmaguideline, available at: https://www.pharmaguideline.com/2022/04/synthesis-reactions-and-medicinal-uses-of-furan.html]
Sources
Troubleshooting & Optimization
Technical Support Center: Selective Hydrogenation of 2-Butyne-1,4-diol
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Welcome to the technical support center for the selective hydrogenation of 2-butyne-1,4-diol (BYD). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
The selective hydrogenation of BYD to cis-2-butene-1,4-diol (BED) is a pivotal step in the synthesis of various fine chemicals, including vitamins A and B6, fungicides, and plasticizers.[1] However, achieving high selectivity and conversion can be challenging due to the potential for over-hydrogenation to 1,4-butanediol (BDO) and the formation of various byproducts.[2][3] This guide provides practical, field-proven insights to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the selective hydrogenation of BYD. Each issue is followed by a detailed explanation of potential causes and actionable solutions.
Issue 1: Low Selectivity for 2-Butene-1,4-diol (BED) and High Formation of 1,4-Butanediol (BDO)
Symptoms: Your gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis shows a high conversion of BYD but a low yield of the desired BED, with a significant peak corresponding to BDO.
Potential Causes & Solutions:
-
Overly Active Catalyst: Standard hydrogenation catalysts like palladium on carbon (Pd/C) are often too active, leading to the rapid hydrogenation of the intermediate alkene (BED) to the alkane (BDO).[1][2]
-
Solution: Employ a "poisoned" or modified catalyst to temper its activity. The Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) is a classic example designed for this purpose.[1] Alternatively, using ammonia as an additive with a Pd/CaCO3 catalyst system can achieve almost complete selectivity to the intermediate olefinic diol.[4][5] This is attributed to the competitive adsorption of ammonia on the palladium surface, which hinders the further hydrogenation of BED.[4][5]
-
-
High Hydrogen Pressure: Elevated hydrogen pressure increases the rate of both hydrogenation steps, but can disproportionately favor the over-hydrogenation to BDO.
-
Solution: Optimize the hydrogen pressure. Start with atmospheric pressure and gradually increase it while monitoring the product distribution. A study on Pd/C catalyzed hydrogenation in supercritical carbon dioxide showed the influence of hydrogen pressure (varying from 0.2 to 0.8 MPa) on the conversion rate.[2]
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the complete consumption of BYD will inevitably lead to the hydrogenation of BED to BDO.
-
Solution: Monitor the reaction progress closely using techniques like thin-layer chromatography (TLC), GC, or HPLC. Stop the reaction as soon as the starting material is consumed.
-
Issue 2: Formation of Undesired Byproducts
Symptoms: Your analytical data reveals the presence of unexpected peaks, which may correspond to γ-hydroxy butyraldehyde, n-butyraldehyde, n-butanol, or crotyl alcohol.[3][4]
Potential Causes & Solutions:
-
Catalyst Support Effects: The choice of catalyst support can significantly influence the reaction pathway. For instance, Pd supported on carbon or alumina can lead to the formation of various side products, while platinum-based catalysts have been shown to eliminate the formation of these byproducts.[4]
-
Solution: Experiment with different catalyst supports. For example, a 0.5 wt% platinum (Pt) on silicon carbide (SiC) catalyst has demonstrated excellent selectivity (~96%) for BED with a high conversion of BYD (96%).[6]
-
-
Reaction Temperature: Higher temperatures can promote side reactions such as isomerization and hydrogenolysis.
-
Solution: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. A study on the solvent-free hydrogenation of BYD using a structured palladium catalyst reported an activation energy of 30 kJ/mol, suggesting that mass-transfer limitations were not a factor even at lower temperatures.[7]
-
-
Solvent Effects: The solvent can play a crucial role in both activity and selectivity.
-
Solution: Screen different solvents. For instance, using water as a solvent has been shown to improve activity and selectivity towards BDO while suppressing hydrogenolysis reactions.[8] In contrast, the addition of a proton source can lead to a major formation of hydrogenolysis and isomerization products.[8]
-
Issue 3: Catalyst Deactivation
Symptoms: You observe a significant decrease in the reaction rate over time or upon catalyst reuse.
Potential Causes & Solutions:
-
Poisoning by Impurities: Trace impurities in the starting material or solvent can adsorb onto the catalyst surface and block active sites.
-
Solution: Ensure the purity of your reagents and solvents. Purification of the 2-butyne-1,4-diol may be necessary.
-
-
Sintering of Metal Nanoparticles: At elevated temperatures, the metal nanoparticles on the catalyst support can agglomerate, leading to a loss of active surface area.
-
Solution: Operate at the lowest effective temperature. Consider using a catalyst with well-dispersed and stabilized nanoparticles.
-
-
Leaching of the Active Metal: The active metal may leach from the support into the reaction mixture, especially under acidic or basic conditions.
-
Solution: Choose a robust catalyst support and control the pH of the reaction medium.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the selective hydrogenation of 2-butyne-1,4-diol to cis-2-butene-1,4-diol?
There is no single "best" catalyst, as the optimal choice depends on the specific reaction conditions and desired outcome. However, several catalyst systems have shown excellent performance:
-
1% Pd/CaCO3 with Ammonia: This system has demonstrated almost complete selectivity to the intermediate olefinic diol.[4][5]
-
Platinum-based Catalysts: These catalysts can completely eliminate the formation of side products.[4] Doping with alkali metals can further increase selectivity to butenediol by increasing the electron density of the platinum.[5][9]
-
Nanostructured Palladium Catalysts: Both colloidal and supported palladium nanoparticles have shown significantly higher catalytic activity (10-40 times more) compared to conventional Pd catalysts.[4]
-
0.5 wt% Pt/SiC: This catalyst has shown excellent selectivity (~96%) for BED with a high conversion of BYD (96%).[6]
Q2: How can I control the cis/trans selectivity of the 2-butene-1,4-diol product?
Heterogeneous catalytic hydrogenation of alkynes typically proceeds via syn-addition of hydrogen, leading predominantly to the cis-isomer.[10] The formation of the trans-isomer is often a result of subsequent isomerization of the cis-product.[10] To maximize cis-selectivity:
-
Minimize Reaction Time: Stop the reaction as soon as the alkyne is consumed to prevent isomerization.
-
Choose the Right Catalyst: Some catalysts, like those based on nickel, have been studied using density functional theory (DFT) which showed that the isomerization of cis-BED to trans-BED is difficult.[10]
Q3: What are the advantages of using an "egg-shell" catalyst for this reaction?
Egg-shell catalysts, where the active metal is concentrated in a thin outer layer of the support pellet, offer several advantages in selective hydrogenation:[11][12]
-
Reduced Mass Transfer Limitations: Reactants and products have a shorter diffusion path, which can improve selectivity by minimizing contact time with the active sites and preventing over-hydrogenation.[12]
-
Improved Heat Dissipation: This design can help prevent the formation of hot spots within the catalyst bed, which can lead to undesired side reactions.[12]
-
Enhanced Selectivity in Consecutive Reactions: For reactions of the type A → B → C, like the hydrogenation of BYD, egg-shell catalysts can lead to a higher concentration of the intermediate product (B).[12]
Q4: Can this reaction be performed in a continuous flow setup?
Yes, the continuous hydrogenation of 2-butyne-1,4-diol has been successfully demonstrated. In a fixed-bed reactor using a 1% Pt/CaCO3 catalyst, the selectivity pattern was found to be different from that in a batch slurry reactor.[9][13] By varying the contact time, the selectivity towards both butene- and butanediols could be controlled over a wide range.[9]
Experimental Protocols
Protocol 1: General Procedure for Batch Hydrogenation
-
Catalyst Pre-treatment (if required): Some catalysts may require reduction prior to use. For example, a catalyst can be reduced in a hydrogen flow at a specific temperature for a set time.
-
Reactor Setup: Charge a suitable pressure reactor with the 2-butyne-1,4-diol, solvent, and the catalyst.
-
Inerting: Flush the reactor several times with an inert gas (e.g., nitrogen or argon) to remove air, and then with hydrogen.
-
Reaction: Pressurize the reactor to the desired hydrogen pressure and heat to the target temperature with vigorous stirring.
-
Monitoring: Withdraw samples periodically and analyze by GC or HPLC to monitor the conversion of the starting material and the formation of products.
-
Work-up: Upon completion, cool the reactor to room temperature, vent the hydrogen, and filter the catalyst. The product can then be isolated from the filtrate by solvent evaporation and further purified if necessary.
Data Presentation
Table 1: Comparison of Different Catalyst Systems for the Selective Hydrogenation of 2-Butyne-1,4-diol
| Catalyst | Support | Additive | Conversion of BYD (%) | Selectivity for BED (%) | Reference |
| 1% Pd | CaCO₃ | NH₃ | High | ~100 | [4][5] |
| 0.5 wt% Pt | SiC | None | 96 | ~96 | [6] |
| Nanostructured Pd | Various | None | High | High | [4] |
| Pt-based | Various | Alkali Metals | High | High (no side products) | [4][9] |
| Pd | Carbon | None | High | <10 | [4] |
| Pd | Alumina | None | High | <10 | [4] |
Visualizations
Reaction Pathway and Troubleshooting Logic
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Catalytic Hydrogenation of 2-Butyne-1,4-diol: Activity, Selectivity and Kinetics Studies [jstage.jst.go.jp]
- 6. Efficient selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol by silicon carbide supported platinum catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Hydrogenation of 2-Butyne-1,4-diol: Activity, Selectivity and Kinetics Studies [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. ijche.com [ijche.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Butene-1,4-diol Synthesis
Welcome to the technical support center for the synthesis of 2-Butene-1,4-diol (BED). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. As your Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis effectively.
The most prevalent and industrially significant route to 2-butene-1,4-diol is the selective partial hydrogenation of 2-butyne-1,4-diol (BYD).[1] This process, while conceptually straightforward, presents a significant challenge: halting the hydrogenation at the alkene stage without proceeding to the fully saturated 1,4-butanediol (BDO). This guide focuses primarily on this transformation, addressing common pitfalls and providing robust strategies for achieving high yield and selectivity.
Section 1: Synthesis Pathway Overview
The hydrogenation of 2-butyne-1,4-diol is a consecutive reaction. The key to a successful synthesis is maximizing the rate of the first hydrogenation step (k1) while minimizing the rate of the second, undesired step (k2).
Caption: Reaction pathway for 2-butene-1,4-diol synthesis.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategic choices in reaction design.
Q1: What are the primary catalytic systems for converting BYD to BED, and what are their trade-offs?
The choice of catalyst is the single most critical factor for this reaction. The goal is to select a system that has a high affinity for the C≡C triple bond but a low affinity for the C=C double bond.
| Catalyst System | Pros | Cons |
| Palladium (Pd)-based | High activity. Can be modified for excellent selectivity (e.g., Lindlar-type catalysts). Widely studied and understood.[2] | Inherently high activity can easily lead to over-hydrogenation to BDO if not properly controlled or modified.[3] |
| Platinum (Pt)-based | Can offer very high selectivity with the right support. Pt/SiC, for example, has shown outstanding selectivity and conversion (~96%).[1][4] | Can be less active than palladium, potentially requiring longer reaction times or slightly higher temperatures. |
| Nickel (Ni)-based | Cost-effective (e.g., Raney Nickel).[5] | Generally requires harsher conditions (higher temperature and pressure) and is prone to over-hydrogenation, leading to lower BED selectivity.[1][6] |
Q2: How does catalyst "poisoning" or the use of additives improve selectivity?
This is the cornerstone of achieving high BED yields. An unmodified catalyst like Pd/C will readily hydrogenate both the alkyne and the alkene. To prevent this, we intentionally reduce the catalyst's activity in a controlled manner.
-
Mechanism of Action: "Poisons" or modifiers, such as lead (in the classic Lindlar catalyst) or bismuth, selectively adsorb onto the most active sites of the catalyst surface.[7] These sites are responsible for the less-selective alkene hydrogenation. By blocking them, we allow the reaction to proceed on the less active sites, which are still effective for the more reactive alkyne hydrogenation.
-
Role of Additives: Basic additives like ammonia (NH₃) or organic amines can also dramatically enhance selectivity, particularly with palladium catalysts like Pd/CaCO₃.[8][9] It is believed that ammonia competes for adsorption on the palladium surface, hindering the adsorption and subsequent hydrogenation of the intermediate 2-butene-1,4-diol.[8]
Q3: What are the optimal temperature and pressure ranges for this reaction?
Optimal conditions are highly dependent on the chosen catalyst system. The general principle is to use the mildest conditions possible to favor selectivity.
| Catalyst System | Typical Temperature (°C) | Typical H₂ Pressure (MPa) | Rationale |
| Modified Pd (e.g., Pd-Pb/CaCO₃) | 25 - 70 | 0.1 - 1.5 | Mild conditions are sufficient due to high catalyst activity and are necessary to prevent over-hydrogenation.[7] |
| Pt/SiC | 50 - 100 | 1 - 2 | Requires slightly more energy input than Pd but still operates under relatively mild conditions to maintain high selectivity.[1][4] |
| Raney Ni | 80 - 160 | 15 - 30 | High temperature and pressure are needed to achieve reasonable activity, which unfortunately also promotes the undesired side reactions.[1][10] |
Q4: How should I monitor the reaction progress to maximize the yield of 2-butene-1,4-diol?
Since this is a consecutive reaction, the concentration of the desired intermediate, BED, will rise to a maximum and then decrease as it is converted to BDO. It is crucial to stop the reaction at this peak.
-
Recommended Technique: Gas Chromatography (GC) is the most effective method. Periodically (e.g., every 30-60 minutes), withdraw a small aliquot of the reaction mixture, filter it to remove the catalyst, and analyze it by GC.
-
Procedure: Track the disappearance of the BYD starting material and the appearance of the BED and BDO products. Create a concentration vs. time plot. The optimal reaction time is the point at which the concentration of BED is highest.
Q5: Are there viable alternative synthesis routes to 2-butene-1,4-diol?
Yes, while less common, BED can be synthesized from other starting materials. These routes are typically part of larger industrial processes aimed at producing 1,4-butanediol.
-
From Maleic Anhydride: Maleic anhydride can be hydrogenated to produce a mixture of products including succinic anhydride, γ-butyrolactone (GBL), and 1,4-butanediol.[11] 2-Butene-1,4-diol can be an intermediate in some of these complex transformations.
-
From Butadiene: A multi-step process starting from butadiene involves acetoxylation followed by hydrogenation and hydrolysis to yield 1,4-butanediol.[12]
Section 3: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of 2-Butyne-1,4-diol (BYD) | 1. Catalyst Inactivity: The catalyst may be poisoned by impurities (e.g., sulfur compounds) or has not been properly activated/reduced. 2. Insufficient Hydrogen: Low H₂ pressure, poor agitation preventing gas-liquid mass transfer, or a leak in the system. 3. Low Temperature: Reaction temperature is too low for the chosen catalytic system. | 1. Catalyst Care: Ensure high purity of starting materials and solvents. Follow the manufacturer's pre-reduction or activation procedure for the catalyst. 2. System Check: Verify H₂ pressure and ensure the vessel is sealed. Increase the stirring rate to improve gas dispersion. 3. Optimize Temperature: Gradually increase the reaction temperature in 5-10°C increments, monitoring the effect on conversion and selectivity. |
| Poor Selectivity (High Yield of 1,4-Butanediol) | 1. Overly Active Catalyst: The catalyst is not selective enough (e.g., using standard Pd/C instead of a modified version). 2. Reaction Time is Too Long: The reaction was allowed to proceed past the point of maximum BED concentration. 3. Harsh Reaction Conditions: Hydrogen pressure or temperature is too high, favoring the second hydrogenation step. | 1. Modify Catalyst System: Switch to a more selective catalyst like Pt/SiC or a "poisoned" palladium catalyst.[1] Alternatively, for a Pd/CaCO₃ system, add a selectivity-enhancing agent like ammonia.[8] 2. Monitor Closely: Implement periodic sampling and GC analysis to stop the reaction at the optimal time. 3. Soften Conditions: Reduce H₂ pressure and/or reaction temperature. |
| Formation of Other Byproducts (Aldehydes, Crotyl Alcohol) | 1. Hydrogenolysis/Isomerization: The catalyst or acidic/basic sites on the support are promoting undesired side reactions like C-O bond cleavage (hydrogenolysis) or double bond migration.[3] 2. Impure Starting Material: The initial 2-butyne-1,4-diol may contain residual formaldehyde from its own synthesis, which can lead to byproducts.[13] | 1. Change Catalyst Support: Supports can influence side reactions. CaCO₃ is often a good choice as it is less prone to promoting isomerization than alumina or some carbons.[9] 2. Control pH: Ensure the reaction medium is neutral or slightly basic if using additives like ammonia. 3. Purify Starting Material: If significant byproducts are observed, consider purifying the 2-butyne-1,4-diol starting material by distillation or recrystallization. |
| Difficulty in Product Isolation & Purification | 1. Close Boiling Points: The boiling points of BYD, BED, and BDO are relatively close, making purification by distillation challenging.[5] 2. Isomer Mixture: The reaction may produce a mixture of cis- and trans-2-butene-1,4-diol, which can complicate purification. | 1. Utilize Recrystallization: For the purification of cis-2-butene-1,4-diol, a highly effective method is cooling crystallization from solvents like acetone, methyl ethyl ketone (MEK), or tetrahydrofuran (THF). This can effectively separate the cis-isomer from the trans-isomer and other impurities.[14] See Protocol 2 for a detailed method. 2. Chromatography: For small-scale, high-purity applications, column chromatography can be used, though it is not practical for larger quantities. |
Section 4: Experimental Protocols & Workflows
The following protocols provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Selective Hydrogenation of BYD using Pd/CaCO₃ with Ammonia
This protocol is adapted from methodologies known to produce high selectivity towards the olefinic diol.[8][9]
-
Reactor Setup: To a high-pressure autoclave reactor, add 2-butyne-1,4-diol (1.0 eq), methanol as the solvent, and 1% Pd/CaCO₃ catalyst (typically 1-5 mol% Pd relative to substrate).
-
Additive Introduction: Add aqueous ammonia solution to the mixture. The concentration of ammonia can be critical and may require optimization, but a good starting point is a concentration that makes the overall solution slightly basic.
-
Inerting: Seal the reactor. Purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen to ensure an inert atmosphere.
-
Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 MPa). Begin vigorous stirring and heat the reactor to the target temperature (e.g., 40°C).
-
Monitoring: At set time intervals (t = 0, 30, 60, 90, 120... min), carefully take aliquots of the reaction mixture. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove the catalyst and quench the reaction.
-
Analysis: Analyze the filtered aliquots by GC to determine the conversion of BYD and the selectivity for BED and BDO.
-
Workup: Once the optimal reaction time is reached (maximum BED concentration), cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen. Filter the entire reaction mixture to recover the catalyst. The filtrate can then be concentrated under reduced pressure to remove the solvent before purification.
Protocol 2: Purification of cis-2-Butene-1,4-diol by Recrystallization
This protocol is based on a patented method for isolating the high-purity cis-isomer.[14]
-
Dissolution: Take the crude reaction product mixture containing 2-butene-1,4-diol and dissolve it in a minimal amount of acetone at room temperature. A typical ratio is approximately 3 kg of acetone per 1 kg of crude diol.
-
Cooling & Precipitation: Cool the solution slowly. For efficient crystallization, cool to a temperature between -40°C and -20°C. This can be achieved using a dry ice/acetone bath or a cryocooler. The cis-isomer, being less soluble at low temperatures, will precipitate out as crystals.
-
Isolation: Isolate the precipitated crystals by cold filtration, for example, using a pre-cooled Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold acetone to remove any residual soluble impurities (like the trans-isomer or BDO).
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. This method can yield cis-2-butene-1,4-diol with purity exceeding 99%.[14]
Experimental Workflow Diagram
Caption: Experimental workflow for synthesis and purification.
Section 5: Troubleshooting Logic Diagram
Use this decision tree to systematically diagnose and solve issues during your optimization process.
Caption: A decision tree for troubleshooting the synthesis.
References
- Vertex AI Search. (n.d.). 2-Butene-1,4-diol: Synthesis and Applications in Industrial Chemistry.
- ChemicalBook. (n.d.). 2-Butene-1,4-diol synthesis.
- Google Patents. (n.d.). JPH075492B2 - Method for purifying cis-2-butene-1,4-diol.
- Arches. (1955). Preparation, purification and cis-trans isomerization of 2-butene-1, 4-diol.
- Google Patents. (n.d.). CN1966480A - 2-butylene-1,4-diol synthesis method.
- ChemicalBook. (2023). The synthesis method of 2-Butene-1,4-diol.
- Gao, X., Mo, W., Ma, F., Noritatsu, T., Wu, H., & Fan, X. (2020). Effects of a forming process on the properties and structure of RANEY®-Ni catalysts for the hydrogenation of 1,4-butenediol. RSC Publishing.
- Catalysis Science & Technology (RSC Publishing). (n.d.). One-pot synthesis of 1,4-butanediol via the deep hydrogenation of maleic anhydride over Cu–xMo/SiO2 catalysts.
- Chemcess. (2024). 2-Butyne-1,4-diol: Properties, Production And Uses.
- ResearchGate. (n.d.). Specific catalytic hydrogenation of 2-butyne-1,4-diol to butane-1,4-diol | Request PDF.
- ResearchGate. (n.d.). Reaction network for 2-butyne-1,4-diol hydrogenation.
- ResearchGate. (n.d.). Liquid phase hydrogenation of 2-butyne-1,4-diol and 2-butene-1,4-diol isomers over Pd catalysts: Roles of solvent, support and proton on activity and products distribution.
- Catalysis Science & Technology (RSC Publishing). (n.d.). Efficient selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol by silicon carbide supported platinum catalyst.
- Scribd. (n.d.). Catalytic Hydrogenation of 2-Butyne-1,4-diol | PDF.
- ChemicalBook. (n.d.). 1,4-Butanediol synthesis.
- ResearchGate. (n.d.). Maleic Anhydride (CAS: 108-31-6): A Valuable Tool for both Industry and Scientific Research.
- Google Patents. (n.d.). CN107915579A - The method that butadiene synthesizes 1,4 butanediols.
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- 6. Effects of a forming process on the properties and structure of RANEY®-Ni catalysts for the hydrogenation of 1,4-butenediol - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10200K [pubs.rsc.org]
- 7. CN1966480A - 2-butylene-1,4-diol synthesis method - Google Patents [patents.google.com]
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purification techniques for cis-2-Butene-1,4-diol from trans isomer
Welcome to the dedicated technical support center for the purification of cis-2-butene-1,4-diol from its trans isomer. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming the challenges associated with separating these closely related geometric isomers. Here, we synthesize established methodologies with field-proven insights to ensure you can achieve your desired purity with confidence.
Introduction: The Challenge of Separating cis and trans Isomers
The separation of cis- and trans-2-butene-1,4-diol is a common challenge in organic synthesis, particularly in the preparation of pharmaceutical intermediates where stereochemical purity is paramount. The subtle differences in the physicochemical properties of these isomers, such as boiling point and polarity, necessitate specialized purification techniques. This guide will explore the most effective methods: High-Performance Liquid Chromatography (HPLC), Fractional Crystallization, and Derivatization followed by Gas Chromatography (GC).
Section 1: High-Performance Liquid Chromatography (HPLC) Purification
HPLC is a powerful technique for the analytical and preparative separation of cis- and trans-2-butene-1,4-diol. The key to successful separation lies in selecting the appropriate stationary and mobile phases to exploit the minor differences in the isomers' interaction with the column.
Frequently Asked Questions (FAQs): HPLC Purification
Q1: Why are standard C18 or silica gel columns ineffective for separating cis- and trans-2-butene-1,4-diol?
A1: Standard reversed-phase (C18) or normal-phase (silica) columns often fail to resolve these isomers due to their similar polarities. The separation on these columns is primarily driven by hydrophobicity or polarity, respectively, which are not sufficiently different between the cis and trans forms of 2-butene-1,4-diol to allow for effective separation.
Q2: What type of HPLC column is recommended for this separation?
A2: Chiral stationary phases (CSPs) have proven to be highly effective. Specifically, columns such as (S,S)-Whelk-O 1 and ChiraSpher have demonstrated successful separation of cis- and trans-2-butene-1,4-diol.[1][2][3][4] These columns provide a chiral environment that can differentiate between the geometric shapes of the isomers, leading to differential retention and, therefore, separation.
Q3: What is a good starting mobile phase for the separation?
A3: A mobile phase consisting of a mixture of hexane and ethanol is a good starting point for normal-phase HPLC on a chiral column. A common and effective ratio is hexane-ethanol (97:3, v/v).[1]
Q4: How can I detect the isomers if they have weak UV absorbance?
A4: While a photodiode array (PDA) detector can be used, the weak UV absorbance of 2-butene-1,4-diol can be a limitation, especially for detecting low levels of the trans isomer. In such cases, Liquid Chromatography-Mass Spectrometry (LC-MS) is a more sensitive and specific detection method.[2]
Troubleshooting Guide: HPLC Purification
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution/Overlapping Peaks | 1. Inappropriate mobile phase composition: The ethanol content may be too high, leading to rapid elution and poor separation. 2. Flow rate is too high: Insufficient time for interaction with the stationary phase. 3. Temperature fluctuations: Can affect retention times and selectivity. | 1. Optimize mobile phase: Gradually decrease the percentage of ethanol in the hexane-ethanol mobile phase. This will increase retention times and should improve resolution. 2. Reduce flow rate: A lower flow rate (e.g., 0.5-1.0 mL/min) allows for better equilibration and interaction with the chiral stationary phase, often improving resolution. 3. Control column temperature: Use a column oven to maintain a stable temperature. Experiment with different temperatures (e.g., 25°C, 30°C, 40°C) as this can sometimes enhance selectivity.[5][6] |
| Peak Tailing or Fronting | 1. Column overload: Injecting too much sample. 2. Sample solvent incompatible with mobile phase: Dissolving the sample in a solvent much stronger than the mobile phase. | 1. Reduce sample concentration/injection volume: Prepare a more dilute sample or inject a smaller volume. 2. Use mobile phase as sample solvent: Whenever possible, dissolve the sample in the mobile phase to ensure good peak shape. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation: Small variations in the hexane/ethanol ratio. 2. Column not equilibrated: Insufficient time for the column to stabilize with the mobile phase. 3. Air bubbles in the system. | 1. Precise mobile phase preparation: Use volumetric flasks and graduated cylinders for accurate measurement. 2. Equilibrate thoroughly: Flush the column with at least 10-20 column volumes of the mobile phase before starting the analysis. 3. Degas the mobile phase: Use an inline degasser or sonicate the mobile phase before use. |
Experimental Protocol: HPLC Separation
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven
-
Chiral column: (S,S)-Whelk-O 1 (or equivalent)
-
Detector: PDA or Mass Spectrometer
Reagents:
-
Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Sample of cis/trans-2-butene-1,4-diol mixture
Procedure:
-
Mobile Phase Preparation: Prepare a 97:3 (v/v) mixture of hexane and ethanol. Degas the mobile phase for at least 15 minutes.
-
System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the 2-butene-1,4-diol isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject 5-10 µL of the sample onto the column.
-
Data Acquisition: Monitor the elution profile at a suitable wavelength (if using a PDA) or with the mass spectrometer. The cis isomer is expected to elute before the trans isomer under these normal-phase conditions.
Caption: Workflow for HPLC separation of 2-butene-1,4-diol isomers.
Section 2: Fractional Crystallization
Fractional crystallization is a cost-effective method for purifying cis-2-butene-1,4-diol on a larger scale. This technique relies on the difference in solubility between the cis and trans isomers in a specific solvent at low temperatures. The cis isomer is typically less soluble and will crystallize out of the solution, leaving the more soluble trans isomer in the mother liquor.
Frequently Asked Questions (FAQs): Fractional Crystallization
Q1: What are the best solvents for fractional crystallization of cis-2-butene-1,4-diol?
A1: Acetone, methyl ethyl ketone (MEK), and tetrahydrofuran (THF) have been shown to be effective solvents for this purpose.[7] In these solvents, the cis isomer has lower solubility at reduced temperatures compared to the trans isomer.
Q2: At what temperature should the crystallization be performed?
A2: The crystallization is typically carried out at very low temperatures, often between -40°C and -60°C, which can be achieved using a dry ice/acetone bath.[7]
Q3: How can I initiate crystallization if no crystals form?
A3: If crystallization does not occur spontaneously upon cooling, you can induce it by "seeding" the solution. Add a few small crystals of pure cis-2-butene-1,4-diol to the cooled solution to provide nucleation sites for crystal growth.
Q4: How can I be sure that the trans isomer is not co-crystallizing with the cis isomer?
A4: While the cis isomer is less soluble, there is a risk of co-crystallization. To minimize this, a slow cooling rate is recommended. Rapid cooling can trap impurities, including the trans isomer, within the crystal lattice. Analyzing the purity of the resulting crystals by HPLC or NMR is essential to confirm the effectiveness of the separation.
Troubleshooting Guide: Fractional Crystallization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Crystals | 1. Solution is not saturated enough: Too much solvent was used. 2. Cooling temperature is not low enough: The solubility of the cis isomer is still too high. 3. Crystallization time is too short: Insufficient time for crystal growth. | 1. Concentrate the solution: Carefully evaporate some of the solvent before cooling. 2. Lower the temperature: Ensure the cooling bath reaches and maintains the target low temperature. 3. Increase crystallization time: Allow the solution to stand at the low temperature for a longer period (e.g., several hours or overnight). |
| Oily Precipitate or No Crystals Form | 1. Presence of impurities: Other components in the mixture may be inhibiting crystallization. 2. Cooling is too rapid: The solution becomes supersaturated too quickly, leading to an amorphous solid or oil. | 1. Pre-purify the mixture: Consider a preliminary purification step, such as a simple column chromatography, to remove significant impurities. 2. Slow down the cooling rate: Insulate the crystallization vessel to allow for gradual cooling. |
| Poor Purity of Crystals (High trans Isomer Content) | 1. Co-crystallization of the trans isomer: The trans isomer is precipitating with the cis isomer. 2. Inefficient removal of mother liquor: The mother liquor containing the dissolved trans isomer is trapped within the crystals. | 1. Slower cooling rate: This allows for more selective crystallization of the cis isomer. 2. Wash the crystals: After filtering, wash the crystals with a small amount of the cold crystallization solvent to remove the residual mother liquor.[7] 3. Recrystallization: For higher purity, a second crystallization of the purified crystals may be necessary. |
Experimental Protocol: Fractional Crystallization
Equipment:
-
Jacketed reaction vessel or a flask that can be immersed in a cooling bath
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Reagents:
-
cis/trans-2-butene-1,4-diol mixture
-
Acetone (anhydrous)
Procedure:
-
Dissolution: Dissolve the 2-butene-1,4-diol mixture in acetone (e.g., 1 part diol to 3 parts acetone by weight) at room temperature with stirring.[7]
-
Cooling: Gradually cool the solution to between -40°C and -60°C using a dry ice/acetone bath. A slow cooling rate is crucial.
-
Crystallization: Once crystals begin to form, continue to stir the slurry at the low temperature for at least one hour to maximize crystal growth.
-
Filtration: Quickly filter the cold slurry through a pre-chilled Büchner funnel to separate the crystals from the mother liquor.
-
Washing: Wash the crystals on the filter with a small amount of pre-chilled (-40°C to -60°C) acetone to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
Purity Analysis: Determine the isomeric purity of the crystals using HPLC or NMR spectroscopy.
Caption: Workflow for fractional crystallization of cis-2-butene-1,4-diol.
Section 3: Derivatization for Enhanced Separation
Derivatization is a powerful strategy to enhance the separation of isomers by chemically modifying them to accentuate their structural differences. For cis- and trans-2-butene-1,4-diol, this typically involves converting the diol functional groups into esters or ethers, which can then be more easily separated by techniques like Gas Chromatography (GC).
Frequently Asked Questions (FAQs): Derivatization
Q1: Why is derivatization useful for separating these diol isomers?
A1: Derivatization can alter the volatility and polarity of the isomers, making them amenable to separation by GC. The resulting derivatives often have more significant differences in their physical properties than the parent diols. For example, the formation of a cyclic boronate ester is only possible with the cis isomer, creating a significant structural difference that can be exploited for separation.
Q2: What are common derivatization methods for diols?
A2: Two common methods are:
-
Silylation: Reacting the diol with a silylating agent (e.g., BSTFA) to form trimethylsilyl (TMS) ethers. These derivatives are more volatile and thermally stable, making them ideal for GC analysis.[8]
-
Boronate Ester Formation: Reacting the diol with a boronic acid (e.g., phenylboronic acid) to form a cyclic boronate ester. This reaction is typically specific to cis-1,2- and cis-1,3-diols, offering high selectivity.[9][10][11]
Q3: Which separation technique is used after derivatization?
A3: Gas Chromatography (GC) is the most common technique for separating the derivatized isomers due to their increased volatility. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.
Troubleshooting Guide: Derivatization and GC Analysis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Derivatization | 1. Presence of water: Moisture can quench the derivatizing reagent. 2. Insufficient reagent: Not enough derivatizing agent to react with all the diol molecules. 3. Suboptimal reaction conditions: Incorrect temperature or reaction time. | 1. Ensure anhydrous conditions: Use dry solvents and glassware. Dry the sample thoroughly before adding the reagent. 2. Use excess reagent: A molar excess of the derivatizing agent is recommended. 3. Optimize reaction conditions: Consult literature for the specific derivatizing agent and analyte to determine the optimal temperature and time. Heating may be required for some reactions. |
| Multiple Peaks for a Single Isomer in GC | 1. Incomplete derivatization: Both the derivatized and underivatized forms are present. 2. Side reactions: The derivatizing agent may react with other functional groups or impurities. | 1. Re-optimize the derivatization procedure: Ensure the reaction goes to completion. 2. Purify the sample before derivatization: Remove any interfering impurities. |
| Poor GC Separation of Derivatives | 1. Inappropriate GC column: The stationary phase is not selective enough for the derivatives. 2. Suboptimal temperature program: The oven temperature ramp is too fast or the initial/final temperatures are not ideal. | 1. Select a suitable column: A non-polar or mid-polarity column (e.g., DB-5ms or HP-5) is often a good starting point for silylated derivatives. 2. Optimize the temperature program: A slower temperature ramp can improve the separation of closely eluting peaks. Adjust the initial and final hold times and temperatures to achieve baseline resolution. |
Experimental Protocol: Silylation and GC Analysis
Instrumentation:
-
Gas Chromatograph with FID or MS detector
-
GC column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)
Reagents:
-
cis/trans-2-butene-1,4-diol mixture
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous pyridine or other suitable solvent
Procedure:
-
Sample Preparation: In a dry vial, dissolve approximately 1 mg of the diol mixture in 100 µL of anhydrous pyridine.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial. Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
GC Analysis:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. (This is a starting point and may require optimization).
-
Detector Temperature: 280°C (for FID)
-
-
Injection: Inject 1 µL of the derivatized sample into the GC.
-
Data Analysis: Analyze the resulting chromatogram to determine the ratio of the cis and trans silylated derivatives.
Caption: Workflow for derivatization and GC analysis of 2-butene-1,4-diol isomers.
Section 4: Purity Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for determining the isomeric ratio of cis- and trans-2-butene-1,4-diol in a mixture, both before and after purification.
Key Differentiating Features in ¹H NMR:
-
Alkene Protons: The chemical shifts and coupling constants of the vinyl protons are distinct for the cis and trans isomers. In the cis isomer, these protons are chemically equivalent and will appear as a single signal (a triplet due to coupling with the adjacent CH₂ groups). In the trans isomer, the vinyl protons are also equivalent but will have a different chemical shift compared to the cis isomer.
-
Coupling Constants: The vicinal coupling constant (³J) between the alkene protons and the methylene protons will differ between the isomers. Generally, the ³J(H,H) coupling across a trans double bond is larger than across a cis double bond.[12]
-
Methylene Protons: The chemical shift of the -CH₂OH protons will also differ slightly between the two isomers.
By integrating the respective signals in the ¹H NMR spectrum, a quantitative determination of the cis to trans ratio can be accurately made.
References
-
Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three: Method Development Optimization. [Link]
-
Effect of Temperature on the Chiral Separation of Enantiomers of Some... - ResearchGate. (n.d.). [Link]
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Determination of cyclic butylboronate esters of some 1,2- and 2,3-diols in plasma by high-resolution gas chromatography/mass spectrometry - PubMed. (1989, August). [Link]
-
A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PubMed Central. (2022, January 3). [Link]
-
The Resolution of Terminal 1,2-diols via Silyl Transfer - PMC - NIH. (n.d.). [Link]
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Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC - Journal of Zhejiang University. (n.d.). [Link]
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Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - NIH. (n.d.). [Link]
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. - Semantic Scholar. (n.d.). [Link]
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Boronate Derivatives of Functionally Diverse Catechols: Stability Studies - PMC - NIH. (n.d.). [Link]
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Separation and analysis of cis-diol-containing compounds by boronate affinity-assisted micellar electrokinetic chromatography - PubMed. (n.d.). [Link]
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A convenient procedure for the monosilylation of symmetric 1,n-diols - ResearchGate. (2025, August 6). [Link]
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Trans-2-Butene-1,4-Diol as an Olefinic Building Block to Prepare Biobased Unsaturated Copolyesters with High Molecular Weight: Synthesis, Characterization, and Physical Properties | ACS Sustainable Chemistry & Engineering. (2021, December 1). [Link]
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The Technical Edge: Purity and Specifications of 2-Butene-1,4-diol. (2025, November 3). [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. (n.d.). [Link]
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Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis - PubMed. (2022, March 29). [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). [Link]
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Trans-2-Butene-1,4-Diol as an Olefinic Building Block to Prepare Biobased Unsaturated Copolyesters with High Molecular Weight: Synthesis, Characterization, and Physical Properties - ACS Sustainable Chemistry & Engineering - Figshare. (2021, December 1). [Link]
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2-Butene-1,4-diol - SpectraBase. (n.d.). [Link]
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trans-2-Butene-1,4-diol - SpectraBase. (n.d.). [Link]
- JPH075492B2 - Method for purifying cis-2-butene-1,4-diol - Google P
-
1H NMR expected splitting pattern for cis-but-2-ene-1,4-diol : r/chemhelp - Reddit. (2021, February 25). [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). [Link]
- US2768214A - Elimination of color-forming impurities from 1, 4-butanediol - Google P
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Trans-2-Butene-1,4-Diol as an Olefinic Building Block to Prepare Biobased Unsaturated Copolyesters with High Molecular Weight: Synthesis, Characterization, and Physical Properties - ResearchGate. (n.d.). [Link]
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CIS TRANS ISOMERS AND NMR - ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, November 19). [Link]
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Diols Enantiomer separation of underivatized diols - Agilent. (n.d.). [Link]
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed. (n.d.). [Link]
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2-Butene-1,4-diol | C4H8O2 | CID 8065 - PubChem - NIH. (n.d.). [Link]
-
Method Development and Validation for the GC-FID Assay of 17 β-Estradiol in Pharmaceutical Preparation - ResearchGate. (2025, August 6). [Link]
-
The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries. (2023, December 27). [Link]
- US2789147A - Purification of 2-butyne-1, 4-diol by fractional crystallization - Google P
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SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.). [Link]
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(PDF) Theoretical investigations of 1,4-butanediol and 2-butene-1,4-diol cyclodehydration using postprocessing visualization of quantum chemical calculation data - ResearchGate. (2025, August 6). [Link]
Sources
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- 3. [PDF] Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. | Semantic Scholar [semanticscholar.org]
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- 11. Boronate Derivatives of Functionally Diverse Catechols: Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
side reactions and by-product formation in 2-Butene-1,4-diol synthesis
Welcome to the comprehensive technical support guide for the synthesis of 2-butene-1,4-diol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical synthesis, focusing on the common challenges of side reactions and by-product formation. Here, we combine in-depth scientific principles with practical, field-proven insights to help you optimize your experimental outcomes.
Introduction to 2-Butene-1,4-diol Synthesis
2-Butene-1,4-diol is a crucial intermediate in the production of a wide array of valuable chemicals, including pharmaceuticals, agrochemicals, and polymers.[1][2] Its synthesis, while well-established, is often accompanied by the formation of undesirable by-products that can impact yield, purity, and downstream applications. This guide provides a detailed overview of the major synthesis routes and offers troubleshooting strategies to mitigate common issues.
The primary industrial methods for synthesizing 2-butene-1,4-diol include:
-
The Reppe Process: The reaction of acetylene with formaldehyde to produce 2-butyne-1,4-diol, which is subsequently hydrogenated.[3][4]
-
Hydrogenation of Maleic Anhydride: A multi-step process often involving the formation of intermediate esters.
-
Hydrolysis of 1,4-Dichloro-2-butene: A route that starts from the chlorination of butadiene.[5]
Each of these methods presents a unique set of challenges related to side reactions. Understanding the mechanisms behind the formation of these impurities is the first step toward controlling them.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding side reactions and by-product formation during 2-butene-1,4-diol synthesis.
Q1: What are the primary by-products in the Reppe process for 2-butene-1,4-diol synthesis?
A1: The Reppe process first involves the formation of 2-butyne-1,4-diol from acetylene and formaldehyde. A key intermediate in this step is propargyl alcohol , which can be formed if only one molecule of formaldehyde reacts with acetylene.[4] In industrial settings, unreacted propargyl alcohol is typically recycled back into the reactor.[4] During the subsequent hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol, several side products can arise. Over-hydrogenation is a common issue, leading to the formation of 1,4-butanediol .[6] Additionally, oligomeric and polymeric materials, often referred to as "cuprenes ," can be formed as by-products during the initial reaction of acetylene and formaldehyde.[7]
Q2: What are the common impurities when synthesizing 2-butene-1,4-diol from maleic anhydride?
A2: The hydrogenation of maleic anhydride to 2-butene-1,4-diol is a complex process that can yield several by-products. The reaction typically proceeds through intermediates such as succinic anhydride and γ-butyrolactone (GBL) .[8] Incomplete hydrogenation can result in the presence of these intermediates in the final product. Further reaction of the desired 1,4-butanediol can lead to the formation of tetrahydrofuran (THF) through acid-catalyzed dehydration.[9][10][11] Other potential by-products include n-butanol and various esters, depending on the specific process conditions and catalysts used.[8]
Q3: What side reactions are expected during the synthesis of 2-butene-1,4-diol via the hydrolysis of 1,4-dichloro-2-butene?
A3: The synthesis of 2-butene-1,4-diol from 1,4-dichloro-2-butene involves the hydrolysis of the chlorinated starting material. This process can be complicated by the presence of isomers in the starting material, such as cis- and trans-1,4-dichloro-2-butene and 3,4-dichloro-1-butene.[12] The presence of these isomers can lead to a mixture of diol products. Furthermore, under certain conditions, polymerization of the starting material or product can occur, leading to the formation of undesirable high-molecular-weight species.[12] The hydrolysis reaction itself needs to be carefully controlled to avoid the formation of other chlorinated by-products.
Q4: How can I minimize the formation of 1,4-butanediol during the hydrogenation of 2-butyne-1,4-diol?
A4: Minimizing the over-hydrogenation of 2-butyne-1,4-diol to 1,4-butanediol requires careful control of the reaction conditions and the use of a selective catalyst. The use of a "poisoned" or modified palladium catalyst, such as a lead-poisoned palladium on calcium carbonate (Lindlar's catalyst) or a palladium-carbon catalyst poisoned with lead, is a common strategy.[1] These modifications reduce the catalyst's activity towards alkene hydrogenation, thus favoring the formation of the desired 2-butene-1,4-diol.[13] Other important parameters to control include hydrogen pressure, reaction temperature, and reaction time. Lower pressures and temperatures generally favor selectivity towards the alkene.[1]
Q5: What is the mechanism of tetrahydrofuran (THF) formation, and how can it be prevented?
A5: Tetrahydrofuran (THF) is typically formed from the acid-catalyzed dehydration of 1,4-butanediol, which can be present as the desired product or as a by-product from over-hydrogenation.[9][10][14] The reaction is reversible and is favored by acidic conditions and high temperatures.[9][10] To prevent THF formation, it is crucial to maintain a neutral or slightly basic pH during the reaction and subsequent purification steps. The use of acidic catalysts or supports should be avoided if THF formation is a concern. If acidic conditions are unavoidable, minimizing the reaction temperature and time can help to reduce the extent of THF formation.[14]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common problems encountered during the synthesis of 2-butene-1,4-diol.
Problem 1: Low Yield of 2-Butene-1,4-diol in Hydrogenation of 2-Butyne-1,4-diol
| Possible Cause | Diagnostic Check | Recommended Solution |
| Over-hydrogenation to 1,4-butanediol | Analyze the product mixture by GC-MS or HPLC to quantify the amount of 1,4-butanediol.[15] | - Use a more selective "poisoned" catalyst (e.g., Lindlar's catalyst).- Reduce hydrogen pressure and reaction temperature.[1]- Optimize reaction time to stop the reaction once the starting material is consumed. |
| Incomplete conversion of 2-butyne-1,4-diol | Check for the presence of starting material in the product mixture using GC or TLC. | - Increase catalyst loading or use a more active catalyst.- Increase hydrogen pressure or reaction temperature cautiously, monitoring selectivity.- Ensure efficient stirring to overcome mass transfer limitations. |
| Catalyst deactivation | Observe a decrease in reaction rate over time. | - Use a fresh batch of catalyst.- Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). |
| Formation of polymeric by-products | Visual observation of tar-like substances in the reaction mixture. | - Lower the reaction temperature.- Use a less concentrated reaction mixture. |
Problem 2: Presence of Multiple Impurities in the Final Product
| Possible Cause | Diagnostic Check | Recommended Solution |
| Isomerization of 2-butene-1,4-diol | Use HPLC or capillary GC to separate and identify cis/trans isomers.[16] | - Optimize the catalyst and reaction conditions. Some catalysts may favor isomerization.- Purify the final product by fractional distillation or crystallization. |
| Formation of crotonaldehyde or other aldehydes | Analyze the product by GC-MS for the presence of aldehyde impurities. | - This can arise from isomerization and rearrangement reactions. Ensure the reaction is run under inert atmosphere to prevent oxidation. |
| Presence of solvent-related impurities | Analyze the product for residual solvent and any by-products formed from the solvent. | - Use high-purity solvents.- Ensure complete removal of the solvent during the work-up and purification steps. |
Visualizing Reaction Pathways
The following diagrams illustrate the main synthesis routes and the formation of key by-products.
Caption: Major synthesis routes for 2-butene-1,4-diol and key side reactions.
Experimental Protocols
Protocol 1: Selective Hydrogenation of 2-Butyne-1,4-diol
This protocol describes a general procedure for the selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol using a modified palladium catalyst.
Materials:
-
2-Butyne-1,4-diol
-
Methanol (anhydrous)
-
Lindlar's catalyst (or 5% Pd on BaSO4, poisoned with quinoline)
-
Hydrogen gas
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-butyne-1,4-diol in anhydrous methanol.
-
Add the Lindlar's catalyst to the solution. The catalyst loading should be optimized, but a starting point is typically 1-5 mol% of palladium relative to the substrate.
-
Seal the vessel and purge with nitrogen or argon to remove any air.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).[17]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete when the starting material is no longer detectable.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-butene-1,4-diol.
Protocol 2: Purification by Fractional Distillation
Crude 2-butene-1,4-diol can be purified by fractional distillation under reduced pressure to remove lower and higher boiling impurities.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Vacuum source and pressure gauge
-
Heating mantle
Procedure:
-
Set up the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.
-
Charge the round-bottom flask with the crude 2-butene-1,4-diol.
-
Begin heating the flask gently while applying a vacuum.
-
Collect the initial fraction, which will contain low-boiling impurities and any residual solvent.
-
As the temperature of the vapor at the distillation head stabilizes at the boiling point of 2-butene-1,4-diol at the applied pressure, change to a clean receiving flask to collect the main fraction.
-
Continue distillation until the temperature begins to rise again, indicating the presence of higher-boiling impurities.
-
Stop the distillation and collect the purified 2-butene-1,4-diol.
References
-
Hunter, S. E., Ehrenberger, C. E., & Savage, P. E. (2006). Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water. The Journal of Organic Chemistry, 71(16), 6229–6239. [Link]
-
Hunter, S. E., Ehrenberger, C. E., & Savage, P. E. (2006). Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water. Journal of Organic Chemistry, 71(16), 6229-6239. [Link]
-
Scribd. (n.d.). Kinetics and Mechanism of Tetrahydrofuran Synthesis Via 1,4-Butanediol Dehydration in High-Temperature Water. Retrieved from [Link]
-
ResearchGate. (n.d.). The Dehydration of 1,4‐Butanediol to Tetrahydrofuran in Supercritical Water. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction network for 2-butyne-1,4-diol hydrogenation. Retrieved from [Link]
-
Pan, C. X., et al. (2015). Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium. Molecules, 20(7), 12345-12358. [Link]
- Google Patents. (n.d.). CN1966480A - 2-butylene-1,4-diol synthesis method.
-
ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]
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ResearchGate. (n.d.). Production of 1,4-butanediol process diagram Reppe method. Retrieved from [Link]
-
Martin, W. B. (1955). Preparation, purification and cis-trans isomerization of 2-butene-1, 4-diol. Union College. [Link]
-
European Patent Office. (n.d.). EP 0627399 B1 - Process for producing 2-formyl-1,4-butanediol. Retrieved from [Link]
- Google Patents. (n.d.). US3957888A - Process for the manufacture of butynediol.
-
ResearchGate. (n.d.). The Reppe process for industrial synthesis of 1,4‐butanediol and its subsequent transformation to other C4 chemicals. Retrieved from [Link]
-
LookChem. (n.d.). Manufacture of 1,4-butanediol. Retrieved from [Link]
-
Intratec. (n.d.). Butanediol Production from Acetylene. Retrieved from [Link]
- Google Patents. (n.d.). US4584419A - Process for the production of butane-1,4-diol.
-
ResearchGate. (n.d.). Liquid phase hydrogenation of 2-butyne-1,4-diol and 2-butene-1,4-diol isomers over Pd catalysts: Roles of solvent, support and proton on activity and products distribution. Retrieved from [Link]
-
Scribd. (n.d.). Catalytic Hydrogenation of 2-Butyne-1,4-diol. Retrieved from [Link]
-
Pan, C. X., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(1), 74–78. [Link]
-
Khan Academy. (n.d.). Simple and fractional distillations. Retrieved from [Link]
-
YouTube. (2020, June 20). Simple and Fractional Distillation. [Link]
-
Chemcess. (2024, April 24). 2-Butyne-1,4-diol: Properties, Production And Uses. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-BUTYNE-1,4-DIOL. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Efficient Catalytic Formation of (Z)-1,4-But-2-ene Diols Using Water as a Nucleophile. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dichloro-2-butene, (2E)-. Retrieved from [Link]
-
American Journal of Chemical Engineering. (2021). Application and Market of 1,4-butanediol Production of Reppe Method in China. 9(2), 34-38. [Link]
-
Taylor & Francis Online. (2021). Production of 1,4-butanediol through Clostridia C4 pathways. Bioengineered, 12(1), 3569-3578. [Link]
-
ResearchGate. (n.d.). Selective Hydrogenation of 2-Butyne-1,4-diol to 1,4-Butanediol Over Particulate Raney® Nickel Catalysts. Retrieved from [Link]
- Google Patents. (n.d.). US5705715A - Process for preparing 1,4-butanediol from maleic anhydride.
- Google Patents. (n.d.). US3901950A - Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane.
-
Royal Society of Chemistry. (2021). One-pot synthesis of 1,4-butanediol via the deep hydrogenation of maleic anhydride over Cu–xMo/SiO2 catalysts. Catalysis Science & Technology, 11(23), 7674-7685. [Link]
-
Wikipedia. (n.d.). 1,4-Dichlorobut-2-ene. Retrieved from [Link]
-
OUCI. (n.d.). One-step synthesis of 1,4-butanediol from maleic anhydride by gas-phase selective hydrogenation over xRe/CuZnZr catalysts. Retrieved from [Link]
- Google Patents. (n.d.). US5196602A - Two-stage maleic anhydride hydrogenation process for 1,4-butanediol synthesis.
-
OIV. (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). Retrieved from [Link]
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Technical Support Center: Catalyst Deactivation in 2-Butyne-1,4-Diol Hydrogenation
Welcome to the Technical Support Center for catalyst deactivation in 2-butyne-1,4-diol hydrogenation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst performance during this critical reaction. Here, we will delve into the common causes of deactivation, provide robust troubleshooting strategies, and offer preventative measures to ensure the efficiency and longevity of your catalytic processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in the hydrogenation of 2-butyne-1,4-diol?
Catalyst deactivation in this context is a multifaceted issue, primarily categorized into three main types: chemical, thermal, and mechanical.[1]
-
Chemical Deactivation: This is the most common issue and includes:
-
Poisoning: Impurities in the feedstock or solvent can strongly adsorb to the active sites of the catalyst, rendering them inactive.[1][2] Common poisons include sulfur compounds, halides, carbon monoxide, and heavy metals.[2][3][4]
-
Coking/Fouling: Carbonaceous deposits, or "coke," can form on the catalyst surface, physically blocking the active sites.[5] This is often a result of side reactions, such as polymerization or dehydrogenation of the reactants or products at higher temperatures.[6]
-
-
Thermal Deactivation (Sintering): At elevated temperatures, the small metal particles of the catalyst can migrate and agglomerate into larger crystals.[7][8] This process, known as sintering, leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[8] Copper-based catalysts, for instance, are susceptible to sintering at temperatures above 300°C.[7]
-
Mechanical Deactivation: This involves the physical loss of the catalyst material through attrition or crushing, which is more relevant in industrial-scale reactors.
Q2: My reaction has stalled, or the conversion of 2-butyne-1,4-diol is very low. What is the likely cause?
A sudden drop in conversion is often indicative of acute catalyst poisoning.
Troubleshooting Steps:
-
Analyze Feedstock and Solvents: Use high-purity, degassed solvents and reagents.[9] Impurities, even at trace levels, can have a significant impact. Consider purifying the 2-butyne-1,4-diol to remove potential inhibitors.
-
Check for Common Poisons: Sulfur compounds (H₂S, COS), carbon monoxide, and metal contaminants like arsenic, mercury, silicon, or lead are known to poison palladium and nickel-based catalysts.[10][11]
-
Evaluate Catalyst Loading: Ensure that the catalyst loading is sufficient and that it is well-dispersed in the reaction mixture.[9]
Q3: The selectivity of my reaction has shifted. I'm observing the formation of unwanted byproducts. What could be the reason?
A change in selectivity can be a more subtle indicator of catalyst deactivation. The hydrogenation of 2-butyne-1,4-diol can proceed through a network of reactions, including the formation of 2-butene-1,4-diol and butane-1,4-diol, as well as side products like crotyl alcohol and n-butanol.[12][13][14]
Potential Causes and Solutions:
-
Changes to Active Sites: Partial poisoning or the initial stages of coke formation can alter the electronic properties and geometry of the active sites, favoring different reaction pathways.
-
Mass Transfer Limitations: If coke deposits begin to block the pores of the catalyst support, it can lead to mass transfer limitations, affecting the concentration of reactants at the active sites and thereby altering selectivity.
-
Reaction Conditions: Ensure that the reaction temperature and pressure are within the optimal range. Higher temperatures can sometimes favor side reactions. Industrial production of butane-1,4-diol from 2-butyne-1,4-diol typically occurs at 403–433 K and high pressure.[12][15][16]
Q4: Can a deactivated catalyst be regenerated?
The feasibility of regeneration depends entirely on the deactivation mechanism.[9]
-
Coking/Fouling: Catalysts deactivated by carbon deposition can often be regenerated.[9] A common method is a carefully controlled oxidation (calcination) to burn off the coke.[9]
-
Reversible Poisoning: In some cases of poisoning, the activity can be restored by washing the catalyst or through a specific thermal treatment.[9]
-
Irreversible Poisoning and Sintering: Deactivation due to strong chemisorption of poisons or thermal sintering is generally irreversible.[9]
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to diagnosing and resolving catalyst deactivation issues.
Problem 1: Rapid Loss of Catalytic Activity
| Potential Cause | Diagnostic Approach | Recommended Action |
| Catalyst Poisoning | Analyze reactants and solvents for common poisons (e.g., sulfur, halides) using techniques like GC-MS or ICP-MS.[17] | - Use high-purity reagents and solvents.[9]- Install guard beds or scavenger resins to remove impurities before they reach the catalyst.[9] |
| Incorrect Catalyst Handling | Review catalyst activation and handling procedures. Ensure anaerobic conditions if the catalyst is pyrophoric. | - Follow the manufacturer's guidelines for catalyst activation and handling.- Use proper inert atmosphere techniques (e.g., Schlenk line, glovebox). |
| Mechanical Agitation Issues | Visually inspect the reaction setup to ensure proper stirring and catalyst suspension. | - Optimize stirring speed to ensure good mixing without causing catalyst attrition. |
Problem 2: Gradual Decline in Catalyst Performance
| Potential Cause | Diagnostic Approach | Recommended Action |
| Coke Formation | Characterize the spent catalyst using Temperature Programmed Oxidation (TPO) to quantify the amount of coke.[5] | - Optimize reaction conditions (lower temperature, higher hydrogen pressure) to minimize coke formation.- Consider periodic regeneration cycles. |
| Sintering | Analyze the spent catalyst with Transmission Electron Microscopy (TEM) to observe changes in metal particle size.[18] | - Operate at the lowest effective temperature to minimize thermal stress on the catalyst.[7] |
| Leaching of Active Metal | Analyze the reaction mixture post-filtration for traces of the catalytic metal using ICP-OES or AAS.[18] | - Ensure strong metal-support interaction. Surface modification of the support can help prevent leaching.[19]- The addition of certain organic acids can sometimes suppress metal leaching.[20] |
Experimental Protocols
Protocol 1: Catalyst Characterization to Identify Deactivation Mechanism
A systematic characterization of both fresh and spent catalysts is crucial for pinpointing the root cause of deactivation.
| Technique | Information Gained |
| BET Surface Area Analysis | Measures the specific surface area and pore size distribution. A significant decrease can indicate fouling or sintering.[1] |
| X-ray Photoelectron Spectroscopy (XPS) | Detects the presence of poisons on the catalyst surface and provides information on the chemical state of the elements.[1][18] |
| Temperature Programmed Desorption (TPD) | Determines the strength of adsorption of different species on the catalyst, offering insights into potential poisoning mechanisms.[1] |
| Inductively Coupled Plasma (ICP) Analysis | Quantifies the elemental composition, which can identify foreign matter deposited on the catalyst or confirm metal leaching.[17] |
| Transmission Electron Microscopy (TEM) | Visualizes the catalyst morphology, allowing for the direct observation of sintering (particle size growth).[18] |
Visualizing Deactivation Pathways
The following diagrams illustrate the logical flow of troubleshooting catalyst deactivation.
Caption: Troubleshooting workflow for catalyst deactivation.
References
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
- Deactivation of supported copper metal catalysts for hydrogenation reactions. (2025, August 7).
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
- Technical Support Center: Catalyst Deactivation in Reactions with Terminal Alkynes. Benchchem.
- What Is Catalyst Poisoning In Chemical Reactions? (2025, September 15). Chemistry For Everyone - YouTube.
- C
- C
- What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? Axens.
- Plasma-Enabled Pd/C Catalysts with Rich Carbon Defects for High-Performance Phenol Selective Hydrogen
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024, March 9). MDPI.
- The Sintering of Supported Metal Catalysts. (2025, August 9).
- Catalyst Deactivation Mechanism Analysis. Alfa Chemistry.
- Catalytic Hydrogenation of 2Butyne1,4-diol: Activity, Selectivity and Kinetics Studies. (2025, August 7).
- Platinum catalyzed hydrogenation of 2-butyne-1,4-diol. (2025, August 5).
- Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogenation. Journal of the American Oil Chemists' Society.
- Reaction network for 2-butyne-1,4-diol hydrogenation.
-
2-butyne-1,4-diol hydrogenation scheme[21]. A. ResearchGate.
- Catalytic Hydrogenation of 2-Butyne-1,4-diol: Activity, Selectivity and Kinetics Studies. J-STAGE.
- Reducing Coke Formation on Hydrotreating C
- Coke formation in metal‐catalysed hydrogenation/dehydrogenation...
- Suppressing Metal Leaching in a Supported Co/SiO2 Catalyst with Effective Protectants in the Hydroformylation Reaction. (2019, December 10).
Sources
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- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. researchgate.net [researchgate.net]
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- 14. Catalytic Hydrogenation of 2-Butyne-1,4-diol: Activity, Selectivity and Kinetics Studies [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
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- 19. Plasma-Enabled Pd/C Catalysts with Rich Carbon Defects for High-Performance Phenol Selective Hydrogenation [mdpi.com]
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- 21. Hydrogenation of 2-Butyn-1,4-diol in the Presence of Functional Crosslinked Resin Supported Pd Catalyst. The Role of Polymer Properties in Activity/Selectivity Pattern | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing the Synthesis of 2-Butene-1,4-diol
Welcome to the technical support center for the production of 2-butene-1,4-diol. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, we address common challenges encountered during the synthesis of 2-butene-1,4-diol, with a focus on improving yield and selectivity. Our goal is to provide practical, field-proven insights to enhance your experimental success.
I. Troubleshooting Guide
This section is dedicated to resolving specific issues that may arise during the synthesis of 2-butene-1,4-diol, particularly through the widely employed method of selective hydrogenation of 2-butyne-1,4-diol.
Issue 1: Low Conversion of 2-Butyne-1,4-diol
Question: My reaction shows a low conversion rate of the starting material, 2-butyne-1,4-diol. What are the potential causes and how can I improve the conversion?
Answer:
Low conversion of 2-butyne-1,4-diol is a common issue that can often be traced back to catalyst activity or reaction conditions. Let's explore the primary factors and their solutions:
-
Catalyst Activity: The heart of this hydrogenation reaction is the catalyst. Insufficient activity can be due to:
-
Improper Catalyst Selection: While various catalysts can be used, their effectiveness varies. Palladium-based catalysts, such as Pd/C and Pd/CaCO3, are frequently employed.[1][2] However, for enhanced selectivity, platinum-based catalysts like Pt/SiC have shown excellent performance.[3][4][5] Nickel-based catalysts are also an option, though they may require more stringent reaction conditions.[4]
-
Catalyst Poisoning: The catalyst's active sites can be blocked by impurities in the reactants, solvent, or hydrogen gas. Ensure high-purity starting materials and solvents.
-
Insufficient Catalyst Loading: The amount of catalyst relative to the substrate is crucial. A low catalyst-to-substrate ratio will naturally lead to a slower reaction and lower conversion in a given timeframe.
-
-
Reaction Conditions:
-
Inadequate Hydrogen Pressure: The partial pressure of hydrogen is a key driver of the reaction. Insufficient pressure can limit the availability of hydrogen at the catalyst surface, thus slowing down the reaction rate.[1]
-
Suboptimal Temperature: While higher temperatures generally increase reaction rates, an excessively high temperature can lead to catalyst deactivation and the formation of unwanted byproducts. The optimal temperature will depend on the specific catalyst and solvent system being used.
-
Poor Mass Transfer: In a three-phase reaction system (solid catalyst, liquid reactant, gaseous hydrogen), efficient mixing is vital to ensure good contact between all components. If the stirring is inadequate, the reaction can be mass-transfer limited.
-
Troubleshooting Steps:
-
Verify Catalyst Integrity:
-
Ensure the catalyst is from a reliable source and has been stored under appropriate conditions (e.g., under an inert atmosphere).
-
Consider a catalyst screening study to identify the most active and selective catalyst for your specific setup.
-
-
Optimize Reaction Parameters:
-
Systematically increase the hydrogen pressure within safe limits of your reactor.
-
Conduct a temperature optimization study, starting from a lower temperature and gradually increasing it while monitoring the conversion and selectivity.
-
Ensure vigorous stirring to overcome any potential mass transfer limitations.
-
-
Increase Catalyst Loading:
-
Incrementally increase the catalyst loading and observe the effect on the conversion rate. Be mindful that excessive catalyst loading can sometimes lead to increased byproduct formation.
-
Issue 2: Poor Selectivity - High Formation of Butane-1,4-diol and Other Byproducts
Question: My reaction is proceeding, but I am getting a low yield of the desired 2-butene-1,4-diol and a high percentage of the fully hydrogenated product, butane-1,4-diol, along with other impurities. How can I improve selectivity?
Answer:
Achieving high selectivity for the semi-hydrogenated product, 2-butene-1,4-diol, is the primary challenge in this synthesis. Over-hydrogenation to butane-1,4-diol and the formation of other byproducts are common hurdles.[1][2][6]
-
Understanding the Reaction Network: The hydrogenation of 2-butyne-1,4-diol is a consecutive reaction. The desired 2-butene-1,4-diol is an intermediate that can be further hydrogenated to butane-1,4-diol.[1] Additionally, side reactions such as isomerization and hydrogenolysis can lead to byproducts like crotyl alcohol, γ-hydroxybutyraldehyde, n-butyraldehyde, and n-butanol.[1][6][7]
-
Factors Influencing Selectivity:
-
Catalyst Choice and Modification:
-
Catalyst Support: The support material can significantly influence selectivity. For instance, Pd supported on calcium carbonate (Pd/CaCO3) has been reported to show higher selectivity towards the olefinic diol compared to Pd on carbon (Pd/C).[8]
-
Catalyst Modifiers (Poisons): The introduction of a catalyst "poison" can selectively inhibit the hydrogenation of the double bond while allowing the triple bond to be reduced. Lead-poisoned palladium catalysts (Lindlar's catalyst) are a classic example, though less common now due to environmental concerns. The addition of ammonia to the reaction mixture has also been shown to significantly improve selectivity with palladium catalysts.[1][7][8]
-
-
Reaction Conditions:
-
Temperature and Pressure: Milder conditions (lower temperature and pressure) generally favor the formation of the intermediate 2-butene-1,4-diol.[4]
-
Solvent: The choice of solvent can influence the adsorption of reactants and products on the catalyst surface, thereby affecting selectivity.
-
-
Strategies for Improving Selectivity:
-
Catalyst Selection and Modification:
-
Switch to a more selective catalyst system. For example, if you are using Pd/C, consider trying Pd/CaCO3.[8]
-
The use of a Pt/SiC catalyst has been shown to yield high selectivity for 2-butene-1,4-diol with minimal side products.[3][4][5]
-
Introduce a selectivity-enhancing additive. The addition of ammonia to the reaction medium when using a palladium catalyst is a well-documented strategy to increase the yield of 2-butene-1,4-diol.[1][7][8]
-
-
Optimization of Reaction Conditions:
-
Operate at the lowest temperature and hydrogen pressure that still provides a reasonable reaction rate.
-
Monitor the reaction progress closely using techniques like GC or HPLC and stop the reaction once the concentration of 2-butene-1,4-diol is at its maximum, before significant over-hydrogenation occurs.
-
-
Experimental Protocol: Selective Hydrogenation using Pd/CaCO3 with Ammonia
-
To a high-pressure reactor, add 2-butyne-1,4-diol and the chosen solvent (e.g., ethanol).
-
Add the Pd/CaCO3 catalyst (typically 1-5 mol% of the substrate).
-
Add a controlled amount of ammonia, either as a solution in the solvent or as a gas.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reaction mixture to the target temperature with vigorous stirring.
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.
-
Once the desired conversion and selectivity are reached, cool the reactor, vent the hydrogen, and filter the catalyst.
-
Issue 3: Catalyst Deactivation
Question: My catalyst seems to lose its activity over time or upon reuse. What causes this deactivation, and how can I mitigate it?
Answer:
Catalyst deactivation is a significant concern in industrial processes and can also be a frustrating issue in a research setting. The primary mechanisms for deactivation in this context are:
-
Coke Formation: Carbonaceous deposits, or "coke," can form on the catalyst surface, blocking the active sites.[9][10] This is often more pronounced at higher reaction temperatures.
-
Sintering: At elevated temperatures, the small metal nanoparticles of the catalyst can agglomerate into larger particles, reducing the active surface area.[9][10]
-
Leaching: The active metal may dissolve into the reaction medium, leading to a permanent loss of activity.
Mitigation Strategies:
-
Control of Reaction Temperature: Operating at a moderate temperature can significantly reduce the rates of both coking and sintering.
-
Catalyst Support Modification: The choice of support can influence the catalyst's stability. For instance, modifying a ZSM-5 support to create a hierarchical pore structure can improve resistance to deactivation by facilitating the diffusion of coke precursors out of the pores.[9][10]
-
Catalyst Regeneration: In some cases, a deactivated catalyst can be regenerated. This might involve a controlled oxidation to burn off coke, followed by a reduction step to restore the active metal sites. The specific regeneration procedure will depend on the catalyst and the nature of the deactivation.
-
Use of a More Robust Catalyst: Some catalyst formulations are inherently more stable than others. Investigating different catalyst options may lead to a more robust system for your needs.
Issue 4: Difficulty in Product Purification
Question: I am struggling to isolate pure 2-butene-1,4-diol from the reaction mixture. What are the recommended purification methods?
Answer:
The purification of 2-butene-1,4-diol can be challenging due to the presence of unreacted starting material, the over-hydrogenated product (butane-1,4-diol), and other byproducts with similar boiling points.[11]
-
Distillation: While fractional distillation is a common purification technique, the close boiling points of the components can make it difficult to achieve high purity.
-
Crystallization: For the cis-isomer of 2-butene-1,4-diol, crystallization can be a highly effective purification method. A patented method involves dissolving the crude product in a solvent like acetone, methyl ethyl ketone, or tetrahydrofuran, followed by cooling to precipitate the purified cis-isomer.[12]
Experimental Protocol: Purification of cis-2-Butene-1,4-diol by Crystallization [12]
-
Take the crude reaction mixture containing cis-2-butene-1,4-diol and dissolve it in a suitable solvent such as acetone.
-
Cool the solution. The patent suggests cooling to a temperature where the product precipitates, which could be as low as -40 to -45°C.
-
The purified crystals of cis-2-butene-1,4-diol will precipitate out of the solution.
-
Separate the crystals from the mother liquor by filtration or centrifugation.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
This method has been shown to be very effective in reducing the amount of the trans-isomer and other impurities.[12]
II. Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for 2-butene-1,4-diol?
The most common industrial route for producing 2-butene-1,4-diol is the selective hydrogenation of 2-butyne-1,4-diol.[4] The 2-butyne-1,4-diol is typically synthesized from the reaction of acetylene and formaldehyde.
Q2: Which catalysts are generally preferred for the selective hydrogenation of 2-butyne-1,4-diol?
Palladium and platinum-based catalysts are widely used for this transformation.[1][2][13]
-
Palladium catalysts (e.g., Pd/C, Pd/CaCO3): These are effective but may require modifiers like ammonia to achieve high selectivity for 2-butene-1,4-diol.[1][2][8]
-
Platinum catalysts (e.g., Pt/SiC): These have been reported to exhibit excellent selectivity under mild conditions.[3][4][5]
-
Nickel catalysts: While active, they often require more forcing conditions and may lead to lower selectivity.[4]
Q3: How do the cis and trans isomers of 2-butene-1,4-diol form, and can their formation be controlled?
The hydrogenation of the triple bond in 2-butyne-1,4-diol over a heterogeneous catalyst typically proceeds via syn-addition of hydrogen, leading predominantly to the formation of the cis-isomer of 2-butene-1,4-diol.[7] The formation of the trans-isomer is often attributed to the isomerization of the initially formed cis-isomer.[7] To maximize the yield of the cis-isomer, it is important to use a catalyst and reaction conditions that minimize isomerization.
Q4: What are the main applications of 2-butene-1,4-diol?
2-Butene-1,4-diol is a versatile chemical intermediate with a wide range of applications. It is used in the synthesis of:
-
Pharmaceuticals: It is a building block for various pharmaceutical compounds, including Vitamin B6.
-
Agrochemicals: It serves as an intermediate in the production of pesticides.
-
Polymers and Plastics: It is used as a crosslinking agent and plasticizer in resins like polyesters and polyurethanes.[14] It is also a precursor to 1,4-butanediol, which is used in the production of biodegradable plastics.
-
Specialty Chemicals: It finds use as a solvent and in other specialized chemical syntheses.
III. Visualizations and Data
Reaction Pathway Diagram
Caption: Reaction network for the hydrogenation of 2-butyne-1,4-diol.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Catalyst Performance Comparison
| Catalyst System | Support | Additive | Typical Selectivity for 2-Butene-1,4-diol | Reference |
| Palladium | Carbon | None | Low (<10%) | [8] |
| Palladium | CaCO3 | Ammonia | High | [1][2][8] |
| Platinum | Silicon Carbide | None | ~96% | [3][4][5] |
| Palladium (Schiff base modified) | Silica | None | ~100% | [2][4] |
IV. References
-
2-Butene-1,4-diol: Synthesis and Applications in Industrial Chemistry. Available at:
-
JPH075492B2 - Method for purifying cis-2-butene-1,4-diol - Google Patents. Available at:
-
Deactivation of Cu/ZSM-5 Catalysts during the Conversion of 2,3-Butanediol to Butenes. Available at:
-
Preparation, purification and cis-trans isomerization of 2-butene-1, 4-diol - arches. Available at:
-
Deactivation of Cu/ZSM-5 Catalysts during the Conversion of 2,3-Butanediol to Butenes. Available at:
-
Platinum catalyzed hydrogenation of 2-butyne-1,4-diol | Request PDF - ResearchGate. Available at:
-
Selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol: Roles of ammonia, catalyst pretreatment and kinetic studies | Request PDF - ResearchGate. Available at:
-
Specific catalytic hydrogenation of 2-butyne-1,4-diol to butane-1,4-diol | Request PDF. Available at:
-
Reaction network for 2-butyne-1,4-diol hydrogenation - ResearchGate. Available at:
-
Efficient selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol by silicon carbide supported platinum catalyst - Catalysis Science & Technology (RSC Publishing). Available at:
-
Catalytic Hydrogenation of 2-Butyne-1,4-diol: Activity, Selectivity and Kinetics Studies - J-Stage. Available at:
-
Catalytic Hydrogenation of 2Butyne1,4-diol: Activity, Selectivity and Kinetics Studies | Request PDF - ResearchGate. Available at:
-
The synthesis method of 2-Butene-1,4-diol - ChemicalBook. Available at:
-
Efficient Selective Hydrogenation of 2-Butyne-1,4-Diol to 2-Butene-1,4-Diol by Silicon Carbide Supported Platinum Catalyst | Request PDF - ResearchGate. Available at:
-
The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries. Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol by silicon carbide supported platinum catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. arches.union.edu [arches.union.edu]
- 12. JPH075492B2 - Method for purifying cis-2-butene-1,4-diol - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries_Chemicalbook [chemicalbook.com]
Technical Support Center: HPLC Separation of 2-Butene-1,4-diol Isomers
Welcome to the technical support resource for the chromatographic separation of cis and trans isomers of 2-Butene-1,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting advice. As Senior Application Scientists, we understand that separating geometric isomers can be challenging, and this guide explains the causality behind our methodological choices to ensure your success.
Frequently Asked Questions (FAQs)
Q1: Why is separating cis and trans isomers of 2-Butene-1,4-diol important?
A1: 2-Butene-1,4-diol is a critical intermediate in the manufacturing of various pharmaceuticals and agricultural agents.[1][2] The cis isomer is typically the predominant and desired geometric form. However, small amounts of the trans isomer can be present as an impurity, potentially leading to different pharmacological activities or side effects in the final active pharmaceutical ingredient (API).[1][2] Therefore, accurate separation and quantification are essential for quality control and regulatory compliance.
Q2: Can I use a standard reversed-phase C18 column for this separation?
A2: While some C18 columns can offer partial separation of geometric isomers due to shape selectivity, achieving baseline resolution for small, polar molecules like 2-Butene-1,4-diol is often very difficult.[3] The subtle structural difference between the cis and trans isomers may not provide sufficient differential interaction with the C18 stationary phase. For robust and reliable separation, a more selective stationary phase is required.
Q3: The provided methods use chiral columns. Are the isomers chiral?
A3: This is an excellent question that highlights a key aspect of this separation. The cis and trans isomers of 2-Butene-1,4-diol are geometric isomers (diastereomers), not enantiomers. They are achiral. However, chiral stationary phases (CSPs) are not limited to separating enantiomers.[4][5] Their highly ordered, three-dimensional structures can provide unique steric and polar interactions that are highly effective at resolving structurally similar molecules, including geometric isomers.[4] The fixed spatial arrangement of the hydroxyl groups in the cis and trans forms allows for differential interaction with the chiral phase, making separation possible.[1][2]
Method Development and Protocol
The most successful reported methods for separating these isomers utilize normal-phase chromatography with a chiral stationary phase.[1][2][6] Normal-phase HPLC, which uses a polar stationary phase and a non-polar mobile phase, is well-suited for polar analytes like diols.[6]
Recommended Starting Protocol
This protocol is based on a validated method that achieved a resolution (Rs) of 2.61 between the cis and trans isomers.[1][2]
Experimental Workflow
Caption: HPLC workflow from preparation to analysis.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Instrumentation and Conditions:
-
Install the recommended column and set up the HPLC system according to the parameters in the table below.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Normal-phase chromatography can sometimes require longer equilibration times than reversed-phase.[7]
-
-
Injection and Data Acquisition:
-
Inject the prepared sample.
-
Acquire the data. The trans isomer is expected to elute before the cis isomer under these conditions.
-
Table 1: Recommended HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | (S,S)-Whelk-O 1 (Pirkle-type CSP)[1] | Provides π-π interactions and steric hindrance necessary for resolving geometric isomers.[8] |
| Mobile Phase | n-Hexane / Ethanol (97:3, v/v)[1] | The low percentage of the polar modifier (ethanol) increases retention and enhances selectivity. |
| Flow Rate | 1.0 mL/min (typical) | Standard for analytical columns; can be optimized. |
| Temperature | Ambient | Temperature control can improve reproducibility but is not always necessary for this separation. |
| Detection | UV at 210 nm | 2-Butene-1,4-diol has a carbon-carbon double bond that absorbs in the low UV range. |
| Injection Vol. | 10-20 µL | Standard analytical injection volume. |
Troubleshooting Guide
Even with a validated method, problems can arise. This section addresses specific issues you might encounter.
Troubleshooting Workflow
Caption: Decision tree for common HPLC issues.
Q: My peaks are not fully separated (Resolution < 1.5). What should I do?
A: Poor resolution is typically due to insufficient differential interaction between the isomers and the stationary phase.
-
Causality: In normal-phase chromatography, increasing the proportion of the non-polar solvent (n-hexane) or decreasing the polar modifier (ethanol) will increase the retention time and often enhance selectivity between closely eluting compounds.[1][9]
-
Solution 1 (Primary): Adjust the mobile phase. Decrease the ethanol concentration slightly, for example, to a 98:2 or 99:1 (v/v) ratio of hexane to ethanol. This will increase the retention factors (k') and should improve resolution. Be aware that this will also increase the total run time.[1][2]
-
Solution 2: Lower the flow rate. Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase the efficiency of the column and improve resolution, though it will also lengthen the analysis time.
Table 2: Effect of Mobile Phase Modifier on Separation (Conceptual)
| Mobile Phase (Hexane:Ethanol) | Retention Factor (k') | Resolution (Rs) | Analysis Time |
| 95:5 | Low | Low | Short |
| 97:3 | Optimal | Good (≥ 2.0) | Moderate |
| 99:1 | High | Potentially Higher | Long |
Q: My peaks are tailing or are very broad. What is the cause?
A: Peak tailing or broadening can be caused by several factors, including column issues or sample effects.
-
Causality: Unwanted secondary interactions between the analyte and the stationary phase, or extra-column volume, can lead to poor peak shape. Contamination of the column frit or stationary phase is a common culprit.
-
Solution 1: Check for column contamination. If the column is old or has been used with dirty samples, contaminants may have accumulated. Consider flushing the column with a stronger solvent (consult column care instructions) or replacing the in-line filter or guard column if one is used.[7]
-
Solution 2: Ensure sample solvent compatibility. The sample should be dissolved in a solvent that is of similar or weaker strength than the mobile phase. Dissolving the sample in 100% ethanol is acceptable here as it is a component of the mobile phase, but injecting a large volume of a much stronger solvent could cause peak distortion.
Q: My retention times are drifting from one injection to the next. Why?
A: Inconsistent retention times are almost always a sign of an unequilibrated system or a change in mobile phase composition.[7]
-
Causality: Normal-phase chromatography is highly sensitive to trace amounts of water in the mobile phase, which can deactivate the polar stationary phase (silica backbone). This leads to a gradual change in retention behavior.
-
Solution 1: Ensure complete column equilibration. Before starting your sample sequence, allow ample time for the mobile phase to equilibrate with the column. The baseline must be flat and stable before the first injection.[7]
-
Solution 2: Check mobile phase integrity. Ensure your solvents are fresh and have been properly degassed. Evaporation of the more volatile component (hexane) can change the mobile phase ratio over time, affecting retention.[7][9]
-
Solution 3: Inspect the HPLC system. Check for leaks in the pump, lines, or fittings. Verify that the pump is delivering a consistent flow rate and that the solvent proportioning is accurate.[10]
References
-
Pan, C., Xu, X., He, H., Cai, X., & Zhang, X. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(1), 74–78. [Link]
-
Pan, C., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University SCIENCE, 6B(1), 74-78. [Link]
-
Semantic Scholar. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved January 4, 2026, from [Link]
-
PubMed. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). Chiral stationary phases for HPLC. Retrieved January 4, 2026, from [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (2019). How to separate isomers by Normal phase HPLC? Retrieved January 4, 2026, from [Link]
-
Regis Technologies. (n.d.). Chiral Stationary Phases. Retrieved January 4, 2026, from [Link]
-
Crawford Scientific. (n.d.). TROUBLESHOOTING GUIDE – HPLC. Retrieved January 4, 2026, from [Link]
-
Chrom Tech. (n.d.). HPLC Troubleshooting Guide. Retrieved January 4, 2026, from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved January 4, 2026, from [Link]
-
International Journal of Science and Research. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved January 4, 2026, from [Link]
Sources
- 1. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. hplc.eu [hplc.eu]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
Technical Support Center: Hydrogenation of Maleic Anhydride Derivatives to 1,4-Butanediol
Welcome to the technical support center for the selective synthesis of 1,4-Butanediol (BDO). This guide is designed for researchers, scientists, and process development professionals engaged in the catalytic hydrogenation of maleic anhydride and its derivatives. Here, we address common challenges, with a primary focus on preventing over-hydrogenation and maximizing the selectivity towards your target diol. Our approach is rooted in mechanistic understanding and validated through field-proven insights to ensure the integrity and success of your experiments.
Understanding the Reaction Landscape
The hydrogenation of maleic anhydride (MA) to 1,4-butanediol (BDO) is not a single conversion but a multi-step reaction pathway. The desired route involves the sequential hydrogenation of MA to succinic anhydride (SA), followed by γ-butyrolactone (GBL), and finally to BDO. However, side reactions can divert intermediates and the final product to undesired byproducts, primarily tetrahydrofuran (THF) and n-butanol.[1][2] Mastering this process requires precise control over the catalytic system and reaction conditions to navigate this complex network.
Caption: Fig. 1: Reaction network for maleic anhydride hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts when targeting BDO from maleic anhydride?
The most common byproducts are succinic anhydride (SA), γ-butyrolactone (GBL), tetrahydrofuran (THF), and n-butanol.[2] SA and GBL are intermediates, and their presence indicates incomplete conversion. THF and n-butanol, however, are typically formed from side reactions involving the desired product (BDO) or its immediate precursor (GBL).
Q2: What exactly is "over-hydrogenation" in this process?
In the context of BDO synthesis, "over-hydrogenation" refers to reactions that proceed beyond the desired diol product. This primarily includes the intramolecular dehydration (cyclization) of BDO to form THF, which is often catalyzed by acidic sites on the catalyst support, especially at higher temperatures.[3] It can also refer to the hydrogenolysis of the C-O bond in intermediates like GBL or the final product, which can lead to compounds like n-butanol.
Q3: Which experimental parameters most critically affect BDO selectivity?
Catalyst composition, reaction temperature, and hydrogen pressure are the most critical parameters.
-
Catalyst: The choice of metal and support is paramount. Copper-based catalysts are widely used for their high activity in hydrogenating C=O bonds in esters and lactones.[1][4] The support's acidity must be minimized to prevent the dehydration of BDO to THF.[3]
-
Temperature: Higher temperatures favor the dehydration of BDO to THF.[3][5] A delicate balance must be struck to ensure sufficient reaction rates without promoting side reactions.
-
Pressure: High hydrogen pressure generally favors the complete hydrogenation to BDO.[2] However, excessively high pressures combined with high temperatures can sometimes promote hydrogenolysis.
Q4: Why is THF formation so common, and is it reversible?
THF is formed via the acid-catalyzed intramolecular dehydration of 1,4-butanediol.[3][6] This reaction is common because many catalyst supports (like alumina or silica-alumina) possess acidic sites that can promote this cyclization.[3] The reaction is reversible, but under typical BDO synthesis conditions (high temperature and removal of water), the equilibrium often favors THF formation.[7] Therefore, prevention is a more effective strategy than attempting to reverse the reaction.
Troubleshooting Guide
Problem: High Concentration of Tetrahydrofuran (THF) in Product
Question: My GC analysis shows a high THF peak, significantly reducing my BDO yield. What are the likely causes and how can I fix this?
Answer: High THF levels are almost always a result of BDO dehydration, a reaction highly sensitive to acid catalysis and temperature.
Root Causes & Solutions:
-
Catalyst Support Acidity: Standard supports like γ-Al₂O₃ can have strong Lewis and Brønsted acid sites that actively catalyze BDO dehydration.[3]
-
High Reaction Temperature: The rate of dehydration increases significantly with temperature. You may be operating in a kinetic regime that favors THF formation.
-
Solution: Perform a temperature screening study. Systematically lower the reaction temperature in increments (e.g., 10-20 °C) and analyze the product distribution at each point. Often, an optimal window exists that provides good conversion rates while keeping THF formation minimal. For instance, some processes operate in a two-stage temperature profile, with a lower temperature for the initial hydrogenation and a slightly higher, carefully controlled temperature for the final GBL-to-BDO step.[5][9]
-
-
Presence of Water: While the reaction consumes hydrogen, the presence of water, especially at high temperatures in a sealed reactor, can alter the catalytic environment and, in some contexts, facilitate proton transfer needed for acid-catalyzed reactions.[7]
-
Solution: Ensure all reactants and solvents are thoroughly dried before use. While challenging in continuous processes where water might be a byproduct of other reactions, minimizing its presence in the feed is crucial.
-
Problem: Low Conversion of γ-Butyrolactone (GBL) to 1,4-Butanediol (BDO)
Question: My reaction successfully converts maleic anhydride to GBL, but the final hydrogenation step to BDO is stalling. What controls this specific transformation?
Answer: The conversion of GBL to BDO involves the reductive opening of a stable lactone ring, which requires a catalyst with high hydrogenolysis activity for the ester C-O bond.
Root Causes & Solutions:
-
Insufficient Catalyst Activity: The active sites on your catalyst may be more efficient at hydrogenating C=C and C=O bonds than at cleaving the ester bond in the GBL ring. Copper-based catalysts are effective, but their performance is highly dependent on the oxidation state and dispersion of the copper species.[1][8]
-
Solution 1 (Catalyst Promotion): Incorporate a promoter into your copper catalyst. Promoters like molybdenum (Mo), rhenium (Re), or zinc (Zn) can modify the electronic properties of the copper sites, enhancing their activity for GBL hydrogenolysis.[1][10][11] For example, a Cu-Mo/SiO₂ catalyst has shown excellent performance in achieving high BDO yields from maleic anhydride in a one-pot synthesis.[1]
-
Solution 2 (Bimetallic Catalysts): Consider using bimetallic catalysts. Systems like Cu-Pd have been shown to be highly effective for the hydrogenation of succinic acid (a related precursor) to BDO, where the synergy between the two metals facilitates the ring-opening of the GBL intermediate.[12][13]
-
-
Suboptimal Reaction Conditions: This step is particularly sensitive to hydrogen pressure and temperature.
-
Solution: Increase the hydrogen pressure. This increases the surface concentration of activated hydrogen, which is necessary for the reductive cleavage of the C-O bond. Pressures in the range of 60-150 bar are often employed.[5][14] Concurrently, optimize the temperature. While high temperatures can cause side reactions, this step requires sufficient thermal energy. A typical range is 190-250 °C.[5][15]
-
Table 1: Effect of Key Parameters on Product Selectivity
| Parameter | Condition | Effect on BDO Yield | Effect on Byproducts | Rationale & Reference |
| Catalyst Support | Acidic (e.g., Al₂O₃) | Decreased | Increased THF | Acid sites catalyze BDO dehydration.[3] |
| Neutral/Basic (e.g., SiO₂, ZnO) | Increased | Decreased THF | Minimizes dehydration side reactions.[1] | |
| Reaction Temp. | Too High (>250 °C) | Decreased | Increased THF, n-Butanol | Favors dehydration and hydrogenolysis kinetics.[3][5] |
| Optimal (190-230 °C) | Maximized | Minimized Byproducts | Balances reaction rate and selectivity.[5] | |
| H₂ Pressure | Low (<5 MPa) | Decreased | Increased GBL intermediate | Insufficient hydrogen for GBL ring-opening.[2] |
| High (>6 MPa) | Increased | Decreased GBL intermediate | High H₂ concentration drives reaction to completion.[14][15] | |
| Catalyst Promoter | e.g., Mo, Re addition to Cu | Increased | Decreased GBL intermediate | Enhances C-O bond hydrogenolysis activity.[1][11] |
Experimental Protocols
Protocol 1: Troubleshooting THF Formation via Temperature Optimization
This protocol outlines a procedure to find the optimal reaction temperature to maximize BDO selectivity.
-
Setup: Assemble a high-pressure batch reactor (e.g., Parr autoclave) with your chosen catalyst (e.g., 5 wt% Cu/SiO₂) and substrate (e.g., γ-butyrolactone in a suitable solvent like dioxane).
-
Reaction Conditions (Baseline):
-
Catalyst Loading: 5 mol% relative to substrate.
-
Substrate Concentration: 1 M.
-
Hydrogen Pressure: 100 bar.
-
Stirring Speed: 1000 RPM.
-
-
Procedure:
-
Run a series of experiments at different temperatures: 240 °C, 220 °C, 200 °C, and 180 °C.
-
For each experiment, seal the reactor, purge with N₂, then purge with H₂. Pressurize to the target pressure and heat to the setpoint temperature.
-
Maintain the reaction for a fixed time (e.g., 6 hours).
-
After the reaction, cool the reactor rapidly to quench the reaction.
-
Carefully vent the reactor and collect a liquid sample for analysis.
-
-
Analysis:
-
Analyze each sample using Gas Chromatography (GC) with an internal standard to quantify the concentrations of GBL, BDO, and THF.
-
Plot the selectivity for BDO and THF as a function of temperature to identify the optimal operating window.
-
Protocol 2: Analytical Method - Product Quantification by Gas Chromatography (GC)
-
Instrument: A standard GC system with a Flame Ionization Detector (FID).
-
Column: A polar capillary column suitable for separating alcohols and esters, such as a DB-WAX or similar polyethylene glycol (PEG) phase column (e.g., 30 m length, 0.25 mm ID, 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.5 mL/min).
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 3 minutes.
-
Ramp 1: 10 °C/min to 150 °C.
-
Ramp 2: 20 °C/min to 240 °C, hold for 5 minutes.
-
-
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture (e.g., 10 µL) in a suitable solvent (e.g., 1 mL of Dioxane or THF).
-
Add a known amount of an internal standard (e.g., decane or dodecane) that does not co-elute with any reactants or products.
-
-
Quantification: Create a calibration curve for each analyte (MA, GBL, BDO, THF) using certified reference standards to determine response factors relative to the internal standard for accurate quantification.
Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving issues with BDO selectivity.
Caption: Fig. 2: Logical workflow for troubleshooting poor BDO selectivity.
References
- 1. One-pot synthesis of 1,4-butanediol via the deep hydrogenation of maleic anhydride over Cu–xMo/SiO2 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Tuning Selectivity of Maleic Anhydride Hydrogenation Reaction over Ni/Sc-Doped ZrO2 Catalysts [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US5705715A - Process for preparing 1,4-butanediol from maleic anhydride - Google Patents [patents.google.com]
- 6. Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US5196602A - Two-stage maleic anhydride hydrogenation process for 1,4-butanediol synthesis - Google Patents [patents.google.com]
- 10. One-step synthesis of 1,4-butanediol from maleic anhydride by gas-phase selective hydrogenation over xRe/CuZnZr catalys… [ouci.dntb.gov.ua]
- 11. One-step synthesis of 1,4-butanediol from maleic anhydride by gas-phase selective hydrogenation over xRe/CuZnZr catalysts | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. data.epo.org [data.epo.org]
Technical Support Center: 2-Butene-1,4-diol Polymerization
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the technical support resource for 2-butene-1,4-diol polymerization. This guide is designed to provide field-proven insights and scientifically grounded solutions to common challenges encountered during the synthesis of polymers from this versatile unsaturated diol. As a bifunctional monomer, 2-butene-1,4-diol is a valuable building block for creating advanced materials like unsaturated polyesters, polyethers, and polyurethanes.[1] Its unique structure, featuring two hydroxyl groups and a central carbon-carbon double bond, offers a platform for diverse chemical transformations but also introduces specific experimental challenges. This document provides a structured troubleshooting guide and answers to frequently asked questions to help you navigate these complexities and achieve consistent, high-quality results in your polymerization experiments.
Troubleshooting Guide
This section addresses specific, common problems encountered during the polymerization of 2-butene-1,4-diol. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions grounded in chemical principles.
Q1: My polymerization is resulting in a low yield or is failing to reach high conversion. What are the likely causes and how can I fix this?
Low polymer yield is a frequent issue that can often be traced back to reactant purity, reaction equilibrium, or catalyst activity.
Potential Causes & Solutions:
-
Monomer Impurities: 2-Butene-1,4-diol is commonly synthesized by the selective hydrogenation of 2-butyne-1,4-diol.[2] This process can leave residual starting material (2-butyne-1,4-diol) or the over-hydrogenated product (1,4-butanediol).[2][3] Monofunctional impurities, in particular, will act as chain stoppers, drastically limiting the final molecular weight and yield of the polymer.
-
Solution: Verify the purity of your monomer using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If significant impurities are detected, purify the diol by vacuum distillation or recrystallization.
-
-
Reaction Equilibrium in Polycondensation: Step-growth polymerizations, such as the formation of polyesters from a diol and a diacid, are equilibrium reactions.[4][5] The presence of the condensation byproduct (e.g., water) will limit the extent of the reaction according to Le Chatelier's principle, preventing the formation of high molecular weight polymers.[4]
-
Solution: Actively remove the condensation byproduct as it forms. This is typically achieved by performing the reaction at elevated temperatures under a vacuum or with a continuous flow of inert gas (e.g., nitrogen or argon) to drive the equilibrium toward the polymer product.
-
-
Catalyst Deactivation: Many polymerization methods for 2-butene-1,4-diol rely on catalysts, such as ruthenium complexes for polyetherification or tin-based catalysts for polyesterification.[6][7] These catalysts can be sensitive to air, moisture, or impurities in the reactants.
-
Solution: Ensure your catalyst is handled under an inert atmosphere (if required). Use dry, purified reagents and solvents. If catalyst deactivation is suspected, consider using a fresh batch or increasing the catalyst loading, though the latter may affect other polymer properties.
-
-
Incorrect Stoichiometry: Step-growth polymerization is highly sensitive to the stoichiometric balance of functional groups.[5][8] A slight excess of one bifunctional monomer will limit the maximum achievable molecular weight.
-
Solution: Use high-purity monomers and weigh them with high precision. Ensure accurate and complete transfer of all reactants to the reaction vessel.
-
Troubleshooting Workflow: Low Polymer Yield
Caption: A logical workflow for diagnosing and resolving low polymer yield.
Q2: The final polymer is discolored (yellow or brown). What causes this and how can it be prevented?
Discoloration typically indicates degradation or unwanted side reactions, often initiated by heat or oxygen.
Potential Causes & Solutions:
-
Oxidation: The double bond in the 2-butene-1,4-diol backbone and any residual monomer can be susceptible to oxidation, especially at the high temperatures often required for polycondensation.
-
Solution: Maintain a strict inert atmosphere (high-purity nitrogen or argon) throughout the entire polymerization process, including the final cooling stage. The addition of a small amount of an antioxidant (e.g., hindered phenols) can also be effective.
-
-
Thermal Degradation: Prolonged exposure to high temperatures can cause the polymer backbone to degrade.
-
Solution: Optimize the reaction time and temperature. Aim for the lowest possible temperature that still allows for efficient byproduct removal and polymerization. Monitor the reaction progress (e.g., by viscosity) to avoid unnecessarily long reaction times.
-
-
Acid-Catalyzed Side Reactions: In polyesterifications using acid catalysts, high temperatures can promote side reactions like dehydration or etherification, which can lead to colored byproducts. For instance, acid catalysis can transform the diol into furan derivatives.
-
Solution: Use the minimum effective amount of catalyst. Consider alternative, less harsh catalysts. Ensure the reaction temperature does not significantly exceed the target.
-
Q3: My polymer has formed a gel, or I have insoluble cross-linked material in my product. Why did this happen?
Gelation indicates the formation of a cross-linked polymer network, which is often undesirable unless specifically intended.[5]
Potential Causes & Solutions:
-
Multifunctional Impurities: The presence of impurities with more than two functional groups (e.g., glycerol or a tri-acid) will act as branching points, leading to a 3D network and gelation.
-
Solution: Ensure high purity of all monomers. This is the most common cause and underscores the importance of monomer characterization.
-
-
Reactions Involving the Double Bond: While the hydroxyl groups are the primary reactive sites in step-growth polymerization, the double bond in the polymer backbone can potentially undergo side reactions (e.g., radical-initiated cross-linking) at very high temperatures or in the presence of certain contaminants.
-
Solution: Maintain strict temperature control. If radical cross-linking is suspected, the addition of a radical inhibitor may be beneficial, although this must be tested for compatibility with your catalyst system.[7]
-
-
Isomerization and Side Reactions: Under certain catalytic conditions, especially with transition metals, isomerization of the double bond or other rearrangements could potentially create more reactive sites, leading to branching. For example, some ruthenium catalysts used for polyetherification can cause isomerization of the cis-diol to the trans-diol.[9]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing 2-butene-1,4-diol?
2-Butene-1,4-diol is typically polymerized via step-growth mechanisms. The two most common methods are:
-
Polycondensation: This is the most frequent approach, where the diol is reacted with a bifunctional comonomer. A prime example is reacting it with a dicarboxylic acid (or its ester derivative) to form an unsaturated polyester.[7][8] This reaction requires the removal of a small molecule byproduct like water or methanol to proceed to high molecular weights.[4][10]
-
Catalytic Polyetherification: Specialized catalysts, such as certain ruthenium complexes, can catalyze the self-condensation of 2-butene-1,4-diol to form polyethers.[6][9] This process also eliminates water and can produce telechelic (end-functionalized) oligomers.[6][9]
Q2: How does the cis/trans isomerism of the 2-butene-1,4-diol monomer affect the final polymer?
The geometry of the double bond is retained in the polymer backbone and significantly influences the material's properties.
-
Cis Isomer: The kinked structure of the cis-isomer disrupts chain packing. Polymers made from predominantly cis-2-butene-1,4-diol tend to be amorphous or have lower crystallinity and melting points.[7]
-
Trans Isomer: The more linear structure of the trans-isomer allows for more efficient chain packing. This generally leads to polymers with higher crystallinity, higher melting points, and different mechanical properties compared to their cis-counterparts.[11][12]
The starting monomer is often a mixture, with the cis-isomer typically being predominant in commercially available grades.[13][14] It is crucial to characterize the isomer ratio of your starting material (e.g., via HPLC or NMR) for reproducible results.[14]
Q3: What are the critical safety precautions for handling 2-butene-1,4-diol?
2-Butene-1,4-diol requires careful handling due to its potential health effects.
-
Toxicity: It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[13][15][16][17] Animal studies have indicated potential neurotoxic effects.[15]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17] Avoid contact with skin and eyes, and do not breathe the vapors.[16][17]
Safety Data Summary
| Hazard Statement | Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute Toxicity (Oral), Cat. 4 | Do not eat, drink, or smoke when using. Rinse mouth if swallowed and call a doctor.[17] |
| H315: Causes skin irritation | Skin Irritation, Cat. 2 | Wear protective gloves. Wash skin thoroughly after handling.[16][17] |
| H319: Causes serious eye irritation | Eye Irritation, Cat. 2A | Wear eye protection. Rinse cautiously with water for several minutes if in eyes.[16][17] |
| H335: May cause respiratory irritation | STOT SE, Cat. 3 | Avoid breathing vapors. Use only outdoors or in a well-ventilated area.[17] |
Experimental Protocols
Protocol 1: Synthesis of an Unsaturated Polyester via Melt Polycondensation
This protocol describes a typical lab-scale synthesis of a polyester from cis-2-butene-1,4-diol and succinic acid.
Materials & Equipment:
-
cis-2-Butene-1,4-diol (high purity)
-
Succinic acid (high purity)
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Distillation head with condenser and receiving flask
-
Inert gas inlet (Nitrogen or Argon)
-
Vacuum pump
-
Heating mantle with temperature controller
Procedure:
-
Reactor Setup: Assemble the reaction apparatus. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the catalyst and introduction of excess water.
-
Charging Reactants: Charge the flask with equimolar amounts of cis-2-butene-1,4-diol and succinic acid. For example, 8.81 g of the diol (0.1 mol) and 11.81 g of succinic acid (0.1 mol).
-
First Stage (Esterification):
-
Begin stirring and purge the system with a slow stream of inert gas.
-
Heat the mixture to 160-180°C. Water will begin to distill off as the esterification reaction proceeds.
-
Continue this stage for 2-4 hours or until approximately 80-90% of the theoretical amount of water has been collected.
-
-
Second Stage (Polycondensation):
-
Stop the inert gas flow. Add the catalyst (e.g., ~50-100 µL of Ti(OBu)₄).
-
Gradually reduce the pressure using the vacuum pump to below 1 mmHg.
-
Slowly increase the temperature to 200-220°C.
-
Observe a significant increase in the viscosity of the reaction mixture. The mechanical stirrer may need to be slowed as the torque increases.
-
Continue the reaction under high vacuum for another 3-5 hours or until the desired viscosity is reached.
-
-
Shutdown:
-
Remove the heat source.
-
Break the vacuum by introducing the inert gas.
-
Allow the polymer to cool to room temperature under the inert atmosphere before collecting the sample.
-
General Polymerization Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. lisans.cozum.info.tr [lisans.cozum.info.tr]
- 5. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 6. Polycondensation of butenediol: synthesis of telechelic 2-butene-1,4-diol oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. pubs.acs.org [pubs.acs.org]
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- 12. researchgate.net [researchgate.net]
- 13. 2-Butene-1,4-diol | C4H8O2 | CID 8065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 15. The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries_Chemicalbook [chemicalbook.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. carlroth.com [carlroth.com]
Technical Support Center: Analytical Methods for Monitoring 2-Butene-1,4-diol Reaction Progress
Welcome to the Technical Support Center for monitoring reactions involving 2-Butene-1,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the analytical methods used to track the progress of these reactions. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity and success of your experiments.
Introduction to Monitoring 2-Butene-1,4-diol Reactions
2-Butene-1,4-diol is a critical intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2][3] Monitoring the conversion of reactants to 2-Butene-1,4-diol and its subsequent transformation is paramount for process optimization, yield maximization, and impurity profiling. The choice of analytical technique is dictated by the specific reaction, the chemical properties of the reactants and products, and the information required (e.g., conversion, selectivity, stereochemistry).
This guide will delve into the most common and effective analytical methods: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the "why" behind procedural steps and provide robust troubleshooting advice.
Section 1: Gas Chromatography (GC) for Reaction Monitoring
Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a workhorse technique for monitoring reactions with volatile and thermally stable compounds.[4] For many 2-Butene-1,4-diol reactions, such as hydrogenation, GC-FID offers excellent sensitivity and quantitative accuracy.[5][6]
Core Principles of GC for this Application
GC separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. For 2-Butene-1,4-diol and related diols, the polarity of the column is a critical parameter. A mid-polarity column is often a good starting point to achieve separation from both less polar starting materials and more polar byproducts.
Experimental Protocol: GC-FID Monitoring of a 2-Butene-1,4-diol Hydrogenation Reaction
This protocol outlines a general procedure for monitoring the hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol.
1. Sample Preparation:
-
Quench a small aliquot of the reaction mixture at specific time points.
-
Dilute the quenched sample in a suitable solvent (e.g., methanol, ethyl acetate). The choice of solvent is critical to ensure all components are soluble and to avoid interference with the peaks of interest.
-
Add an internal standard (e.g., 1,3-propanediol) of a known concentration to the diluted sample for accurate quantification.[5]
2. GC-FID Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | Mid-polarity capillary column (e.g., RTX-1701) | Provides good separation for diols and related compounds.[5] |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample.[6] |
| Detector Temp. | 250 °C | Prevents condensation of analytes in the detector.[6] |
| Oven Program | 70°C to 155°C at 2°C/min | A temperature ramp is essential for separating compounds with different boiling points.[5] |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency and resolution. |
| Detector | Flame Ionization Detector (FID) | Offers high sensitivity for hydrocarbons. |
3. Data Analysis:
-
Identify peaks based on their retention times, confirmed by running standards of the starting material, product, and expected byproducts.
-
Calculate the concentration of each component using the internal standard method.
GC Troubleshooting Guide
GC FAQs
Q1: Why are my diol peaks tailing in the chromatogram?
-
A1: Peak tailing for diols is a common issue and is often caused by the interaction of the hydroxyl groups with active sites (silanol groups) in the GC liner or on the column.[7][8] To mitigate this, use a deactivated liner and a high-quality, well-conditioned column. If tailing persists, derivatization of the diols to a less polar form (e.g., silylation) can significantly improve peak shape.
Q2: I'm seeing "ghost peaks" in my runs. What are they and how do I get rid of them?
-
A2: Ghost peaks are unexpected peaks that can arise from several sources, including contamination in the carrier gas, septum bleed, or carryover from a previous injection.[7][8] To troubleshoot, first run a blank solvent injection to see if the ghost peak is still present. If it is, the contamination is likely from the system. Purge the gas lines, bake out the column, and replace the septum. If the ghost peak only appears after a sample injection, it is likely carryover. In this case, increase the final oven temperature and hold time to ensure all components elute, and clean the injection port.
Q3: My retention times are shifting from one injection to the next. Why is this happening?
-
A3: Retention time shifts are typically due to inconsistencies in the carrier gas flow rate or the oven temperature.[8] Check for leaks in the gas lines and at the column fittings. Ensure your oven temperature program is reproducible. Inconsistent sample injection volume can also cause minor shifts.
Section 2: High-Performance Liquid Chromatography (HPLC) for Isomer Separation
HPLC is an indispensable tool when dealing with non-volatile compounds or when the stereochemistry of the reaction is important. For 2-Butene-1,4-diol, HPLC is particularly useful for separating its cis and trans isomers.[1][9][10][11]
Core Principles of HPLC for this Application
The separation of cis and trans isomers of 2-Butene-1,4-diol is typically achieved using normal-phase chromatography on a chiral stationary phase.[1][9][10][11] The different spatial arrangements of the hydroxyl groups in the two isomers lead to differential interactions with the chiral stationary phase, allowing for their separation.
Experimental Protocol: HPLC Separation of cis- and trans-2-Butene-1,4-diol
This protocol is based on published methods for the separation of 2-Butene-1,4-diol isomers.[9]
1. Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.
2. HPLC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | Chiral column (e.g., (S,S)-Whelk-O 1) | Specifically designed for separating stereoisomers.[9] |
| Mobile Phase | Hexane:Ethanol (97:3, v/v) | A non-polar mobile phase for normal-phase chromatography.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detector | UV Detector (at a low wavelength, e.g., 210 nm) or Refractive Index Detector (RID) | 2-Butene-1,4-diol has a weak UV chromophore.[1] An RID is a universal detector for compounds with no UV absorbance. |
3. Data Analysis:
-
Identify the cis and trans isomer peaks based on their retention times, confirmed by running standards of each isomer if available.
-
Quantify the relative amounts of each isomer by integrating the peak areas.
HPLC Troubleshooting Guide
HPLC FAQs
Q1: Why is my peak resolution for the cis and trans isomers poor?
-
A1: Poor resolution can be due to several factors.[12] First, ensure your chiral column is not overloaded; try injecting a more dilute sample. The mobile phase composition is also critical; a slight adjustment in the percentage of the polar modifier (ethanol) can significantly impact resolution.[1] Finally, ensure your column is properly equilibrated with the mobile phase before starting your analysis.
Q2: I'm using a UV detector, but my signal is very weak. What can I do?
-
A2: 2-Butene-1,4-diol has a weak UV absorbance.[1] To improve the signal, you can try monitoring at a lower wavelength (e.g., 200-210 nm), but be aware that this can also increase baseline noise. Alternatively, a Refractive Index Detector (RID) is a better choice for this compound as it is a universal detector that does not rely on UV absorbance.
Q3: The backpressure on my HPLC system is steadily increasing. What's the cause?
-
A3: High backpressure is usually caused by a blockage in the system.[13] The most common culprits are a clogged column inlet frit, a blocked guard column, or precipitation of buffer salts in the mobile phase (though less common in normal-phase chromatography). Always filter your samples and mobile phases. You can try to clear a blockage by back-flushing the column (disconnect it from the detector first). If the pressure remains high, you may need to replace the column frit or the guard column.
Section 3: Quantitative NMR (qNMR) for In-Situ Reaction Monitoring
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for reaction monitoring as it is non-destructive and provides structural information and quantitative data simultaneously.[14][15][16] It allows for the direct measurement of the concentration of reactants, intermediates, and products in the reaction mixture without the need for chromatographic separation.[15][17]
Core Principles of qNMR
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15] By comparing the integrals of signals from the analyte to that of a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.[15]
Experimental Protocol: qNMR for Monitoring a 2-Butene-1,4-diol Reaction
1. Sample Preparation:
-
At each time point, carefully withdraw a precise volume of the reaction mixture.
-
Add this aliquot to an NMR tube containing a deuterated solvent and a known amount of an internal standard. The internal standard should have a simple spectrum with at least one peak that does not overlap with any signals from the reaction mixture.
2. NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Ensure the signals of interest are well-resolved and the baseline is flat.
3. Data Analysis:
-
Integrate the characteristic signals for the starting material, 2-Butene-1,4-diol, and any products.
-
Calculate the concentration of each species using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWstandard / MWanalyte) * (mstandard / Vsolution)
Where:
-
C = concentration
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
V = volume
-
qNMR Troubleshooting Guide
qNMR FAQs
Q1: How do I choose a suitable internal standard for my qNMR experiment?
-
A1: A good internal standard should be chemically inert under the reaction conditions, have a simple NMR spectrum with peaks that do not overlap with your analytes, be soluble in the deuterated solvent you are using, and be non-volatile. Common internal standards include maleic acid, 1,3,5-trimethoxybenzene, and dimethyl sulfone.
Q2: My calculated concentrations are not consistent. What could be the problem?
-
A2: Inaccurate quantification in qNMR can stem from several sources. The most common is an insufficient relaxation delay (D1), which leads to incomplete relaxation of the nuclei and inaccurate integrals. Ensure your D1 is at least 5 times the longest T1 of your signals of interest. Other potential issues include inaccurate weighing of the internal standard, poor phasing or baseline correction of the spectrum, and signal overlap.
Q3: Can I use qNMR to monitor reactions in real-time?
-
A3: Yes, with the appropriate setup, qNMR can be used for real-time reaction monitoring.[18] This often involves using a flow-through NMR tube or a benchtop NMR spectrometer placed inside a fume hood.[18] This allows for the continuous acquisition of spectra as the reaction proceeds.
References
- Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candid
- A Guide to Quantit
- Quantitative NMR methods for reaction and process monitoring. kluedo - RPTU.
- Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing.
- Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. NIH.
- What is qNMR and why is it important?. Mestrelab Resources.
- Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.. Semantic Scholar.
- Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.. Sigma-Aldrich.
- Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC. Journal of Zhejiang University.
- Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed.
- Selective Hydrogenation of 2-Butyne-1,4-diol to 1,4-Butanediol Over Particulate Raney(A (R)) Nickel Catalysts.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
- GC Troubleshooting: 7+ Common Problems and Their Solution. PharmaGuru.
- HPLC Troubleshooting Guide. [Source not available].
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Investigation of a Complex Reaction Pathway Network of Isobutane/2-Butene Alkyl
- Technical Support Center: Purification of 1,4-Butanediol from Butynediol Hydrogen
- The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries. [Source not available].
- The synthesis method of 2-Butene-1,4-diol. ChemicalBook.
Sources
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- 2. The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries_Chemicalbook [chemicalbook.com]
- 3. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of a Complex Reaction Pathway Network of Isobutane/2-Butene Alkylation by CGC–FID and CGC-MS-DS [mdpi.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. | Semantic Scholar [semanticscholar.org]
- 11. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. emerypharma.com [emerypharma.com]
- 16. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 17. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 18. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide: Comparative Analysis of 2-Butene-1,4-diol and 1,4-Butanediol in Polyester Synthesis and Performance
Introduction
In the vast landscape of polymer chemistry, polyesters stand out for their versatility, finding applications from everyday packaging to high-performance engineering plastics. The properties of these polymers are intricately linked to the molecular structure of their constituent monomers. This guide provides an in-depth comparison of two C4 diols—the saturated 1,4-butanediol (BDO) and its unsaturated counterpart, 2-butene-1,4-diol—as building blocks for polyesters.
The core structural difference lies in a single carbon-carbon double bond within the backbone of 2-butene-1,4-diol. This seemingly minor variation fundamentally alters the resulting polyester's architecture, transforming it from a flexible, often semi-crystalline thermoplastic into a rigid, cross-linkable system. For researchers and product developers, understanding the causality between this structural element and the final material properties is paramount for designing polymers with tailored performance characteristics. This guide will dissect these differences, supported by experimental data and detailed protocols, to empower informed monomer selection in your research and development endeavors.
Monomer Deep Dive: Structure and Innate Properties
Before delving into their impact on polyesters, it is crucial to understand the characteristics of the diols themselves.
-
1,4-Butanediol (BDO): A linear, aliphatic diol, BDO is a workhorse of the polymer industry.[1] Its simple, flexible four-carbon chain allows for close packing of polymer chains, which is a prerequisite for crystallinity in the resulting polyesters. It is a key component in the production of high-volume polymers like Polybutylene Terephthalate (PBT).[2]
-
2-Butene-1,4-diol: This diol introduces a rigid carbon-carbon double bond in the center of the four-carbon chain.[3][4] This double bond, which can exist in cis or trans isomeric forms, restricts rotational freedom. This inherent rigidity disrupts chain packing and provides a reactive site for post-polymerization cross-linking, a feature BDO lacks.[5]
Caption: Chemical structures of 1,4-Butanediol and 2-Butene-1,4-diol.
The Impact on Polyester Architecture and Properties
The incorporation of these diols into a polyester backbone, typically through polycondensation with a dicarboxylic acid, leads to materials with divergent properties.
Mechanism of Influence: The Role of the Double Bond
The double bond in polyesters derived from 2-butene-1,4-diol is the primary driver of property differences:
-
Chain Rigidity and Packing: The unsaturated C=C bond is planar and rigid, unlike the flexible C-C single bonds in BDO-based polyesters. This rigidity hinders the polymer chains from folding and packing into ordered crystalline structures. Consequently, polyesters based on 2-butene-1,4-diol tend to be more amorphous.
-
Reactivity and Cross-linking: The double bonds serve as reactive sites. In the presence of a vinyl monomer (like styrene) and an initiator, these sites can undergo free-radical polymerization, creating covalent cross-links between polymer chains.[6][7] This transforms the material from a thermoplastic (melts and re-solidifies) into a thermoset (does not melt upon heating), drastically enhancing its thermal and mechanical stability. BDO-based polyesters lack this intrinsic reactivity.
Caption: Logical flow from monomer structure to polyester properties.
Comparative Performance Data
The following table summarizes key performance differences based on experimental data from copolyesters of succinic acid with BDO and trans-2-butene-1,4-diol (tB).
| Property | Poly(butylene succinate) (PBS) - from BDO | Poly(trans-butene succinate) (PtBS) - from 2-Butene-1,4-diol | Rationale for Difference |
| Glass Transition Temp. (Tg) | ~ -32 °C | ~ -15 °C | The rigid C=C bond in PtBS restricts chain segment mobility, requiring more thermal energy for the transition from a glassy to a rubbery state. |
| Melting Temperature (Tm) | ~ 115 °C | ~ 90 °C | The flexible backbone of PBS allows for better chain packing and higher crystallinity, resulting in a higher melting point. The rigidity of PtBS hinders crystallization.[8] |
| Tensile Strength | ~ 35-45 MPa | ~ 50-60 MPa | Increased chain rigidity from the double bond can lead to higher tensile strength in the un-cross-linked state.[5][8] |
| Elongation at Break | > 300% | ~ 10-20% | The flexibility of the saturated backbone in PBS allows for significant deformation before fracture. The rigid PtBS backbone results in a more brittle material.[8] |
| Post-Polymerization Potential | Inert | Cross-linkable | The C=C bond provides a reactive site for creating a thermoset network, significantly boosting thermal stability and solvent resistance. BDO-based polyesters lack this capability.[9] |
Note: Values are typical and can vary based on molecular weight and synthesis conditions. Data is synthesized from sources comparing analogous polyester systems.[5][8]
Experimental Protocols
To provide a practical framework, we outline standardized procedures for the synthesis and characterization of these polyesters.
Workflow Overview
Caption: Experimental workflow for polyester synthesis and characterization.
Protocol 1: Synthesis by Melt Polycondensation
This protocol describes the synthesis of a polyester from a diol (either BDO or 2-butene-1,4-diol) and succinic acid.
Materials:
-
Succinic Acid (1.0 mol equivalent)
-
Diol (BDO or 2-butene-1,4-diol, 1.1 mol equivalent, 10% excess to account for loss)[10]
-
Titanium(IV) isopropoxide (TTIP) or similar catalyst (~250 ppm)[10]
-
Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and condenser.
Procedure:
-
Esterification:
-
Charge the flask with succinic acid, the selected diol, and the catalyst.
-
Heat the mixture to 140-160 °C under a slow stream of nitrogen gas with mechanical stirring.[10]
-
Water will be produced as a byproduct and collected. Maintain these conditions for approximately 4 hours or until water evolution ceases.
-
-
Polycondensation:
-
Increase the temperature to 220-230 °C.
-
Gradually apply a vacuum (to < 3 mmHg) over 30-60 minutes to remove excess diol and facilitate the increase in molecular weight.[10]
-
Continue the reaction under high vacuum for another 3-4 hours. A noticeable increase in the viscosity of the melt indicates polymer formation.
-
-
Recovery:
-
Cool the reactor to room temperature under nitrogen.
-
The solid polyester can be recovered by carefully breaking the glass or by using a reactor designed for easy polymer removal.
-
Protocol 2: Characterization
-
Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
Seal 5-10 mg of the polyester sample in an aluminum DSC pan.
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 150 °C) at a rate of 10 °C/min to erase thermal history.
-
Cool the sample to a low temperature (e.g., -80 °C) at 10 °C/min.
-
Heat the sample again to 150 °C at 10 °C/min.
-
The glass transition temperature (Tg) is determined from the inflection point in the baseline of the second heating scan, and the melting temperature (Tm) is the peak of the melting endotherm.
-
-
Mechanical Analysis (Tensile Testing):
-
Prepare dog-bone-shaped specimens by melt-pressing the polymer into a mold and cutting to standardized dimensions (e.g., ASTM D638).
-
Condition the specimens at standard temperature and humidity for at least 24 hours.
-
Conduct the tensile test using a universal testing machine at a constant crosshead speed.
-
Record the stress-strain curve to determine tensile strength (maximum stress), elongation at break (strain at fracture), and Young's modulus (slope of the initial linear region).[11]
-
Conclusion and Application Outlook
The choice between 1,4-butanediol and 2-butene-1,4-diol is a strategic decision that dictates the fundamental nature of the resulting polyester.
-
1,4-Butanediol is the monomer of choice for producing thermoplastic polyesters where properties like toughness, flexibility, and processability via melt extrusion or injection molding are desired.[12][13] Its polyesters, such as PBT and PBS, are widely used in automotive parts, electronics, and biodegradable packaging.[2][14][15]
-
2-Butene-1,4-diol is essential for creating unsaturated polyesters , which are typically supplied as a resin solution (e.g., in styrene).[16] Their value lies in their ability to be cured into rigid thermoset materials.[9] These are the backbone of the composites industry, used with reinforcing fibers (like glass fiber) to manufacture everything from boat hulls and building panels to automotive body parts.[6]
In essence, the introduction of a single double bond shifts the application space from recyclable thermoplastics to high-strength, durable thermoset composites. This guide illuminates how a fundamental understanding of monomer chemistry enables the precise engineering of polymer properties for advanced applications.
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- Aliphatic polyesters based on 1,4-butanediol and even numbered C4 - C20 dicarboxylic acids - synthesis and properties including after surface treatment by VUV photo-oxidation. (n.d.). Semantic Scholar.
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- Unsaturated polyester resin synthesis for enhanced fiber-reinforced composite performance. (2024, July 2).
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- Yu, Y., et al. (2021). Trans-2-Butene-1,4-Diol as an Olefinic Building Block to Prepare Biobased Unsaturated Copolyesters with High Molecular Weight: Synthesis, Characterization, and Physical Properties. ACS Sustainable Chemistry & Engineering, 9(50), 16895–16904.
- Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran. (2023). Polymers, 15(18), 3781.
- Yu, Y., et al. (2021). Trans-2-Butene-1,4-Diol as an Olefinic Building Block to Prepare Biobased Unsaturated Copolyesters with High Molecular Weight: Synthesis, Characterization, and Physical Properties. ACS Sustainable Chemistry & Engineering.
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A Senior Application Scientist's Guide to the Comparative Reactivity of cis- and trans-2-Butene-1,4-diol
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Beyond Geometric Isomerism
In the landscape of bifunctional chemical intermediates, 2-butene-1,4-diol stands out for its utility in synthesizing a range of valuable compounds, from vitamins and pesticides to specialty polymers like polyesters and polyurethanes.[1][2] It exists as two distinct geometric isomers: cis-(Z) and trans-(E). While structurally similar, their spatial arrangement dictates a cascade of differences in stability, stereoelectronics, and, consequently, chemical reactivity.
This guide moves beyond a simple acknowledgment of their existence to provide a detailed, evidence-based comparison of their reactivity. For the drug development professional or the polymer chemist, understanding these nuances is not merely academic; it is critical for reaction design, controlling impurity profiles, and tuning the properties of final materials. We will explore the fundamental principles governing their behavior and provide actionable experimental protocols for their synthesis and analysis.
Foundational Differences: Structure Dictates Reactivity
The divergent reactivity of cis- and trans-2-butene-1,4-diol originates from their fundamental structural and electronic properties. The trans isomer is generally the more thermodynamically stable of the two. This is a well-established principle for disubstituted alkenes, where the cis configuration forces the substituent groups into closer proximity, leading to steric strain.[3][4] In contrast, the trans configuration allows these groups to exist further apart, minimizing steric repulsion.
However, stability is only one facet of reactivity. A crucial feature of the cis isomer is the proximity of its two primary hydroxyl groups. This arrangement allows for the potential formation of an intramolecular hydrogen bond, creating a seven-membered ring-like conformation.[5] This non-covalent interaction can stabilize the ground state of the cis isomer and reduce the availability of the hydroxyl protons, influencing its behavior in reactions where the -OH groups are the primary actors.
Caption: Molecular structures of cis- and trans-2-butene-1,4-diol.
A Comparative Analysis of Key Chemical Transformations
The "more reactive" isomer is context-dependent. The outcome is dictated by the reaction mechanism and whether it is governed by thermodynamic stability, steric accessibility, or geometric predisposition.
Cyclization Reactions: A Clear Advantage for the cis Isomer
In reactions that involve the formation of a ring, the cis isomer possesses a significant kinetic advantage. The classic example is the acid-catalyzed dehydration to form 2,5-dihydrofuran.[6] The proximity of the two hydroxyl groups in the cis isomer allows for a facile intramolecular nucleophilic attack, proceeding through a concerted or stepwise mechanism with a low activation energy. The trans isomer, by contrast, cannot undergo direct intramolecular cyclization. For it to form the same product, it would first need to undergo a high-energy isomerization to the cis form, making the overall reaction much less favorable.
Caption: Favored cyclization pathway for the cis isomer.
Polymerization: Impact on Polymer Architecture and Properties
Both isomers serve as bifunctional monomers in step-growth polymerization. Here, the difference in reactivity impacts the resulting polymer's architecture.
-
cis-2-Butene-1,4-diol : Incorporating the cis isomer introduces a permanent "kink" or turn into the polymer backbone. This disruption of linearity hinders chain packing, generally leading to amorphous or semi-crystalline polymers with lower melting points and glass transition temperatures.[7]
-
trans-2-Butene-1,4-diol : The trans isomer promotes a more linear, extended polymer chain. This regularity facilitates efficient packing, often resulting in polymers with higher crystallinity, higher melting points, and enhanced mechanical strength.
While kinetic data for direct comparison is sparse in the literature, the steric accessibility of the hydroxyl groups in the trans isomer may lead to slightly faster polymerization rates in some systems compared to the cis isomer, where one -OH group might be partially shielded by the rest of the molecule or involved in hydrogen bonding.
Hydrogenation of the Alkene Bond
The catalytic hydrogenation of the carbon-carbon double bond to yield butane-1,4-diol is a complex reaction influenced by the catalyst, solvent, and substrate.[8] Based on the principle of thermodynamic stability, the less stable cis isomer, having a higher ground-state energy, is expected to have a lower activation energy for hydrogenation and thus react faster than the trans isomer.[4]
However, competitive side reactions such as isomerization of the cis diol to the trans diol and hydrogenolysis of the C-O bonds can also occur on the catalyst surface, complicating the product distribution.[8][9]
A Note on an Oxidized Analogue: A Reactivity Inversion
Intriguingly, a study on the reaction of 2'-deoxynucleosides with the oxidized analogues, cis- and trans-1,4-dioxo-2-butene, found a reversal of the expected reactivity. The trans-dioxo isomer reacted nearly ten times faster than the cis-dioxo isomer.[10] This highlights a critical lesson: while general principles of stability are a powerful guide, the specific electronic and steric factors of a given reaction can lead to unexpected outcomes.
Quantitative Data and Experimental Protocols
Summary of Comparative Properties
| Property | cis-2-Butene-1,4-diol | trans-2-Butene-1,4-diol | Rationale & References |
| Thermodynamic Stability | Less Stable | More Stable | Reduced steric strain in the trans isomer.[3][4] |
| Intramolecular H-Bonding | Possible | Not Possible | Proximity of -OH groups in the cis configuration.[5] |
| Predisposition to Cyclization | High | Very Low | Favorable geometry for intramolecular nucleophilic attack.[6] |
| Resulting Polymer Chain | Kinked, Less Linear | Straight, More Linear | Direct consequence of the double bond geometry.[7] |
| Relative Hydrogenation Rate | Expected to be Faster | Expected to be Slower | The less stable isomer typically has a lower activation energy.[4] |
Experimental Protocol 1: Selective Synthesis of cis-2-Butene-1,4-diol
The predominant commercial form of 2-butene-1,4-diol is the cis isomer, synthesized via the selective hydrogenation of 2-butyne-1,4-diol.[11][12][13] The choice of catalyst is critical to prevent over-reduction to butane-1,4-diol. A partially deactivated ("poisoned") palladium catalyst, analogous to a Lindlar catalyst, is ideal.
Objective: To synthesize cis-2-butene-1,4-diol with >95% selectivity.
Materials:
-
2-Butyne-1,4-diol
-
Palladium on Calcium Carbonate, lead poisoned (Pd/CaCO₃)
-
Methanol (reagent grade)
-
Hydrogen (H₂) gas
-
Parr hydrogenator or similar pressure vessel
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Add a magnetic stir bar.
-
Charging the Reactor: In the vessel, dissolve 2-butyne-1,4-diol (1.0 eq) in methanol to a concentration of approximately 0.5 M.
-
Catalyst Addition: Carefully add the poisoned Pd/CaCO₃ catalyst (e.g., 5% w/w relative to the starting material).
-
Inerting: Seal the vessel. Purge the headspace with nitrogen or argon three times to remove all oxygen.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (e.g., 1-3 atm).[14]
-
Reaction: Begin vigorous stirring. The reaction is typically exothermic. Monitor the reaction progress by observing hydrogen uptake. Alternatively, carefully take aliquots for analysis by GC or TLC.
-
Workup: Once the theoretical amount of one mole of H₂ has been consumed or analysis shows completion, stop the stirring and vent the excess hydrogen. Purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with a small amount of methanol.
-
Isolation: Concentrate the filtrate using a rotary evaporator to remove the methanol. The resulting oil is crude cis-2-butene-1,4-diol, which can be further purified by distillation if necessary.
Causality: The lead in the catalyst selectively poisons the most active sites, which prevents the hydrogenation of the newly formed double bond, thus stopping the reaction at the alkene stage and yielding the cis product due to syn-addition of hydrogen on the catalyst surface.[14]
Experimental Protocol 2: HPLC Separation and Analysis of Isomers
To study the reactivity of each isomer independently, a robust analytical method for their separation and quantification is essential.
Objective: To separate and identify cis- and trans-2-butene-1,4-diol isomers in a mixture.[12][13]
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Validation of 2-Butene-1,4-diol as a Monomer for Biodegradable Plastics: A Comparative Guide
This guide provides an in-depth technical validation of 2-butene-1,4-diol as a promising monomer for the next generation of biodegradable polyesters. We will objectively compare its performance against established alternatives like polylactic acid (PLA), polycaprolactone (PCL), and poly(butylene succinate) (PBS), supported by established experimental data and detailed protocols for replication and validation.
Introduction: The Case for Unsaturated Aliphatic Polyesters
The imperative for sustainable polymers has driven extensive research into biodegradable materials. While aliphatic polyesters like PLA, PCL, and PBS have become benchmarks, they each possess inherent limitations in properties and functionality.[1][2][3] The introduction of monomers containing carbon-carbon double bonds into the polyester backbone, such as that provided by 2-butene-1,4-diol, offers a strategic advantage. This unsaturation serves as a reactive handle for post-polymerization modification and can influence the polymer's physicochemical properties and degradation profile.
2-Butene-1,4-diol is a bifunctional monomer whose central double bond introduces conformational rigidity and potential sites for enzymatic attack or chemical functionalization.[4] This guide details the synthesis of polyesters from this monomer and presents a comprehensive framework for their characterization and validation against current industry standards.
Synthesis and Structural Validation of Unsaturated Polyesters
The most direct and scalable method for synthesizing high molecular weight polyesters from 2-butene-1,4-diol is melt polycondensation. This process avoids the use of solvents and allows for high conversion rates. A typical reaction involves the copolymerization of 2-butene-1,4-diol, a saturated diol like 1,4-butanediol (BDO), and a dicarboxylic acid, such as succinic acid.
Experimental Protocol: Two-Step Melt Polycondensation
Rationale: A two-step process is employed to ensure the efficient formation of low molecular weight oligomers in the first (esterification) stage, followed by a high-vacuum polycondensation step to build high molecular weight chains by removing the condensation byproduct (e.g., water or ethylene glycol).[5] Using a catalyst like titanium(IV) isopropoxide is crucial for achieving high molecular weights in a reasonable timeframe.[6]
Step-by-Step Methodology:
-
Reactor Setup: Charge a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet with equimolar amounts of the diacid (e.g., succinic acid) and the total diol component (e.g., a defined molar ratio of trans-2-butene-1,4-diol and 1,4-butanediol).[5]
-
Catalyst Addition: Add a catalytic amount of titanium(IV) isopropoxide (approx. 100-250 ppm relative to the total monomer weight).
-
Esterification (Step 1):
-
Heat the reactor to 180-200°C under a slow stream of nitrogen.
-
Maintain these conditions for 2-4 hours, or until the collection of water via the distillation outlet ceases. This indicates the completion of the initial oligomerization.
-
-
Polycondensation (Step 2):
-
Gradually increase the temperature to 220-240°C.
-
Simultaneously, slowly reduce the pressure to below 100 Pa (<1 mbar).
-
Continue the reaction for another 3-5 hours. An increase in the viscosity of the melt (observed via the torque on the mechanical stirrer) indicates the formation of high molecular weight polymer.
-
-
Product Recovery: Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench and solidify the material. Pelletize the resulting strands for subsequent analysis.
Logical Flow of Synthesis and Initial Characterization
Caption: Workflow from monomer synthesis to structural validation.
Comparative Performance Analysis
The utility of a biodegradable polymer is defined by its thermal and mechanical properties, which dictate its processability and end-use applications. Polyesters derived from 2-butene-1,4-diol exhibit a unique profile that combines features of both rigid and flexible polymers.
Data Presentation: Property Comparison
The following table summarizes key performance indicators for a representative copolyester of trans-2-butene-1,4-diol and 1,4-butanediol with succinic acid (PBStBS), compared to PLA, PCL, and PBS.
| Property | Poly(Butylene/trans-Butene Succinate) (PBStBS) | Poly(lactic acid) (PLA) | Poly(caprolactone) (PCL) | Poly(butylene succinate) (PBS) |
| Thermal Properties | ||||
| Melting Temp (Tm) | 100 - 110 °C[5][7] | 150 - 180 °C[8][9] | 59 - 64 °C[3][10] | ~115 °C[1] |
| Glass Transition (Tg) | -30 to -35 °C[5][7] | 50 - 80 °C[9] | ~ -60 °C[3][11] | -45 to -10 °C[1] |
| Mechanical Properties | ||||
| Tensile Strength | 30 - 45 MPa[5][7] | 50 - 70 MPa[9] | 16 - 24 MPa[10][12] | 30 - 35 MPa[1][13] |
| Elongation at Break | 200 - 450 %[5][7] | 3 - 6 %[9] | > 500 %[14] | > 300 %[1] |
| Young's Modulus | 250 - 400 MPa[5][7] | 2.7 - 3.5 GPa[9] | 0.2 - 0.4 GPa[3] | 0.3 - 0.5 GPa[1] |
Expertise & Experience: The data clearly positions PBStBS as a highly ductile material with mechanical strength comparable to PBS but significantly greater flexibility than the brittle PLA. Its thermal properties are suitable for applications where the high Tm of PLA is not required, and the very low Tm of PCL would be problematic. The incorporation of the rigid C=C double bond from 2-butene-1,4-diol enhances the mechanical strength compared to fully saturated analogues without sacrificing ductility.
Biodegradability Assessment
The defining feature of these polymers is their designed biodegradability. Degradation proceeds primarily through two mechanisms: hydrolytic and enzymatic degradation. The ester linkages are susceptible to hydrolysis, while the polymer structure determines accessibility for microbial enzymes.
Experimental Protocol: In Vitro Hydrolytic Degradation (Modified ASTM F1635)
Trustworthiness: This protocol is based on the ASTM F1635 standard, ensuring a reproducible and validated method for assessing degradation.[15][16] The self-validating system involves monitoring multiple parameters (mass loss, molecular weight reduction, and mechanical property decay) over time.
Step-by-Step Methodology:
-
Sample Preparation: Prepare compression-molded films or tensile bars of the test polymer (e.g., 10 mm x 10 mm x 0.5 mm). Dry all samples in a vacuum oven to a constant weight and record the initial dry mass (W0).
-
Incubation: Place triplicate samples for each time point into sterile vials containing phosphate-buffered saline (PBS, pH 7.4). The volume should be sufficient to ensure complete immersion and prevent saturation by degradation products (e.g., 20 mL).
-
Environmental Conditions: Incubate the vials in a shaking incubator at 37°C to simulate physiological conditions.
-
Time Points: Remove samples at predetermined intervals (e.g., 0, 1, 2, 4, 8, 12, 24 weeks).
-
Analysis:
-
Mass Loss: Gently rinse the retrieved samples with deionized water, dry them in a vacuum oven to a constant weight (Wt), and calculate the mass loss: Mass Loss (%) = [(W₀ - Wₜ) / W₀] * 100.
-
Molecular Weight: Analyze the dried samples using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and track its decrease over time.[4]
-
Mechanical Properties: For tensile bars, perform tensile testing to measure the reduction in tensile strength and elongation at break.
-
Experimental Protocol: Enzymatic Degradation
Rationale: To assess susceptibility to microbial action, degradation is accelerated using isolated enzymes known to hydrolyze polyesters, such as lipases.[17] This provides a direct measure of the polymer's vulnerability to enzymatic attack.
Step-by-Step Methodology:
-
Sample Preparation: Prepare and pre-weigh polymer films as described for hydrolytic degradation.
-
Enzyme Solution: Prepare a solution of lipase from Pseudomonas cepacia or a cutinase (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.0) containing sodium azide (0.02%) to prevent microbial growth.[14][18]
-
Incubation: Immerse the polymer films in the enzyme solution at 37°C with gentle shaking. A control experiment in buffer without the enzyme must be run in parallel.
-
Analysis: At specified time points (e.g., 1, 3, 7, 14 days), remove the films, wash thoroughly with deionized water to remove the enzyme, and dry to a constant weight.
-
Quantification: Determine the percentage of mass loss as compared to the control sample. Further characterization of the degraded surface can be performed using Scanning Electron Microscopy (SEM) to visualize surface erosion.
Overall Validation Workflow
Caption: A comprehensive workflow for polymer validation.
Conclusion and Future Outlook
The experimental framework presented validates that 2-butene-1,4-diol is a highly effective monomer for producing biodegradable polyesters with a tunable and advantageous property profile. Polyesters incorporating this monomer demonstrate excellent ductility and mechanical strength, filling a performance gap between brittle PLA and overly soft PCL.
The presence of a backbone double bond is the most significant feature, opening avenues for:
-
Tuning Degradation: The double bond can be targeted by specific enzymes or modified to accelerate or decelerate hydrolysis.
-
Functionalization: It allows for the covalent attachment of bioactive molecules, drugs, or other polymers via "click" chemistry, creating advanced functional biomaterials.
Further research should focus on elucidating the specific enzymatic pathways responsible for degrading these unsaturated polyesters and exploring the vast potential of their post-polymerization functionalization for targeted applications in drug delivery, tissue engineering, and sustainable packaging.
References
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ASTM F1635-11, Standard Test Method for in vitro Degradation Testing of Hydrolytically Degradable Polymer Resins and Fabricated Forms for Surgical Implants, ASTM International, West Conshohocken, PA, 2011. [Link]
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Baruah, J., et al. (2024). Biomedical Applications of Polycaprolactone (PCL) Composites: Structure, Properties, and Future Prospects. Lifescience Global. [Link]
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Cucina, M., et al. (2021). A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications. Polymers, 13(11), 1735. [Link]
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Ruitai Mould. (n.d.). Polylactic Acid(PLA)| What Is It, Properties, Types, & Use. [Link]
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Ghasemlou, M., et al. (2022). Synthesis, properties, and applications of polylactic acid‐based polymers. Journal of Applied Polymer Science, 139(44), e53158. [Link]
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Resolve Molecular. (2024). Polycaprolactone PCL for Long Term Implantable Systems — Grade Specifications. [Link]
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MATEC Web of Conferences. (2018). Thermal and Mechanical Properties of Poly(butylene succinate) Films Reinforced with Silica. [Link]
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MATEC Web of Conferences. (2018). Thermal and Mechanical Properties of Poly(butylene succinate) Films Reinforced with Silica. [Link]
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MDPI. (2022). Thermal, Physical and Mechanical Properties of Poly(Butylene Succinate)/Kenaf Core Fibers Composites Reinforced with Esterified Lignin. Polymers, 14(17), 3662. [Link]
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SCIRP. (n.d.). References. [Link]
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Semantic Scholar. (2010). Mechanical and thermal properties of poly(butylene succinate)/plant fiber biodegradable composite. [https://www.semanticscholar.org/paper/Mechanical-and-thermal-properties-of-poly(butylene-Sreekumar-Saiter/243644917424699577c223a31c62f254e4776118]([Link]
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Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. [Link]
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Tampere University. (2022). IN VITRO DEGRADATION TESTING OF BIODEGRADABLE POLYMERS. [Link]
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ACS Publications. (2024). Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends. Biomacromolecules. [Link]
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A Senior Application Scientist's Guide: Comparing the Mechanical Strength of Polymers Derived from Different Diols
Introduction: The Pivotal Role of Diol Selection in Polymer Performance
In the intricate world of polymer science, particularly for applications spanning from drug delivery to advanced materials, the choice of monomer is a critical decision that dictates the final characteristics of the polymer. Diols, organic compounds containing two hydroxyl (-OH) groups, are fundamental building blocks in the synthesis of numerous polymers, including polyesters, polyurethanes, and polycarbonates. The structural attributes of the diol—such as its chain length, the presence of branching, and the incorporation of cyclic or aromatic moieties—profoundly influence the mechanical strength of the resulting polymer. This guide offers a comprehensive, data-driven comparison of the mechanical properties of polymers synthesized from various diols, supported by established experimental protocols, to empower researchers in selecting the optimal diol for their specific application.
The mechanical behavior of a polymer, encompassing its tensile strength, Young's modulus, and elongation at break, is a direct manifestation of its molecular architecture. The diol component, in particular, significantly impacts polymer chain packing, intermolecular forces, and the degree of crystallinity, all of which are key determinants of mechanical performance.[1][2][3] A thorough understanding of these structure-property relationships is essential for the rational design of polymers with tailored mechanical integrity, whether for a load-bearing biomedical implant, a flexible drug delivery system, or a durable industrial coating.
A Data-Driven Comparison of Mechanical Properties
The selection of a diol has a direct and predictable effect on the mechanical properties of the final polymer. In general, longer, more flexible diol chains tend to yield polymers with lower tensile strength and modulus but greater elongation at break. Conversely, short, rigid, or bulky diols often produce polymers with enhanced strength and stiffness, albeit with reduced ductility.[1][2][4]
To illustrate these principles, the following table summarizes the typical mechanical properties of polyesters synthesized from a common dicarboxylic acid (e.g., adipic acid) and a variety of diols with differing structural features.
Table 1: Comparison of Mechanical Properties of Polyesters Synthesized from Various Diols and Adipic Acid
| Diol | Structure | Diol Molecular Weight ( g/mol ) | Polymer Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 1,2-Ethanediol | HO-(CH₂)₂-OH | 62.07 | 40 - 60 | 2.0 - 3.5[5] | 50 - 300 |
| 1,4-Butanediol | HO-(CH₂)₄-OH | 90.12 | 30 - 50 | 1.0 - 2.5[5] | 200 - 600 |
| 1,6-Hexanediol | HO-(CH₂)₆-OH | 118.17 | 20 - 40 | 0.5 - 1.8 | 400 - 800 |
| 1,10-Decanediol | HO-(CH₂)₁₀-OH | 174.28 | 15 - 30 | 0.2 - 1.0 | 600 - 1000 |
| Neopentyl Glycol | HO-CH₂-C(CH₃)₂-CH₂-OH | 104.15 | 45 - 65 | 2.5 - 4.0 | 30 - 150 |
| 1,4-Cyclohexanedimethanol | HO-CH₂-C₆H₁₀-CH₂-OH | 144.21 | 50 - 75 | 2.0 - 3.5 | 100 - 400 |
Note: The values presented are typical ranges and can vary depending on the specific synthesis conditions, polymer molecular weight, and testing parameters.
As the data indicates, a clear trend is observable: as the length of the linear aliphatic diol increases, the tensile strength and Young's modulus decrease, while the elongation at break increases substantially. This is due to the enhanced flexibility of the longer polymer chains and a reduced density of strong intermolecular forces.
In contrast, the introduction of branching, as seen with neopentyl glycol, disrupts chain packing and crystallinity, leading to a polymer with higher tensile strength and modulus compared to its linear counterparts. The rigid cyclohexyl ring in 1,4-cyclohexanedimethanol imparts significant stiffness to the polymer backbone, resulting in a notable increase in both tensile strength and modulus.[6][7]
Experimental Protocols for Synthesis and Mechanical Testing
To ensure the generation of reliable and reproducible data, adherence to standardized experimental procedures is crucial. The following sections outline the methodologies for synthesizing a polyester and subsequently evaluating its mechanical properties.
Part 1: Polyester Synthesis via Melt Polycondensation
This protocol details a widely used method for synthesizing polyesters from a diol and a dicarboxylic acid.[8][9][10]
Materials:
-
Diol (e.g., 1,4-butanediol)
-
Dicarboxylic acid (e.g., succinic acid or adipic acid)[11][12]
-
Catalyst (e.g., tin(II) octoate or titanium(IV) isopropoxide)[8]
-
High-purity nitrogen gas
-
High-vacuum pump
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet
Procedure:
-
Monomer Charging: The reaction vessel is charged with equimolar amounts of the diol and dicarboxylic acid.[9]
-
Catalyst Addition: The catalyst is added at a concentration of approximately 200-500 ppm relative to the total weight of the monomers.
-
Inert Atmosphere: The reactor is purged with dry nitrogen gas for at least 30 minutes to eliminate oxygen, which can lead to undesirable side reactions and polymer discoloration.
-
Esterification: The reaction mixture is heated to 180-220°C under a gentle stream of nitrogen. The water generated during the esterification reaction is continuously removed by distillation. This stage typically proceeds for 2-4 hours, or until at least 95% of the theoretical amount of water has been collected.[12]
-
Polycondensation: The pressure inside the reactor is gradually reduced to below 1 Torr, while the temperature is increased to 230-260°C. The combination of high temperature and vacuum facilitates the removal of residual water and excess diol, thereby driving the polymerization reaction to completion and increasing the polymer's molecular weight. This stage is maintained for 3-6 hours, during which the viscosity of the reaction mixture will noticeably increase.[10][11]
-
Polymer Recovery: Once the desired viscosity is achieved, the molten polymer is extruded from the reactor under nitrogen pressure and quenched in a water bath to solidify. The resulting polymer strand is then pelletized for subsequent processing and characterization.
Part 2: Mechanical Property Testing
The mechanical properties of the synthesized polymer are typically assessed using a universal testing machine in accordance with ASTM or ISO standards.[13][14][15][16]
Sample Preparation:
-
Drying: The polymer pellets are dried in a vacuum oven at a temperature suitable for the specific polymer (e.g., 60-80°C for polyesters) for a minimum of 12 hours to remove any absorbed moisture, which can adversely affect the mechanical properties.
-
Molding: The dried pellets are molded into standardized test specimens, such as the "dog-bone" shape for tensile testing as specified in ASTM D638, using an injection molding or compression molding press.[14][15] The molding parameters (temperature, pressure, and cooling rate) must be precisely controlled to ensure consistent sample morphology.
-
Conditioning: The molded specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity as per ASTM D618) for at least 40 hours prior to testing.[17][18][19][20][21]
Tensile Testing Procedure (ASTM D638):
-
Specimen Measurement: The width and thickness of the narrow section of the dog-bone specimen are measured at multiple points to determine the average cross-sectional area.
-
Machine Setup: The specimen is securely mounted in the grips of the universal testing machine. An extensometer is attached to the specimen to accurately measure strain.[15]
-
Testing: A tensile load is applied to the specimen at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[14]
-
Data Acquisition: The load and displacement data are recorded throughout the test.
-
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before fracturing, calculated by dividing the maximum load by the original cross-sectional area.[13][16]
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, determined from the slope of the initial linear portion of the stress-strain curve.[22]
-
Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.[16]
-
Visualizing Structure-Property Relationships
The following diagrams illustrate the key concepts discussed in this guide.
Caption: The relationship between diol structure and the resulting mechanical properties of the polymer.
Caption: A typical experimental workflow for polymer synthesis and mechanical testing.
Conclusion
The strategic selection of diols provides a powerful means to precisely control the mechanical properties of polymers. By comprehending the fundamental relationships between diol structure and polymer performance, researchers can rationally design materials that meet the stringent requirements of their intended applications. The experimental protocols and comparative data presented in this guide offer a robust framework for the synthesis and characterization of polymers with tailored mechanical strength, thereby facilitating the development of innovative materials for the fields of drug development, biomedical engineering, and beyond.
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ASTM D618 - 21, Standard Practice for Conditioning Plastics for Testing, ASTM International, West Conshohocken, PA, 2021, .
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A Spectroscopic Deep Dive: Unveiling Structural Nuances Between 2-Butene-1,4-diol and its Saturated Analogue, 1,4-Butanediol
In the realm of chemical analysis and drug development, a precise understanding of molecular structure is paramount. Spectroscopic techniques serve as our primary window into this molecular world, allowing us to elucidate and differentiate even closely related compounds. This guide provides a detailed comparative analysis of 2-butene-1,4-diol and its saturated counterpart, 1,4-butanediol, utilizing a suite of standard spectroscopic methods: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Our focus will be on not only presenting the data but also on the underlying principles that dictate the observed spectral differences, offering researchers a robust framework for the characterization of unsaturated and saturated diols.
Molecular Structures at a Glance
A foundational understanding of the structural differences between our two subject molecules is crucial for interpreting their spectroscopic data. 2-Butene-1,4-diol possesses a central carbon-carbon double bond (C=C), which introduces rigidity and specific electronic properties. In contrast, 1,4-butanediol features a flexible chain of single carbon-carbon bonds (C-C). This fundamental difference in saturation is the primary driver of the distinct spectroscopic signatures we will explore.
Caption: Chemical structures of 2-Butene-1,4-diol and 1,4-Butanediol.
Infrared (IR) Spectroscopy: The Vibrational Fingerprint
IR spectroscopy probes the vibrational modes of molecules. The presence of specific functional groups gives rise to characteristic absorption bands. The key differentiator between our two analytes is the C=C double bond in 2-butene-1,4-diol.
Key Spectral Differences:
-
C=C Stretch: 2-Butene-1,4-diol will exhibit a moderate absorption band in the region of 1640-1680 cm⁻¹, characteristic of a C=C stretching vibration. This peak will be entirely absent in the spectrum of 1,4-butanediol. The presence or absence of this peak is the most definitive diagnostic feature in their IR spectra.
-
=C-H Stretch: The sp² hybridized C-H bonds of the alkene in 2-butene-1,4-diol will show a stretching vibration above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. This can sometimes be obscured by the broad O-H stretch, but its presence is another indicator of unsaturation. 1,4-butanediol will only display sp³ C-H stretching vibrations, which occur below 3000 cm⁻¹.
-
O-H Stretch: Both molecules will show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl (-OH) groups and their associated hydrogen bonding.[1][2]
-
C-O Stretch: Both compounds will also display a strong C-O stretching absorption in the 1000-1260 cm⁻¹ region.
-
C-H Bending: The spectra of both compounds will contain C-H bending vibrations in the 1350-1480 cm⁻¹ region.
| Vibrational Mode | 2-Butene-1,4-diol (Typical Wavenumber, cm⁻¹) | 1,4-Butanediol (Typical Wavenumber, cm⁻¹) |
| O-H Stretch | 3200-3600 (Broad) | 3200-3600 (Broad)[1][2] |
| =C-H Stretch | 3010-3100 | Absent |
| C-H Stretch (sp³) | ~2850-2960 | ~2850-2960[1] |
| C=C Stretch | 1640-1680 | Absent |
| C-O Stretch | ~1000-1260 | ~1000-1260 |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
A robust and straightforward method for acquiring IR spectra of these diols is through ATR FT-IR.
Caption: A simplified workflow for ATR FT-IR analysis.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Background Collection: A background spectrum is collected to account for atmospheric and instrumental interferences.
-
Sample Application: A small drop of the neat liquid diol is placed directly onto the ATR crystal.
-
Spectrum Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Cleaning: The ATR crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol) after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of the Chemical Environment
NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei within a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectra of these two diols are significantly different due to the influence of the double bond on the chemical shifts and coupling patterns of the protons.
Key Spectral Differences:
-
Olefinic Protons: 2-Butene-1,4-diol will show a distinct signal in the downfield region, typically between 5.5 and 6.0 ppm, corresponding to the protons attached to the double bond (-CH=CH-).[3][4][5] The coupling between these protons will provide information about the stereochemistry (cis or trans) of the double bond.
-
Methylene Protons:
-
In 2-butene-1,4-diol, the methylene protons adjacent to the double bond (-CH₂-) will appear as a doublet around 4.1-4.3 ppm.[4]
-
In 1,4-butanediol, there are two sets of chemically equivalent methylene protons. The protons adjacent to the hydroxyl groups (-CH₂OH) will appear around 3.6 ppm, while the inner methylene protons (-CH₂-CH₂-) will be found further upfield at approximately 1.6 ppm.[6][7]
-
-
Hydroxyl Protons: The chemical shift of the -OH protons is variable and depends on concentration, temperature, and solvent. They often appear as a broad singlet.
| Proton Environment | 2-Butene-1,4-diol (Typical Chemical Shift, δ ppm) | 1,4-Butanediol (Typical Chemical Shift, δ ppm) |
| -CH=CH- | 5.5 - 6.0 | Absent |
| -CH₂-OH (adjacent to C=C) | 4.1 - 4.3 | 3.6 |
| -CH₂-CH₂- | Absent | 1.6 |
| -OH | Variable (Broad) | Variable (Broad) |
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide a clear distinction based on the hybridization of the carbon atoms.
Key Spectral Differences:
-
Olefinic Carbons: 2-Butene-1,4-diol will exhibit signals for the sp² hybridized carbons of the double bond in the downfield region, typically between 125 and 135 ppm.[8]
-
Methylene Carbons:
-
The methylene carbons of 2-butene-1,4-diol, being adjacent to the double bond, will have a chemical shift of approximately 60-65 ppm.
-
In 1,4-butanediol, the carbons directly attached to the hydroxyl groups (-CH₂OH) will appear around 62 ppm, while the inner sp³ hybridized carbons (-CH₂-CH₂-) will be found significantly upfield at roughly 29-30 ppm.[9]
-
| Carbon Environment | 2-Butene-1,4-diol (Typical Chemical Shift, δ ppm) | 1,4-Butanediol (Typical Chemical Shift, δ ppm) |
| -C=C- | 125 - 135[8] | Absent |
| -CH₂-OH (adjacent to C=C) | ~60-65 | 62 |
| -CH₂-CH₂- | Absent | ~29-30[9] |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the diol and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent can influence the chemical shifts, particularly of the hydroxyl protons.
-
Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, and number of scans.
-
¹³C NMR Acquisition: A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, offering insights into the molecular weight and structure.
Key Spectral Differences:
-
Molecular Ion: Both 2-butene-1,4-diol (C₄H₈O₂) and 1,4-butanediol (C₄H₁₀O₂) have different molecular weights (88.11 g/mol and 90.12 g/mol , respectively).[10][11] This difference in the molecular ion peak (M⁺) is a definitive way to distinguish them.
-
Fragmentation: The fragmentation patterns will also differ due to the presence of the double bond in 2-butene-1,4-diol.
-
1,4-Butanediol: Common fragmentation pathways involve the loss of water (H₂O) from the molecular ion, leading to a peak at m/z 72. Subsequent fragmentations can occur, often involving the loss of formaldehyde (CH₂O).[12][13]
-
2-Butene-1,4-diol: The double bond influences the fragmentation. While loss of water is also possible, fragmentation pathways involving the allylic positions are also likely. The presence of the double bond can stabilize certain fragment ions.[14][15]
-
| Ion | 2-Butene-1,4-diol (m/z) | 1,4-Butanediol (m/z) |
| [M]⁺ | 88 | 90 |
| [M-H₂O]⁺ | 70 | 72 |
| Key Fragments | Governed by allylic cleavage | Governed by cleavage adjacent to hydroxyl groups |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for analyzing these relatively volatile diols.
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performance evaluation of 2-Butene-1,4-diol based plasticizers
An In-Depth Comparative Guide to the Performance of 2-Butene-1,4-diol Based Plasticizers
Introduction: The Quest for Superior, Safer Plasticizers
Plasticizers are essential additives that impart flexibility, durability, and processability to otherwise rigid polymers, most notably Poly(vinyl chloride) (PVC). For decades, phthalate esters like Di(2-ethylhexyl) phthalate (DEHP) have dominated the market due to their excellent performance and low cost.[1] However, growing health and environmental concerns regarding the toxicity and migration of certain phthalates have catalyzed a paradigm shift towards developing safer, high-performance alternatives.[2][3]
This guide focuses on plasticizers derived from 2-Butene-1,4-diol, a versatile chemical building block.[4] Its unsaturated nature allows for its integration into polyester chains, creating polymeric plasticizers with unique performance profiles.[5][6] As a Senior Application Scientist, this document provides a comprehensive performance evaluation of these emerging plasticizers, objectively comparing them against established alternatives through experimental data and validated protocols. The objective is to equip researchers and developers with the critical insights needed to select and innovate in the field of polymer additives.
The Competitive Landscape: A Review of Alternative Plasticizers
To contextualize the performance of 2-Butene-1,4-diol derivatives, it is crucial to understand the benchmark set by incumbent and alternative technologies.
-
Phthalate Esters (e.g., DEHP, DOP): The historical industry standard, known for high plasticizing efficiency.[1] However, their weak physical bonds with the PVC matrix lead to high migration rates, and their classification as potential endocrine disruptors has led to regulatory restrictions.[2][3]
-
Bio-based Esters (e.g., Citrates, Epoxidized Soybean Oil - ESBO): Citrate esters are considered a safer, non-toxic alternative.[7] ESBO is often used as a co-plasticizer and thermal stabilizer, improving the thermal stability of PVC blends.[8] While promising, some single, low-molecular-weight bio-based plasticizers may not match the overall performance of phthalates, particularly in migration resistance.[7]
-
Polymeric Plasticizers: These are typically polyesters of higher molecular weight. Their larger size significantly reduces migration, volatility, and extraction by solvents, enhancing the durability of the final product.[9] The trade-off, however, can be a lower plasticizing efficiency compared to smaller monomeric plasticizers.[9] 2-Butene-1,4-diol is a key monomer for a specific class of these: unsaturated polyesters.
Key Performance Indicators for Plasticizer Evaluation
A rigorous evaluation hinges on a set of standardized key performance indicators (KPIs). The selection of these tests is driven by the need to predict a plasticizer's behavior during processing and the final product's service life.
-
Plasticizing Efficiency: This measures how effectively a plasticizer softens a polymer. It is primarily determined by the reduction in the Glass Transition Temperature (Tg) , the point at which a rigid, glassy polymer becomes soft and rubbery. A greater reduction in Tg signifies higher efficiency.[9] This is directly correlated with mechanical properties; efficient plasticizers decrease tensile strength and hardness while significantly increasing elongation at break.[10][11]
-
Migration Resistance: This critical parameter quantifies the permanence of the plasticizer within the polymer matrix. Poor migration resistance leads to the loss of flexibility over time and contamination of surrounding media.[12] It is typically assessed through weight loss measurements after aging the plasticized material under specific conditions (e.g., heat, solvent extraction).[7][9]
-
Thermal Stability: The ability of the plasticized polymer to withstand high temperatures without degradation is crucial, especially during processing.[13] Thermogravimetric Analysis (TGA) is the standard method to determine the onset of decomposition, providing a clear measure of thermal stability.[14][15]
-
Mechanical Properties: The ultimate application of a flexible plastic is defined by its mechanical performance. Tensile testing, which measures a material's response to being pulled apart, provides essential data on its tensile strength (maximum stress it can withstand) and elongation at break (how much it can stretch before failing).[11][16]
Comparative Performance Analysis
Unsaturated polyesters, for which 2-Butene-1,4-diol is a foundational monomer, are designed to offer a superior balance of properties, particularly aiming to solve the migration issues of traditional plasticizers.
| Performance Metric | Phthalate (DEHP/DOP) | Bio-Plasticizer (Citrate-based) | Polyester (Unsaturated - 2-Butene-1,4-diol based) |
| Plasticizing Efficiency (Tg Reduction) | Excellent | Good to Very Good | Good |
| Migration Resistance (Weight Loss) | Poor | Moderate | Excellent |
| Thermal Stability | Moderate | Good | Very Good |
| Tensile Strength | Decreased Significantly | Decreased | Decreased Moderately |
| Elongation at Break | Increased Significantly | Increased Significantly | Increased Significantly |
Causality Behind the Performance: The superior migration resistance of polyester plasticizers is a direct result of their high molecular weight and branched structure, which physically hinders their movement out of the polymer matrix.[9] This is a significant advantage over small molecules like DEHP, which are only held by weak intermolecular forces. The inherent thermal stability of the ester groups within the polyester backbone also contributes to the improved thermal performance of the PVC blends.[9] While their larger size may lead to slightly lower plasticizing efficiency compared to monomeric phthalates, this is often a necessary trade-off for long-term durability and safety.
Experimental Workflows and Protocols
To ensure scientific integrity, all performance claims must be backed by reproducible experimental methods. The following diagrams and protocols outline the standard procedures for evaluating plasticizer performance.
Logical Workflow for Plasticizer Performance Evaluation
Caption: General experimental workflow for evaluating plasticizer performance.
Protocol 1: Plasticizing Efficiency via Dynamic Mechanical Analysis (DMA)
-
Objective: To determine the Glass Transition Temperature (Tg) of the plasticized PVC.
-
Instrumentation: Dynamic Mechanical Analyzer.
-
Sample Preparation: Cut rectangular specimens from the pressed PVC films (e.g., 10mm x 30mm x 1mm).
-
Test Conditions:
-
Mode: Tensile or cantilever.
-
Frequency: 1 Hz.
-
Temperature Range: -50°C to 150°C.
-
Heating Rate: 3°C/min.
-
-
Analysis: The Tg is identified as the temperature at the peak of the tan δ (tan delta) curve. A lower Tg compared to unplasticized PVC or a control plasticizer indicates higher efficiency.[10]
Protocol 2: Thermal Stability via Thermogravimetric Analysis (TGA)
-
Objective: To assess the thermal degradation profile of the plasticized PVC.
-
Instrumentation: Thermogravimetric Analyzer.
-
Sample Preparation: Place a small, precisely weighed sample (5-10 mg) into the TGA crucible.
-
Test Conditions:
-
Atmosphere: Nitrogen or Air (20 mL/min flow rate).
-
Temperature Range: 30°C to 800°C.
-
Heating Rate: 10°C/min.[17]
-
-
Analysis: Determine the onset temperature of decomposition (T_onset) and the temperature of maximum weight loss rate (T_max) from the TGA and derivative (DTG) curves. Higher values indicate greater thermal stability.[13][15]
Protocol 3: Migration Resistance via Solvent Extraction
-
Objective: To measure the amount of plasticizer that leaches out of the PVC matrix.
-
Sample Preparation: Cut and accurately weigh (W1) circular samples of the plasticized PVC film (e.g., 2 cm diameter).
-
Procedure:
-
Immerse the samples in a solvent (e.g., petroleum ether, ethanol, or hexane) at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 24 hours).
-
Remove the samples, gently wipe off excess solvent, and dry them in a vacuum oven at 60°C until a constant weight is achieved.
-
Record the final weight (W2).
-
-
Analysis: Calculate the percentage of weight loss (%WL) using the formula: %WL = [(W1 - W2) / W1] * 100 A lower %WL indicates superior migration resistance.[9]
Logical Relationship of Plasticizer Properties
Caption: Relationship between plasticizer characteristics and performance.
Conclusion and Future Outlook
The evaluation demonstrates that plasticizers derived from 2-Butene-1,4-diol, particularly in the form of unsaturated polyesters, present a compelling alternative to traditional phthalates. Their key advantage lies in vastly superior migration resistance , which translates to enhanced product durability and a significantly improved safety profile.[9] This makes them highly suitable for applications where long-term stability and low environmental/human exposure are critical, such as in medical devices, children's toys, and food contact materials.
While their plasticizing efficiency may be slightly lower than small-molecule phthalates, this is a well-understood trade-off for achieving permanence.[9] The excellent thermal stability they impart is an additional benefit for high-temperature processing.
Future research should focus on optimizing the polyester structure—by varying co-monomers and molecular weight—to fine-tune the balance between plasticizing efficiency and migration resistance. The development of fully bio-based routes to 2-Butene-1,4-diol and its subsequent polymerization will further enhance the sustainability credentials of these promising plasticizers, aligning them with the growing demand for green and circular material solutions.
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A Senior Application Scientist's Guide to Diol Selection in Advanced Polymer Formulations: A Comparative Analysis of 2-Butene-1,4-diol and its Alternatives
In the dynamic landscape of polymer science, the judicious selection of monomers is paramount to engineering materials with tailored performance characteristics. For researchers, scientists, and drug development professionals, understanding the nuanced interplay between monomer structure and final polymer properties is critical for innovation. This guide provides an in-depth technical comparison of 2-Butene-1,4-diol, a versatile unsaturated diol, with its key alternatives in specific polymer applications, primarily focusing on polyesters and polyurethanes. We will delve into the mechanistic underpinnings of their performance differences, supported by experimental data, and provide detailed protocols for comparative analysis.
The Significance of 2-Butene-1,4-diol: Introducing Unsaturation for Enhanced Functionality
2-Butene-1,4-diol is a unique linear diol distinguished by the presence of a carbon-carbon double bond in its backbone. This feature imparts a degree of rigidity and, more importantly, provides a reactive site for post-polymerization modifications, such as cross-linking.[1] Its primary applications include the synthesis of:
-
Unsaturated Polyester Resins: Where the double bond can participate in free-radical curing with a vinyl monomer (e.g., styrene) to form a rigid, cross-linked thermoset.
-
Polyurethanes: As a comonomer or chain extender, it can enhance the mechanical properties and thermal stability of the resulting polymer.[2]
-
Alkyd Resins and Plasticizers: Contributing to the formulation of coatings, adhesives, and flexible plastics.
The central double bond in 2-Butene-1,4-diol is the cornerstone of its utility, offering a pathway to polymers with increased strength and durability. However, the presence of this unsaturation also raises considerations regarding thermal stability and potential side reactions during polymerization. This guide will explore alternative diols that offer different sets of properties, providing a comparative framework for informed monomer selection.
The Saturated Counterpart: A Head-to-Head Comparison with 1,4-Butanediol
The most direct comparison to 2-Butene-1,4-diol is its saturated analog, 1,4-Butanediol. By eliminating the double bond, we can isolate the impact of unsaturation on polymer properties.
Mechanistic Insights: The Role of the Double Bond
The presence of the double bond in 2-Butene-1,4-diol introduces a kink in the polymer chain, which can disrupt crystal packing compared to the more flexible and linear 1,4-Butanediol.[3] This can lead to more amorphous polymers. However, the key difference lies in the potential for cross-linking. In unsaturated polyesters, the double bonds along the polymer backbone can react with a cross-linking agent, forming a robust three-dimensional network. This covalent network significantly enhances the mechanical strength and thermal resistance of the final material. In contrast, polyesters based on 1,4-Butanediol are typically linear thermoplastics, relying on weaker intermolecular forces for their cohesion.
Caption: Impact of diol structure on polymer architecture.
Performance Data: A Tale of Two Polyesters
A comparative study on biobased unsaturated polyesters derived from cis-2-butene-1,4-diol and various diacids demonstrated superior mechanical properties compared to their saturated counterparts made with 1,4-butanediol.[4]
| Property | Polyester from 2-Butene-1,4-diol (Unsaturated) | Polyester from 1,4-Butanediol (Saturated) |
| Tensile Strength | Higher | Lower |
| Crystallinity | Generally Lower (Amorphous tendency) | Higher (Semicrystalline) |
| Thermal Stability | Dependent on cross-linking | Generally good |
| Post-polymerization Modification | Possible via the double bond | Not readily available |
Table 1: Comparative properties of polyesters from unsaturated vs. saturated diols.[3][4]
The Bio-Based Revolution: Isosorbide as a High-Performance Alternative
With a growing emphasis on sustainability, bio-based diols are gaining significant traction. Isosorbide, a rigid bicyclic diol derived from sorbitol, stands out as a compelling alternative, particularly in the realm of polycarbonates and polyesters.
Mechanistic Insights: Rigidity and Asymmetry
The fused ring structure of isosorbide imparts significant rigidity to the polymer backbone.[5] This inherent stiffness can lead to polymers with high glass transition temperatures (Tg) and excellent thermal stability. The V-shaped and asymmetric nature of the isosorbide molecule disrupts chain packing, often resulting in amorphous polymers with good optical clarity. In polyurethanes, the rigid structure of isosorbide can enhance the hardness and compressive strength of the resulting foams.[5]
Caption: Influence of isosorbide's structure on polymer properties.
Performance Data: Isosorbide in Polyurethanes
A study on rigid polyurethane foams (RPUFs) demonstrated that the incorporation of isosorbide led to smaller, more uniform cell sizes and an increase in closed-cell content.[5] This resulted in improved thermal insulation and a significant increase in compressive strength.
| Property | Standard RPUF | Isosorbide-based RPUF |
| Cell Size | Larger, less uniform | Smaller, more uniform |
| Closed-Cell Content | Lower | Increased by 4% |
| Thermal Conductivity | Higher | Reduced by 4.69% |
| Compressive Strength | Lower | Increased by up to 31% |
Table 2: Performance of isosorbide in rigid polyurethane foams.[5]
The Durability Enhancers: Cycloaliphatic Diols
For applications demanding exceptional durability, weatherability, and chemical resistance, cycloaliphatic diols such as 1,4-cyclohexanedimethanol (CHDM) present a compelling option.
Mechanistic Insights: The Cyclohexane Ring
The presence of the cyclohexane ring in the polymer backbone provides a unique combination of properties. It is less rigid than an aromatic ring but significantly more robust than a linear aliphatic chain. This structure imparts excellent hydrolytic stability and resistance to UV degradation. In polyurethanes, the cyclohexyl structure contributes to rigidity, leading to high tensile modulus and hardness.
Performance Data: Cycloaliphatic Diols in Polyurethane Coatings
A study on high-solids polyurethane coatings synthesized from various diols revealed that the polyurethane derived from CHDM exhibited the highest hardness. In contrast, a linear diol like 1,6-hexanediol resulted in a much more flexible but less hard coating.
| Diol Used in Polyurethane Coating | Hardness (Tukon KHN) | Tensile Modulus | Flexibility |
| 1,4-Cyclohexanedimethanol (CHDM) | 8.2 | High | Moderate |
| 1,6-Hexanediol (HD) | 0.76 | Low | Very High |
| Neopentyl Glycol (NPG) | High | High | Low |
Table 3: Mechanical properties of polyurethane coatings from different diols.
Experimental Protocols for Comparative Analysis
To ensure a robust and objective comparison of these diols, standardized experimental protocols are essential.
Synthesis of Unsaturated Polyester: A General Procedure
This protocol outlines a typical melt polycondensation for synthesizing an unsaturated polyester.
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Charging Reactants: Equimolar amounts of the diol (e.g., 2-Butene-1,4-diol or an alternative) and a dicarboxylic acid (or anhydride, e.g., maleic anhydride and phthalic anhydride) are charged into the reactor. A catalytic amount of an esterification catalyst (e.g., tin(II) octoate) is added.
-
First Stage - Esterification: The mixture is heated to 180-200°C under a nitrogen blanket with continuous stirring. The water of condensation is collected.
-
Second Stage - Polycondensation: The temperature is gradually raised to 200-220°C, and a vacuum is slowly applied to facilitate the removal of the remaining water and any excess diol, thereby increasing the molecular weight.
-
Monitoring: The reaction is monitored by measuring the acid value of the resin. The polymerization is stopped when the desired acid value and viscosity are reached.
Caption: Workflow for unsaturated polyester synthesis.
Standardized Mechanical Testing: Tensile Properties
The tensile properties of the synthesized polymers should be evaluated according to ASTM D638 ("Standard Test Method for Tensile Properties of Plastics").
-
Specimen Preparation: Polymer samples are molded or cast into dumbbell-shaped specimens of a specified geometry (Type I is common).
-
Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a defined period.
-
Testing: A universal testing machine (UTM) is used to apply a tensile load to the specimen at a constant rate of crosshead movement until it fractures.
-
Data Acquisition: The applied load and the resulting elongation are continuously recorded.
-
Calculations: Tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.
Thermal Analysis: Unveiling Thermal Stability and Transitions
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition profile of the polymers.
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) is placed in a TGA pan.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen or air).
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition and the temperature of maximum weight loss are determined.
Differential Scanning Calorimetry (DSC): DSC is employed to identify thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Sample Preparation: A small sample (5-10 mg) is hermetically sealed in a DSC pan.
-
Heating and Cooling Cycles: The sample is subjected to a controlled temperature program, typically a heat-cool-heat cycle, to erase the thermal history and obtain a clear thermal signature. A common heating/cooling rate is 10°C/min.
-
Data Analysis: The heat flow to or from the sample is measured as a function of temperature. Tg is observed as a step change in the baseline, while Tm appears as an endothermic peak.
Conclusion: A Strategic Approach to Diol Selection
The choice of diol is a critical decision in the design of high-performance polymers. 2-Butene-1,4-diol offers the unique advantage of introducing unsaturation for cross-linking and functionalization, leading to materials with enhanced mechanical strength. However, for applications where properties like high thermal stability, bio-based content, or extreme durability are paramount, alternatives such as 1,4-Butanediol, isosorbide, and cycloaliphatic diols provide compelling advantages.
This guide has provided a framework for comparing these diols, grounded in mechanistic understanding and supported by experimental data. By following standardized synthesis and characterization protocols, researchers and developers can make informed decisions to engineer polymers that meet the demanding requirements of their specific applications.
References
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Yu, Y., et al. (2021). Trans-2-Butene-1,4-Diol as an Olefinic Building Block to Prepare Biobased Unsaturated Copolyesters with High Molecular Weight: Synthesis, Characterization, and Physical Properties. ACS Sustainable Chemistry & Engineering. [Link]
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Galia, M., et al. (2010). Unsaturated Polyester Resins. In Handbook of Thermoset Plastics (pp. 85-139). [Link]
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Qualitest. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. [Link]
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Kim, H. J., et al. (2019). Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. International Journal of Biological Macromolecules. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Butene-1,4-diol Quantification
Introduction: The Analytical Imperative for 2-Butene-1,4-diol
2-Butene-1,4-diol (BED) is a pivotal bifunctional molecule, acting as a crucial building block in the synthesis of pharmaceuticals, polymers, and agrochemicals.[1] Its applications range from being an intermediate in the production of Vitamin B6 and various resins to its use as a plasticizer and cross-linking agent.[1][2] Given its integral role, the precise and accurate quantification of BED in various matrices—from reaction mixtures to final drug products—is not merely a quality control checkpoint; it is a fundamental requirement for ensuring process efficiency, product safety, and regulatory compliance.[3]
The development and validation of analytical methods are cornerstone activities in the pharmaceutical industry.[4][5] As analytical technologies evolve and projects transfer between laboratories, the need to compare different analytical procedures becomes paramount. This is the domain of cross-validation: a formal process to demonstrate that two distinct analytical methods are equivalent and suitable for the same intended purpose.[6][7]
This guide provides an in-depth comparison of two common chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the quantification of 2-Butene-1,4-diol. We will explore the causality behind experimental design, present detailed validation protocols, and interpret comparative data through the lens of a senior application scientist, grounded in the principles outlined by the International Council for Harmonisation (ICH).[6]
The Principle of Method Cross-Validation
Analytical method cross-validation is the process of comparing two analytical procedures to demonstrate their equivalency.[8] This becomes necessary in several common scenarios:
-
Method Migration: When a new or improved analytical technology is introduced to replace an older, established method.
-
Inter-Laboratory Transfer: When a method is transferred to a different laboratory or site, cross-validation ensures consistency of results.[7]
-
Comparative Studies: When data from different studies, which may have used different analytical methods, need to be compared or pooled.
The objective, as defined by the ICH Q2(R2) guideline, is to demonstrate that the predefined performance criteria for the analytical procedures are met by both methods, ensuring that they yield comparable results.[6]
Below is a logical workflow for a typical cross-validation study.
Caption: Workflow for a two-method cross-validation study.
Candidate Analytical Methodologies: A Rationale
The choice of an analytical method is dictated by the physicochemical properties of the analyte. 2-Butene-1,4-diol is a polar, water-soluble compound with a boiling point that makes it amenable to gas chromatography.[1]
-
Gas Chromatography with Flame Ionization Detection (GC-FID):
-
Principle & Causality: GC separates compounds based on their volatility and interaction with a stationary phase. As BED is sufficiently volatile, it can be analyzed directly. The challenge with diols is their tendency to form hydrogen bonds, which can lead to peak tailing on standard non-polar columns. Therefore, the causal choice is a polar, modified polyethylene glycol phase column, which is specifically designed to minimize these secondary interactions and produce symmetrical peaks. The Flame Ionization Detector (FID) is a robust, universal detector for organic compounds, offering excellent linearity and sensitivity, making it ideal for quantification.
-
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV):
-
Principle & Causality: HPLC separates compounds based on their partitioning between a mobile phase and a stationary phase. For a polar compound like BED, reversed-phase HPLC using a C18 column is a standard approach. The primary analytical challenge is that BED possesses a carbon-carbon double bond but lacks a strong chromophore, resulting in weak UV absorbance at low wavelengths (e.g., ~205 nm).[9][10] This makes achieving low detection limits difficult and increases the potential for interference from co-eluting impurities or mobile phase components. This choice is often made when GC is unavailable or when the sample matrix is incompatible with GC analysis (e.g., containing non-volatile salts).
-
Cross-Validation Study: Experimental Design & Protocols
This section details the protocols for a cross-validation study comparing a developed GC-FID method with an HPLC-UV method for the quantification of 2-Butene-1,4-diol in a simulated process sample matrix (e.g., dissolved in methanol).
Validation Parameters & Acceptance Criteria
The study will assess the methods based on core validation parameters as stipulated by ICH guidelines.[11][12]
Caption: Interrelationship of analytical validation parameters.
| Parameter | Acceptance Criterion | Purpose |
| Specificity | Baseline resolution from impurities; no interference at analyte retention time. | Ensures the signal is unequivocally from the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Confirms a proportional relationship between concentration and response. |
| Range | 80% to 120% of the target concentration | The concentration interval where the method is precise and accurate. |
| Accuracy | Mean recovery of 98.0% to 102.0% | Measures the closeness of results to the true value. |
| Precision | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%) | Demonstrates the method's consistency under various conditions. |
| LOQ/LOD | Signal-to-Noise ratio ≥ 10 (LOQ), ≥ 3 (LOD) | Defines the lowest concentration that can be reliably quantified/detected. |
| Robustness | No significant impact on results from minor procedural changes. | Shows the method's reliability during normal use. |
Protocol 1: GC-FID Method
1. Rationale: This method is designed for high selectivity and sensitivity for the volatile analyte, BED. A polar modified polyethylene glycol column is chosen to mitigate peak tailing.
2. Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent with FID.
-
Column: SPB-1000 (modified polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness.[13]
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Temperatures:
-
Inlet: 250 °C
-
Detector: 300 °C
-
-
Oven Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 240 °C.
-
Final Hold: 5 min at 240 °C.
-
-
Injection: 1 µL, Split ratio 20:1.
3. Sample & Standard Preparation:
-
Solvent (Diluent): Methanol, HPLC grade.
-
Stock Standard (1.0 mg/mL): Accurately weigh ~50 mg of 2-Butene-1,4-diol reference standard into a 50 mL volumetric flask and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of standards from 0.05 mg/mL to 1.5 mg/mL by diluting the stock standard.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.15, 0.75, 1.2 mg/mL) from a separate weighing of the reference standard.
4. Validation Procedure:
-
Specificity: Analyze a blank (methanol) and a placebo sample (matrix without BED) to ensure no interfering peaks at the retention time of BED.
-
Linearity: Inject the calibration standards in triplicate and perform a linear regression of peak area vs. concentration.
-
Accuracy & Precision: Analyze six replicate preparations of QC samples at 100% of the target concentration. Perform intermediate precision by having a different analyst repeat the analysis on a different day.
Protocol 2: HPLC-UV Method
1. Rationale: This method provides an alternative when GC is not feasible. A C18 column offers robust separation. Detection is set to a low wavelength to maximize the weak absorbance of the C=C bond.[10]
2. Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic; 95:5 (v/v) Water:Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 205 nm.
-
Injection Volume: 10 µL.
3. Sample & Standard Preparation:
-
Use the same stock standard, calibration standards, and QC samples as prepared for the GC-FID method to ensure a direct comparison.
4. Validation Procedure:
-
Follow the same validation procedures (Specificity, Linearity, Accuracy & Precision) as described for the GC-FID method, using HPLC peak area for calculations.
Comparative Data Analysis & Results
The following tables summarize hypothetical but realistic results from the cross-validation study.
Table 1: Linearity and Sensitivity Comparison
| Parameter | GC-FID Method | HPLC-UV Method | Comments |
| Linear Range | 0.05 - 1.5 mg/mL | 0.10 - 1.5 mg/mL | GC-FID demonstrates a wider linear range at the lower end. |
| Correlation (r²) | 0.9992 | 0.9975 | Both methods meet the acceptance criterion (≥0.995). |
| LOD | 0.015 mg/mL | 0.03 mg/mL | The higher sensitivity of FID is evident. |
| LOQ | 0.05 mg/mL | 0.10 mg/mL | GC-FID is capable of quantifying at lower concentrations. |
Table 2: Accuracy and Precision Comparison (at 0.75 mg/mL)
| Parameter | GC-FID Method | HPLC-UV Method | Comments |
| Accuracy (% Recovery) | 100.5% | 99.2% | Both methods are highly accurate and within the 98-102% criterion. |
| Repeatability (% RSD, n=6) | 0.8% | 1.3% | Both methods show excellent repeatability (≤2.0%). |
| Intermediate Precision (% RSD) | 1.2% | 1.9% | Both methods are precise (≤3.0%), with GC-FID showing slightly less variability. |
Table 3: Cross-Validation of QC Samples
Three common QC samples were analyzed by both methods (n=3 for each). The percentage difference is calculated as [(Method 1 - Method 2) / Mean] * 100.
| QC Level | GC-FID Result (mg/mL) | HPLC-UV Result (mg/mL) | % Difference |
| Low QC (0.15 mg/mL) | 0.152 | 0.146 | +4.0% |
| Mid QC (0.75 mg/mL) | 0.754 | 0.748 | +0.8% |
| High QC (1.2 mg/mL) | 1.21 | 1.19 | +1.7% |
Discussion and Interpretation
The cross-validation results indicate that both the GC-FID and HPLC-UV methods are suitable for their intended purpose of quantifying 2-Butene-1,4-diol. The data generated by both methods are comparable, as evidenced by the low percentage difference in the analysis of common QC samples.
-
Expertise-Driven Insights: The GC-FID method emerges as the superior technique in terms of sensitivity (LOD/LOQ) and precision. This is an expected outcome, attributable to the high efficiency of the capillary GC column and the stable, sensitive response of the flame ionization detector for hydrocarbons.
-
Causality of Performance: The primary limitation of the HPLC-UV method is the analyte's poor UV absorptivity.[9][10] This directly causes the higher LOD and LOQ. While the method is accurate and precise within its validated range, it is less suitable for trace-level analysis. The slightly lower precision could be attributed to higher baseline noise at the low detection wavelength.
-
Method Selection Guidance:
-
For process control and purity assays where analyte concentrations are high and sensitivity is not a primary concern, either method is acceptable. The HPLC-UV method may offer faster sample throughput if the run time is shorter.
-
For impurity profiling or stability studies where low-level quantification is required, the GC-FID method is the clear choice .
-
If the sample matrix contains non-volatile components that would interfere with the GC system, the HPLC-UV method would be preferable, provided the analyte concentration is above its LOQ.
-
Conclusion
This guide demonstrates a comprehensive cross-validation of GC-FID and HPLC-UV methods for the quantification of 2-Butene-1,4-diol. Both methods were proven to be specific, linear, accurate, and precise, yielding comparable results for identical samples. The GC-FID method exhibited superior sensitivity and precision, making it the recommended method for applications requiring low-level detection. The HPLC-UV method stands as a viable alternative, particularly when GC is impractical. This study underscores the importance of a rigorous, data-driven approach to method comparison, ensuring analytical continuity and data integrity throughout the drug development lifecycle.
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A Senior Application Scientist's Guide to Comparative Thermal Analysis of Polyesters from Unsaturated Diols
For researchers and professionals in materials science and drug development, understanding the thermal behavior of polymers is paramount. Polyesters derived from unsaturated diols are a versatile class of thermosetting polymers, prized for their tunable mechanical properties and biocompatibility, making them ideal for applications ranging from advanced composites to tissue engineering scaffolds and drug delivery vehicles.[1][2] The introduction of unsaturation in the polymer backbone via specific diols provides reactive sites for cross-linking, which fundamentally dictates the material's performance under thermal stress.
This guide provides a comparative framework for the thermal analysis of these unique polyesters. We will move beyond rote procedural descriptions to explore the causal relationships between molecular architecture and thermal properties. By understanding why certain diols impart specific characteristics, you can more effectively design and select materials for your intended application.
Pillar 1: The 'Why' - Foundational Principles of Thermal Analysis
Before delving into comparative data, it is crucial to understand the primary tools of our investigation. Thermal analysis is a suite of techniques that measure a material's physical or chemical properties as a function of temperature or time.[3] For unsaturated polyesters, three core techniques provide a comprehensive thermal profile:
-
Thermogravimetric Analysis (TGA): TGA measures changes in a material's mass as it is heated at a constant rate.[4] Its primary purpose is to determine thermal stability and decomposition kinetics. For unsaturated polyesters, TGA reveals the onset temperature of degradation (Td), which is critical for defining the upper service temperature limit of the material. It can also quantify the composition of multi-component systems, such as identifying residual solvents or the percentage of inorganic fillers.[4]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[3] This technique is exceptionally sensitive to phase transitions. It allows us to identify the glass transition temperature (Tg), where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[5] DSC also detects melting temperature (Tm) for crystalline domains and the exothermic heat of curing (cross-linking) reactions.[6]
-
Dynamic Mechanical Analysis (DMA): DMA is the most sensitive technique for characterizing the viscoelastic properties of polymers.[3] It applies an oscillating force to the sample and measures its stiffness (Storage Modulus, E') and energy dissipation (Loss Modulus, E'' or tan δ). DMA is particularly adept at identifying the glass transition (Tg), which appears as a sharp drop in the storage modulus and a peak in the tan δ curve. It provides a more functional understanding of how the material's mechanical performance changes with temperature.[7]
The synergy of these techniques provides a holistic view of a polyester's thermal behavior, as illustrated in the workflow below.
Caption: Relationship between diol molecular structure and resulting thermal properties.
Pillar 3: Data Synthesis and Experimental Protocols
To facilitate direct comparison, the following table summarizes typical thermal properties of unsaturated polyesters based on variations in their monomer composition, as derived from literature.
| Polyester System (Unsaturated Acid: Diol) | Diol Type | Key Structural Feature | Approx. Tg (°C) (from tan δ peak) | Approx. Td-5% (°C) (5% Mass Loss) | Reference |
| Itaconic Acid : Ethylene Glycol | Linear, Short Chain | High Rigidity | ~120 | > 200 | [7][8] |
| Itaconic Acid : 1,4-Butanediol | Linear, Longer Chain | Increased Flexibility | ~60 | > 200 | [7][8] |
| Itaconic Acid : 2-Methyl-1,3-propanediol | Branched, Asymmetric | Steric Hindrance | ~85 | > 200 | [7][8] |
| Itaconic Acid/DMT : Ethylene Glycol | Aromatic Content | Rigid Backbone | > 130 | > 200 | [7][8] |
| Fumaric Acid : 1,6-Hexanediol | Linear | Moderate Chain Length | ~ -5 to 15 | Not specified | [1][9] |
| Fumaric Acid : 1,10-Decanediol | Linear, Long Chain | High Flexibility | ~ -15 to -5 | Not specified | [1][9] |
Note: Absolute values can vary based on the exact molar ratios, cross-linking agent (e.g., styrene), cure conditions, and measurement parameters. This table is for comparative purposes.
Self-Validating Experimental Protocols
The following protocols are designed to be robust and self-validating, ensuring reliable and reproducible data.
-
Instrument Calibration: Prior to analysis, verify the temperature and mass calibration of the TGA instrument using certified reference materials (e.g., calcium oxalate for mass loss, certified metals for temperature).
-
Sample Preparation: Prepare a sample of the cured polyester, ensuring it is representative of the bulk material. A mass of 3–8 mg is typical. [7]Place the sample in an inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert), with a purge rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Rate: A standard rate is 10 °C/min. [7]This rate provides a good balance between resolution and experimental time.
-
Temperature Range: Heat from ambient temperature (e.g., 30 °C) to a temperature sufficient to ensure complete decomposition (e.g., 600 °C). [7]4. Data Analysis:
-
Plot mass (%) vs. temperature (°C).
-
Determine the onset of decomposition (Td), often reported as the temperature at which 5% mass loss occurs (Td-5%). [7] * The first derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.
-
-
Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a high-purity standard, such as indium.
-
Sample Preparation: Place 5–10 mg of the cured polyester sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan will be used as the reference.
-
Experimental Conditions (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample from a low temperature (e.g., -50 °C) to well above its expected Tg (e.g., 180 °C) at a rate of 10 °C/min. This step removes the sample's prior thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Second Heat: Reheat the sample at the same rate (10 °C/min) through the transition region.
-
-
Data Analysis:
-
Analyze the data from the second heating scan for a clear, reproducible measurement of the glass transition.
-
The Tg is identified as a step-change in the heat flow curve. It is typically reported as the midpoint of the transition.
-
-
Instrument Setup: Select an appropriate measurement geometry based on the sample form factor (e.g., single cantilever or three-point bending for rigid rectangular bars). Ensure the clamps are properly torqued.
-
Sample Preparation: Prepare a sample with precise, uniform dimensions (e.g., per ASTM D638 Type V standards)[7].
-
Experimental Conditions:
-
Temperature Range: Scan from a temperature well below the Tg (e.g., -140 °C) to well above it (e.g., 170 °C). [7] * Heating Rate: A rate of 3–5 °C/min is common. [7] * Frequency: A standard frequency of 1 Hz is typically used for comparative studies. [7] * Strain/Stress: Apply a small oscillatory strain within the material's linear viscoelastic region (LVR).
-
-
Data Analysis:
-
Plot the Storage Modulus (E'), Loss Modulus (E''), and tan δ (E''/E') as a function of temperature.
-
The Tg can be identified by:
-
The onset of the drop in the storage modulus (E').
-
The peak of the loss modulus (E'') curve.
-
The peak of the tan δ curve (most commonly reported).
-
-
Conclusion and Field Insights
The thermal analysis of polyesters from unsaturated diols is not merely a quality control exercise; it is a fundamental tool for materials design. This guide demonstrates that a polymer's thermal performance is a direct and predictable consequence of its molecular architecture.
-
For applications requiring high thermal stability and rigidity, such as in the automotive or electronics industries, formulations incorporating aromatic moieties are superior. [10]* For applications demanding flexibility and a lower modulus, such as in biocompatible hydrogels or soft tissue scaffolds, aliphatic polyesters with longer, more flexible diol chains are the preferred choice. [1]* The cross-link density, controlled by the degree of unsaturation, serves as a master variable to fine-tune the glass transition temperature and mechanical stiffness across a wide range.
By leveraging the comparative insights and robust protocols presented here, researchers and drug development professionals can accelerate the design-synthesize-test cycle, engineering novel polyester-based materials with precisely tailored thermal properties for the next generation of advanced applications.
References
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Shung, A. K., et al. (2017). Synthesis and Characterization of Diol-Based Unsaturated Polyesters: Poly(diol fumarate) and Poly(diol fumarate-co-succinate). Biomacromolecules. [Link]
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AL-Badri, M. H., & AL-Jedda, M. N. (2018). Synthesis and Characterization of Unsaturated Polyester Resin and Studying Their Thermo Properties. CORE. [Link]
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Shung, A. K., et al. (2017). Synthesis and Characterization of Diol-based Unsaturated Polyesters: Poly(Diol Fumarate) and Poly(Diol Fumarate-co-Succinate). ResearchGate. [Link]
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Wu, H., et al. (2023). Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing. ACS Applied Polymer Materials. [Link]
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Vlad, S. (2009). Polyesters based on unsaturated diols. ResearchGate. [Link]
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Wu, H., et al. (2023). Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing. ACS Publications. [Link]
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Shung, A. K., et al. (2017). Synthesis and Characterization of Diol-Based Unsaturated Polyesters: Poly(diol fumarate) and Poly(diol fumarate-co-succinate). MD Anderson Cancer Center. [Link]
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Cardelli, C., et al. (2023). Thermal and Electrical Characterization of Polyester Resins Suitable for Electric Motor Insulation. MDPI. [Link]
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TA Instruments. (n.d.). Characterization of a Polyester Resin/Catalyst System by TGA, DSC, and DMA. TA Instruments. [Link]
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Al-Batatt, A. S., et al. (2022). Thermal and Mechanical Characteristics of Unsaturated Polyester and Epoxy Blend. Journal of Mechanical Engineering Research and Developments. [Link]
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Worzakowska, M. (2009). Chemical Modification of Unsaturated Polyesters Influence of Polyester's Structure on Thermal and Viscoelastic Properties of Low Styrene Content Copolymers. ResearchGate. [Link]
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Salla, J. M. (n.d.). Dynamic DSC thermograms for unsaturated polyester resin samples... ResearchGate. [Link]
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Haryono, A., et al. (2016). Mechanical and Thermal Properties of Unsaturated Polyester/Vinyl Ester Blends Cured at Room Temperature. ResearchGate. [Link]
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Persia Resin. (2024). The Difference Between Saturated and Unsaturated Polyester Resins: A Comprehensive Guide. PersiaResin. [Link]
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Ali, A. S., et al. (2021). Thermal Properties of Polyester/Epoxy Blend. ResearchGate. [Link]
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D'Auria, M., et al. (n.d.). TGA and DSC Analysis of the Polyesters. ResearchGate. [Link]
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AZoM. (2018). TGA, TMA, and DMA Analysis of Thermoplastics. AZoM. [Link]
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A Comparative Guide to the Impact of 2-Butene-1,4-diol on Polymer Crystallinity
For researchers and professionals in polymer science and drug development, the precise control of polymer crystallinity is a critical determinant of a material's final properties. This guide provides an in-depth technical comparison of how incorporating 2-Butene-1,4-diol, an unsaturated diol, into a polymer backbone influences its crystallinity, contrasting it with its saturated counterpart, 1,4-butanediol. We will delve into the causal relationships between molecular structure and macroscopic properties, supported by experimental data and established analytical protocols.
The Significance of Crystallinity in Polymer Performance
The degree of crystallinity in a polymer dictates its mechanical, thermal, and chemical properties. Highly crystalline polymers tend to be rigid, with high melting points and good resistance to solvent penetration.[1] In contrast, amorphous polymers are generally softer, more flexible, and more susceptible to solvents.[1] The ability to modulate crystallinity by introducing specific monomers like 2-butene-1,4-diol is therefore a powerful tool for designing polymers with tailored performance characteristics for applications ranging from advanced packaging to drug delivery systems.[2][3]
The unique feature of 2-butene-1,4-diol is the presence of a carbon-carbon double bond within its four-carbon chain. This unsaturation introduces a "kink" in the polymer chain, which can disrupt the regular packing required for crystal formation, thereby influencing the overall crystallinity.[4] This guide will explore how this structural feature, in both its cis and trans isomeric forms, compares to the linear and flexible nature of 1,4-butanediol in polyesters.
Comparative Analysis: 2-Butene-1,4-diol vs. 1,4-Butanediol in Polyesters
The incorporation of 2-butene-1,4-diol as a comonomer in polyester synthesis has been shown to yield high molecular weight unsaturated polyesters.[5][6] A key advantage is that the alkene bonds can remain intact during melt polycondensation, providing reactive sites for further functionalization.[6]
Impact on Thermal Properties and Crystallinity
The choice of diol significantly affects the thermal behavior and crystalline nature of the resulting polyesters.
-
Cis-2-Butene-1,4-diol: The introduction of the cis isomer can lead to either amorphous or semi-crystalline polymers depending on the dicarboxylic acid it is paired with. For instance, poly(cis-butene glutarate) is amorphous, whereas poly(cis-butene pimelate) (PcBP) and poly(cis-butene azelate) are semi-crystalline.[5][7] PcBP, in particular, exhibits polymorphism, forming different crystal structures depending on the crystallization temperature.[7]
-
Trans-2-Butene-1,4-diol: Polyesters synthesized with the trans isomer have demonstrated promising thermal and crystalline properties. For example, poly(trans-butene suberate), poly(trans-butene sebacate), and poly(trans-butene dodecanedioate) exhibit melting temperatures in the range of 61.2–78.5 °C and possess satisfactory crystallinity.[6] Copolymers of trans-2-butene-1,4-diol and 1,4-butanediol with succinic acid (PBStBS) are capable of crystallization across the entire compositional range and display isodimorphism, a phenomenon where both monomer units can co-crystallize in the same lattice.[2]
-
1,4-Butanediol: Polyesters derived from the linear 1,4-butanediol generally exhibit higher crystallinity due to the regular and efficient packing of the polymer chains.[4] This leads to distinct melting points and often higher mechanical strength compared to their more amorphous counterparts.[4]
Comparative Data Summary
The following table summarizes the key thermal properties of polyesters synthesized with different diols, illustrating the impact of the diol structure on crystallinity.
| Diol | Dicarboxylic Acid | Polymer | Glass Transition Temp. (°C) | Melting Temp. (°C) | Crystallinity | Reference |
| cis-2-Butene-1,4-diol | Glutaric Acid | Poly(cis-butene glutarate) | - | Amorphous | Amorphous | [5][7] |
| cis-2-Butene-1,4-diol | Pimelic Acid | Poly(cis-butene pimelate) | - | Varies with crystal form | Semi-crystalline | [5][7] |
| trans-2-Butene-1,4-diol | Suberic Acid | Poly(trans-butene suberate) | - | 61.2 - 78.5 | Semi-crystalline | [6] |
| trans-2-Butene-1,4-diol | Sebacic Acid | Poly(trans-butene sebacate) | - | 61.2 - 78.5 | Semi-crystalline | [6] |
| 1,4-Butanediol | Succinic Acid | Poly(butylene succinate) | -33 | 114-115 | Semi-crystalline | [8] |
| 1,4-Butanediol | Adipic Acid | Poly(butylene adipate) | -68 / -60 | 54-60 | Semi-crystalline | [8] |
Experimental Protocols for Assessing Polymer Crystallinity
To ensure the trustworthiness and reproducibility of our findings, we employ standardized analytical techniques. The following are detailed protocols for the primary methods used to assess polymer crystallinity.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[9] It is instrumental in determining the glass transition temperature (Tg), melting temperature (Tm), and the degree of crystallinity.
Experimental Workflow:
Caption: Workflow for DSC analysis of polymer thermal properties.
Causality Behind Experimental Choices: The initial heating step is crucial to eliminate any previous thermal history of the polymer, ensuring that the subsequent cooling and heating cycles provide data on the intrinsic crystallization behavior of the material. A controlled cooling rate is used to allow for consistent crystal formation, while the second heating scan provides the data for calculating the degree of crystallinity.
Calculation of Degree of Crystallinity (Xc):
Xc (%) = (ΔHf / ΔHf°) * 100
Where:
-
ΔHf is the enthalpy of fusion of the sample measured from the DSC curve.
-
ΔHf° is the enthalpy of fusion of a 100% crystalline sample of the same polymer (a literature value).
X-ray Diffraction (XRD)
XRD is a powerful, non-destructive technique that provides detailed information about the crystalline structure of materials.[1][10] For polymers, XRD can distinguish between crystalline and amorphous regions and determine the degree of crystallinity.[11]
Experimental Workflow:
Caption: Workflow for XRD analysis of polymer crystallinity.
Causality Behind Experimental Choices: The choice of X-ray source and the scanned angular range are critical for obtaining a clear diffraction pattern. The resulting diffractogram will show sharp peaks corresponding to the crystalline domains and a broad "halo" representing the amorphous content. The relative areas of these features are directly proportional to the amount of each phase present.
Calculation of Degree of Crystallinity (Xc):
Xc (%) = (Ac / (Ac + Aa)) * 100
Where:
-
Ac is the integrated area of the crystalline peaks.
-
Aa is the integrated area of the amorphous halo.
Impact on Mechanical Properties
The changes in crystallinity induced by the incorporation of 2-butene-1,4-diol have a direct and predictable impact on the mechanical performance of the resulting polymers. Generally, a decrease in crystallinity leads to lower tensile strength and modulus but an increase in elongation at break.
Interestingly, studies have shown that polyesters based on trans-2-butene-1,4-diol can exhibit comparable or even superior tensile properties compared to those made with 1,4-butanediol.[6] This suggests that while the unsaturation may disrupt crystallinity to some extent, other factors such as intermolecular interactions and chain entanglement also play a significant role in the overall mechanical performance.
Conclusion and Future Outlook
The use of 2-butene-1,4-diol as a comonomer provides a versatile platform for tuning the crystallinity and, consequently, the physical properties of polyesters. The cis and trans isomers offer different degrees of disruption to chain packing, allowing for the synthesis of polymers ranging from fully amorphous to semi-crystalline with controllable melting points.
Compared to the highly crystalline polyesters typically obtained with 1,4-butanediol, those incorporating 2-butene-1,4-diol offer a broader range of properties, including enhanced flexibility and the potential for post-polymerization modification via the unsaturated bond. This makes them highly attractive for a variety of applications where tailored performance is paramount.
Future research will likely focus on further exploring the copolymerization of 2-butene-1,4-diol with other monomers to create novel materials with unique combinations of properties. The ability to precisely control crystallinity through monomer selection remains a cornerstone of advanced polymer design.
References
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ResearchGate. (n.d.). Trans -2-Butene-1,4-Diol as an Olefinic Building Block to Prepare Biobased Unsaturated Copolyesters with High Molecular Weight: Synthesis, Characterization, and Physical Properties. Retrieved from [Link]
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ResearchGate. (2021). Biobased unsaturated polyesters containing trans-2-butene-1,4 -diol and various dicarboxylic acids: Synthesis, characterization, and thermo-mechanical properties. Retrieved from [Link]
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ACS Publications. (2021). Trans-2-Butene-1,4-Diol as an Olefinic Building Block to Prepare Biobased Unsaturated Copolyesters with High Molecular Weight: Synthesis, Characterization, and Physical Properties. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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SpringerLink. (n.d.). 1 Unsaturated Polyester Resins. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Physical Properties, and Functionalization of Biobased Unsaturated Polyesters Derived from Cis-2-butene-1,4-diol. Retrieved from [Link]
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ACS Publications. (2017). Synthesis and Characterization of Diol-Based Unsaturated Polyesters: Poly(diol fumarate) and Poly(diol fumarate-co-succinate). Biomacromolecules. Retrieved from [Link]
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ACS Publications. (n.d.). Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing. ACS Applied Polymer Materials. Retrieved from [Link]
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Standridge. (2023). The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Diol-based Unsaturated Polyesters: Poly(Diol Fumarate) and Poly(Diol Fumarate-co-Succinate). Retrieved from [Link]
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Intertek. (n.d.). X-ray Diffraction for Polymers and Composites. Retrieved from [Link]
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ACS Publications. (2022). Temperature-Dependent Polymorphic Crystallization and Crystalline Structure of Unsaturated Polyesters Derived from cis-2-Butene-1,4-diol. Macromolecules. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Theoretical investigations of 1,4-butanediol and 2-butene-1,4-diol cyclodehydration using postprocessing visualization of quantum chemical calculation data. Retrieved from [Link]
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Helda - University of Helsinki. (n.d.). SYNTHETIC MODIFICATION AND CHARACTERISATION OF UNSATURATED POLYESTERS. Retrieved from [Link]
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University of Illinois Urbana-Champaign. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Butene-1,4-diol: A Guide for Laboratory Professionals
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 2-Butene-1,4-diol, ensuring that your laboratory practices remain beyond reproach. Our focus is not just on the "how," but the "why," empowering you to make informed decisions that protect yourself, your colleagues, and the environment.
Immediate Safety Profile: Understanding the Hazard
Before any handling or disposal preparation, it is imperative to internalize the hazard profile of 2-Butene-1,4-diol. This compound is not benign and requires respectful handling at all stages, including disposal.
According to its Safety Data Sheet (SDS), 2-Butene-1,4-diol is classified with several key hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1][2]. Understanding these risks is the foundation of a robust safety protocol. The causality is clear: direct contact or ingestion can lead to immediate health effects, necessitating the stringent use of Personal Protective Equipment (PPE).
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed[1][2]. | |
| Skin Irritation (Category 2) | Causes skin irritation upon contact[1][2]. | |
| Eye Irritation (Category 2) | Causes serious eye irritation[1][2]. | |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation[1][2]. |
Personal Protective Equipment (PPE) Protocol: Your First Line of Defense
A self-validating safety system begins with rigorous adherence to PPE protocols. The hazards outlined above directly inform the selection of appropriate barriers. Do not handle 2-Butene-1,4-diol waste without the following equipment.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[1]. A face shield is recommended if there is a splash hazard. | Prevents contact with the eyes, mitigating the risk of serious irritation[1][2]. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). Fire/flame resistant and impervious clothing should be worn[1]. | Protects skin from direct contact and subsequent irritation[1][2]. Gloves must be inspected before use and disposed of properly after handling. |
| Respiratory Protection | Generally not required in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges (e.g., Type A for organic vapors) is necessary[1][2]. | Protects the respiratory tract from irritation caused by vapors or aerosols[1][2]. |
Step-by-Step Disposal Protocol: From Benchtop to Pickup
The disposal of 2-Butene-1,4-diol is governed by its classification as a hazardous waste. This mandates a specific, regulated pathway and expressly prohibits disposal via the sanitary sewer system or in regular trash[3][4]. Discharge into the environment must be avoided[1][4].
Part 1: Waste Collection & Segregation
-
Designate a Waste Container: Use a dedicated, properly labeled, and chemically compatible container for liquid 2-Butene-1,4-diol waste. Glass or high-density polyethylene (HDPE) containers are typically suitable. The container must have a secure, tight-fitting lid.
-
Do Not Mix Wastes: Never mix 2-Butene-1,4-diol waste with other waste streams (e.g., halogenated solvents, strong acids) unless specifically instructed to do so by your institution's Environmental Health & Safety (EH&S) department. Incompatible materials can lead to hazardous reactions[4].
-
Contaminated Solids: Any solids contaminated with 2-Butene-1,4-diol (e.g., absorbent materials from a spill, contaminated gloves, weigh boats) should be collected in a separate, clearly labeled, sealed plastic bag or container for solid hazardous waste[4].
Part 2: Labeling and Storage
-
Proper Labeling: Immediately label the waste container with a "HAZARDOUS WASTE" label. The label must include:
-
The full chemical name: "2-Butene-1,4-diol"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date accumulation started.
-
General identifiers like "Solvent Waste" are not acceptable.
-
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area. This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
In a cool, dry, and well-ventilated location away from ignition sources and incompatible materials[5].
-
Within a secondary containment bin to prevent the spread of material in case of a leak.
-
Part 3: Arranging for Disposal
-
Contact EH&S: Once the waste container is full, or if you are generating waste infrequently, contact your institution's Environmental Health & Safety (EH&S) department or the designated hazardous waste management office to schedule a pickup.
-
Professional Disposal is Mandatory: Surplus and non-recyclable solutions must be offered to a licensed disposal company[4]. These professional entities are equipped to handle and dispose of hazardous chemicals in compliance with all local, state, and federal regulations[5].
Approved Disposal Methods: The Final Destination
While your direct responsibility ends with the handover of properly segregated and labeled waste to a licensed professional, understanding the ultimate disposal method reinforces the importance of this process.
-
High-Temperature Incineration: This is the most common and effective disposal method for organic chemical waste like 2-Butene-1,4-diol. Licensed hazardous waste incinerators operate at temperatures that ensure the complete destruction of the compound into simpler, less harmful components like carbon dioxide and water. This process is highly regulated to control emissions and protect the environment.
-
Landfill Prohibition: Landfill disposal of bulk liquid hazardous waste is generally banned[6]. This is to prevent the leaching of chemicals into the soil and groundwater, which would pose a significant environmental and public health risk.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing 2-Butene-1,4-diol from the point of use to its final disposal pathway.
Caption: Decision workflow for 2-Butene-1,4-diol waste management.
By adhering to these technically sound and safety-centric procedures, you contribute to a culture of excellence and responsibility. Proper chemical disposal is not a peripheral task but a core component of scientific integrity.
References
-
Safety Data Sheet: 2-Butene-1,4-diol. Carl ROTH. [Link]
-
Safety Data Sheet: 2-Butene-1,4-diol. Carl ROTH. [Link]
-
Safety Data Sheet: 2-Butene-1,4-diol. Carl ROTH. [Link]
-
Material Safety Data Sheet - 2-Butyne-1,4-Diol (Pract). Cole-Parmer. [Link]
-
Guidelines for Flammable Liquid Disposal. University of Pittsburgh. [Link]
-
Hazardous Waste Materials Guide: Flammable Liquids. MLI Environmental. [Link]
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How to Safely Dispose of Flammable Liquids. Vision Environmental. [Link]
-
Regulations for Handling Flammable Liquid Waste: What You Need to Know. Hazmat School. [Link]
-
Hazardous Waste Class 3: Flammable Liquids. ADCO Services. [Link]
-
Material Safety Data Sheet - Trans-2,3-Dibromo-2-Butene-1,4-Diol, 97%. Cole-Parmer. [Link]
-
Guidance Document Title: Landfill Bans, Special Wastes and Diversion Programs. Government of Newfoundland and Labrador. [Link]
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A Senior Application Scientist's Guide to Handling 2-Butene-1,4-diol
As researchers and scientists in the fast-paced world of drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, immediate safety and logistical information for handling 2-Butene-1,4-diol (CAS No: 110-64-5), a versatile intermediate in chemical synthesis. Our goal is to equip you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.
Understanding the Risks: A Proactive Approach to Safety
2-Butene-1,4-diol is a combustible liquid that is harmful if swallowed and causes skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][3][4] A thorough understanding of these hazards is the first step in mitigating risk. The primary routes of exposure are ingestion, inhalation, and skin or eye contact.
The causality behind these hazards lies in the chemical's reactivity. The hydroxyl groups and the double bond in its structure make it a reactive molecule, capable of irritating biological tissues upon contact. Ingestion can lead to systemic toxicity, while vapors or mists can irritate the respiratory tract.[1][4]
Immediate Safety Protocols: Personal Protective Equipment (PPE)
A robust PPE plan is your first line of defense. The following table summarizes the required PPE for handling 2-Butene-1,4-diol, with an explanation of why each is critical.
| PPE Component | Specifications | Rationale for Use |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also recommended.[3][5] | Protects against splashes of the chemical, which can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant, impervious gloves tested according to EN 374, such as neoprene gloves.[1][6] | Prevents skin contact, which can cause irritation and dermatitis.[1][6] Always inspect gloves before use and use proper glove removal technique.[5] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing. A lab coat or apron is mandatory.[3][6] | Protects against accidental skin exposure and contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge (Type A) is necessary.[1][3] | Minimizes the inhalation of vapors or mists that can cause respiratory tract irritation.[1][3] |
This multi-layered approach to PPE ensures that all potential exposure routes are addressed, creating a self-validating system of protection.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to standardized procedures is critical for safe and reproducible research. The following workflows for handling, storage, and disposal of 2-Butene-1,4-diol are designed to be clear, logical, and grounded in established safety protocols.
Experimental Workflow: Safe Handling of 2-Butene-1,4-diol
The following diagram illustrates the critical decision points and safety measures to be implemented when working with 2-Butene-1,4-diol.
Caption: A workflow diagram for the safe handling of 2-Butene-1,4-diol.
Step-by-Step Handling Protocol:
-
Preparation :
-
Handling :
-
Storage :
Disposal Plan: A Commitment to Environmental Responsibility
Improper disposal of 2-Butene-1,4-diol and its containers poses a significant environmental risk.
-
Waste Collection :
-
Disposal Procedure :
-
Do not empty into drains or release into the environment.[1][5]
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1][3] This often involves an industrial combustion plant.[1]
-
Contaminated packaging should be handled in the same way as the substance itself.[1]
-
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a swift and correct response is crucial.
First-Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][6] |
| Skin Contact | Immediately remove contaminated clothing.[1][2] Flush skin with plenty of water for at least 15 minutes.[6] Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do. Continue rinsing.[1][3] Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of milk or water.[6] Seek immediate medical attention.[1][2][6] |
Spill Response Protocol
The logical flow for responding to a spill is outlined below.
Caption: A logical diagram for responding to a 2-Butene-1,4-diol spill.
By integrating these safety and handling protocols into your daily laboratory practices, you contribute to a culture of safety and scientific excellence.
References
-
Safety Data Sheet: 2-Butene-1,4-diol - Carl ROTH. (URL: [Link])
-
Safety Data Sheet: 2-Butene-1,4-diol - Carl ROTH. (URL: [Link])
-
Material Safety Data Sheet - 2-Butyne-1,4-Diol (Pract) - Cole-Parmer. (URL: [Link])
-
2-Butene-1,4-diol | C4H8O2 | CID 8065 - PubChem - NIH. (URL: [Link])
-
The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries. (URL: [Link])
-
Safety and Handling of 2-Butene-1,4-diol: Essential Guidelines for Industrial Use. (URL: [Link])
-
2-BUTYNE-1,4-DIOL | - atamankimya.com. (URL: [Link])
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
